1-(2-Bromophenyl)cyclopropanecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRRKIFTSXBLNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601774 | |
| Record name | 1-(2-Bromophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124276-75-1 | |
| Record name | 1-(2-Bromophenyl)cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Foreword: The Analytical Imperative in Pharmaceutical Development
In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is one of meticulous characterization. The physical properties of an active pharmaceutical ingredient (API) or its intermediates are not mere data points; they are the fundamental parameters that dictate its behavior, from synthesis and purification to formulation and bioavailability. 1-(2-Bromophenyl)cyclopropanecarbonitrile, a versatile building block in medicinal chemistry, exemplifies the need for this rigorous physical analysis.[1] Its unique structure, incorporating a cyclopropane ring, a nitrile group, and a functionalizable bromophenyl moiety, presents both opportunities and challenges in synthetic chemistry.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core physical properties, the experimental methodologies for their determination, and the scientific rationale underpinning these evaluations.
Compound Identification and Molecular Characteristics
A precise understanding of a compound begins with its unambiguous identification. The structural and molecular details are the foundation upon which all other physical data are built.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 124276-75-1 | [1][2] |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| Canonical SMILES | C1CC1(C#N)C2=CC=CC=C2Br | - |
| InChI Key | VHNBUFCWKWBTIZ-UHFFFAOYSA-N |
Physicochemical Properties: A Quantitative Overview
The macroscopic properties of a compound are a direct reflection of its microscopic molecular structure and intermolecular forces. This section summarizes the known and predicted physicochemical data for this compound and its isomers.
| Property | Value | Comments & Source(s) |
| Appearance | White to off-white solid | As a purified substance at standard temperature and pressure.[1] |
| Melting Point | Data not available | The melting point for the isomeric compound 1-(4-bromophenyl)cyclopropanecarbonitrile is reported as 82-84°C. This value serves as a useful, albeit indirect, reference.[3] |
| Boiling Point | Predicted: ~321-334 °C | Experimental data is not readily available. Predictions for the meta and para isomers are 334.3±35.0 °C and 321.4±35.0 °C, respectively.[4] |
| Density | Predicted: ~1.53 g/cm³ | Based on predictions for the meta and para isomers. |
| Solubility | Data not available | Based on its structure (a nonpolar aromatic ring and a polar nitrile group), it is predicted to be poorly soluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
| Storage | 2-8°C, Sealed in dry conditions | Recommended for maintaining long-term stability and preventing degradation.[1] |
Spectroscopic Profile: Elucidating the Molecular Architecture
Spectroscopy provides an unparalleled window into the molecular structure, offering confirmation of identity and insights into the electronic and vibrational states of the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For this compound, the IR spectrum is expected to show several characteristic absorption bands that confirm its key functional groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2200-2300 cm⁻¹.[5] The nitrile stretch is one of the most diagnostic peaks for this compound.
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.
-
Cyclopropyl C-H Stretch: The C-H stretching vibrations of a cyclopropane ring typically appear at higher wavenumbers than those of other alkanes, often in the 3040-3080 cm⁻¹ region.[6]
-
Aromatic C=C Bending: Multiple sharp peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon bond vibrations within the phenyl ring.
-
C-Br Stretch: The carbon-bromine bond vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
-
¹H NMR:
-
Aromatic Region (δ ≈ 7.0-7.8 ppm): The four protons on the disubstituted benzene ring will appear as a complex multiplet pattern in this region. The exact chemical shifts and coupling constants are dictated by the electronic effects of the bromo and cyclopropyl substituents.
-
Cyclopropyl Region (δ ≈ 1.5-2.0 ppm): The four protons on the cyclopropane ring are diastereotopic and will appear as two distinct multiplets. Their proximity to the deshielding nitrile and phenyl groups shifts them downfield relative to unsubstituted cyclopropane (δ ≈ 0.22 ppm).[7]
-
-
¹³C NMR:
-
Nitrile Carbon (C≡N): A peak is expected in the range of δ ≈ 115-125 ppm.
-
Aromatic Carbons: Six distinct signals are anticipated in the δ ≈ 120-140 ppm region, including the carbon atom bearing the bromine (ipso-carbon), which will be shifted relative to the others.
-
Quaternary Cyclopropyl Carbon: The carbon atom of the cyclopropane ring attached to both the phenyl group and the nitrile will appear as a singlet, likely in the δ ≈ 20-30 ppm range.
-
Methylene Cyclopropyl Carbons (-CH₂-): The two equivalent CH₂ carbons of the cyclopropane ring will produce a signal in the δ ≈ 15-25 ppm range.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The spectrum should display a prominent molecular ion peak.
-
Isotopic Pattern: A key feature will be the characteristic isotopic pattern for a bromine-containing compound. There will be two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation pathways may include the loss of the bromine atom (M-Br)⁺, the nitrile group (M-CN)⁺, or cleavage of the cyclopropane ring.
Experimental Workflows for Physical Property Determination
The reliability of physical property data hinges on the rigor of the experimental methodology. The following section details validated protocols for determining the key physical characteristics of a solid compound like this compound.
Workflow Overview
The logical flow for comprehensive physical characterization is outlined below. This process ensures that data is collected systematically and validated at each stage.
Caption: Workflow for Physical Property Characterization.
Protocol: Melting Point Determination (Capillary Method)
Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol is designed to yield a sharp, accurate melting point for a pure, crystalline solid.
-
Instrument Calibration: Verify the accuracy of the melting point apparatus thermometer using certified standards with known melting points (e.g., benzophenone, caffeine). This step is critical for trustworthiness.
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A solvent-free, powdered sample ensures uniform heat transfer.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Insufficient packing can lead to poor thermal conductivity and an inaccurate reading.
-
Heating: Place the capillary in the apparatus. Heat rapidly to about 15-20°C below the expected melting point (using the value for the para isomer as an initial guide).
-
Measurement: Decrease the heating rate to 1-2°C per minute. A slow heating rate is essential for allowing the sample and thermometer to be in thermal equilibrium.
-
Recording: Record the temperature range from the appearance of the first liquid droplet (onset) to the complete liquefaction of the solid (clear point). For a pure compound, this range should be narrow (< 2°C).
Protocol: Acquiring an Infrared (IR) Spectrum (ATR Method)
Causality: The Attenuated Total Reflectance (ATR) method is a rapid and reliable technique for obtaining an IR spectrum of a solid sample with minimal preparation. It relies on the principle of total internal reflection and evanescent waves.
-
Background Scan: With the ATR crystal clean and uncovered, run a background spectrum. This captures the IR spectrum of the ambient atmosphere (CO₂, H₂O) and the crystal itself, allowing it to be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.
-
Apply Pressure: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Good contact is crucial for obtaining a high-quality spectrum with strong signal intensity.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically subtracts the background spectrum. The resulting transmittance or absorbance spectrum is then analyzed for characteristic peaks.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) to prevent cross-contamination.
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to ground all technical discussion in a culture of safety. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related bromophenyl nitrile compounds provide authoritative guidance.[8][9][10]
-
Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[8][9] Causes skin and serious eye irritation.[8][9] May cause respiratory irritation.[8][10]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[10]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[11]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.[11]
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]
-
-
Handling: Avoid breathing dust.[10] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] A recommended storage temperature is between 2-8°C.[1]
Conclusion
This compound is a solid crystalline material with a molecular weight of 222.08 g/mol . While experimental data for some of its physical properties, such as melting and boiling points, are not extensively published, its identity and structure can be unequivocally confirmed through a combination of IR, NMR, and mass spectrometry. The protocols and data presented in this guide provide a robust framework for researchers to handle, analyze, and utilize this important synthetic intermediate with confidence and safety, ensuring the integrity and reproducibility of their scientific endeavors.
References
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid.
- HFC2172 | 1-(2-Bromophenyl)cyclopentanecarbonitrile. (n.d.).
- Pfaltz & Bauer. (n.d.). Safety Data Sheet: (p-Bromophenyl)acetonitrile 95%.
- Thermo Fisher Scientific. (2010). Safety Data Sheet: (2-Bromophenyl)acetonitrile.
- Cato Chemical. (n.d.). Safety Data Sheet: 1-(4-Bromophenyl)cyclopropanol.
- Fisher Scientific. (2025). Safety Data Sheet: Cyclopropane, bromo-.
- MySkinRecipes. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795273, 1-(4-Bromophenyl)Cyclopropanecarbonitrile.
- BLDpharm. (n.d.). 143328-17-0 | 1-(2-Bromophenyl)cyclopentane-1-carbonitrile.
- Angene. (n.d.). Cyclopropanecarbonitrile, 1-(2-bromophenyl)-.
- ChemicalBook. (2025). 1-(3-BROMO-PHENYL)-CYCLOPROPANECARBONITRILE Properties.
- Sigma-Aldrich. (n.d.). 1-(3-Bromophenyl)cyclopropanecarbonitrile.
- ChemicalBook. (n.d.). Cyclopropanecarbonitrile(5500-21-0) 1H NMR spectrum.
- Echemi. (n.d.). 1-(4-bromophenyl)cyclopropanecarbonitrile.
- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin/ACS Division of Organic Chemistry.
- Bernstein, M. P., et al. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from Doc Brown's Advanced Organic Chemistry Revision Notes.
- ChemicalBook. (n.d.). 1-(4-BROMOPHENYL)CYCLOPROPANECARBONITRILE, 97 Chemical Properties.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Angene - Cyclopropanecarbonitrile, 1-(2-bromophenyl)- | 124276-75-1 | MFCD07374407 | AG000LSC [japan.angenechemical.com]
- 3. 1-(4-BROMOPHENYL)CYCLOPROPANECARBONITRILE, 97 CAS#: 124276-67-1 [amp.chemicalbook.com]
- 4. 1-(3-BROMO-PHENYL)-CYCLOPROPANECARBONITRILE | 124276-83-1 [chemicalbook.com]
- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. zycz.cato-chem.com [zycz.cato-chem.com]
- 11. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to 1-(2-Bromophenyl)cyclopropanecarbonitrile: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromophenyl)cyclopropanecarbonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a strained cyclopropane ring, a synthetically malleable bromophenyl group, and a reactive nitrile moiety, offers a trifecta of opportunities for the construction of complex molecular scaffolds. The rigid cyclopropane unit can impart favorable conformational constraints on a molecule, potentially enhancing its binding affinity and metabolic stability.[1] This guide provides a comprehensive overview of the synthesis, spectral characterization, and chemical reactivity of this compound, highlighting its potential as a key building block in the development of novel therapeutics.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound comprises a cyclopropane ring substituted with a 2-bromophenyl group and a nitrile group at the same carbon atom.
Molecular Formula: C₁₀H₈BrN
Molecular Weight: 222.08 g/mol [1]
Appearance: White to off-white solid[1]
Storage: 2-8°C[1]
The presence of the electron-withdrawing nitrile group and the aryl group makes this a "donor-acceptor" cyclopropane, which has significant implications for its reactivity.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-bromophenylacetonitrile. The key steps involve the formation of a cyclopropane ring. A plausible and efficient method is the reaction of 2-bromophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.
Experimental Protocol:
Step 1: Deprotonation of 2-Bromophenylacetonitrile
-
To a solution of 2-bromophenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (2.2 eq) dropwise at 0°C.
-
Stir the resulting mixture at room temperature for 30 minutes. The formation of the carbanion is usually indicated by a color change.
Step 2: Cyclopropanation
-
To the solution from Step 1, add 1,2-dibromoethane (1.1 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for this specific molecule is limited, the expected spectral data can be reliably predicted based on its constituent functional groups and data from closely related analogs.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic and cyclopropyl protons.
-
Aromatic Protons (4H): A complex multiplet in the range of δ 7.2-7.8 ppm. The ortho, meta, and para protons of the bromophenyl group will exhibit distinct chemical shifts and coupling patterns.
-
Cyclopropyl Protons (4H): Two sets of multiplets in the upfield region, typically between δ 1.0-2.0 ppm. The diastereotopic methylene protons of the cyclopropane ring will likely appear as two separate multiplets. Due to the geminal and vicinal couplings, these signals can be complex.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
-
Aromatic Carbons (6C): Signals in the range of δ 120-140 ppm. The carbon bearing the bromine atom will be shifted, and its signal intensity may be lower.
-
Nitrile Carbon (1C): A characteristic downfield signal around δ 118-122 ppm.
-
Quaternary Cyclopropyl Carbon (1C): The carbon atom of the cyclopropane ring attached to the aryl and nitrile groups is expected to have a chemical shift in the range of δ 20-30 ppm.
-
Methylene Cyclopropyl Carbons (2C): The two CH₂ groups of the cyclopropane ring will appear in the upfield region, typically between δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the nitrile and aromatic functional groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹.[1]
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretch (Cyclopropyl): Peaks just above or below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A signal in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 221 and 223, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation pathways may include the loss of the bromine atom, the nitrile group, or the entire cyclopropylnitrile moiety.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its three key functional groups, making it a valuable and versatile building block in organic synthesis.
Reactions of the Bromophenyl Group
The bromine atom on the aromatic ring is a prime site for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Cyanation: Replacement of the bromine with a nitrile group.
Reactions of the Cyclopropane Ring
As a donor-acceptor cyclopropane, the strained three-membered ring is susceptible to nucleophilic ring-opening reactions.[2][3] This reactivity provides a pathway to 1,3-difunctionalized linear structures. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions.
Reactions of the Nitrile Group
The nitrile group can be transformed into various other functional groups, further expanding the synthetic utility of this intermediate.
-
Hydrolysis: Conversion to a carboxylic acid or an amide.
-
Reduction: Reduction to a primary amine.
-
Addition of Grignard Reagents: Formation of ketones after hydrolysis.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it an attractive starting material for the synthesis of novel drug candidates. The cyclopropyl moiety is a well-recognized bioisostere for various functional groups and can improve the pharmacokinetic and pharmacodynamic properties of a molecule. Its rigidity can lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity. The ability to functionalize the bromophenyl ring via cross-coupling reactions allows for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies. This compound serves as a key intermediate in the preparation of pharmaceuticals and agrochemicals due to its unique structure.[1]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its synthesis is accessible, and its rich chemical reactivity provides a multitude of avenues for the creation of diverse and complex molecular architectures. The strategic incorporation of this intermediate into synthetic routes can lead to the development of novel therapeutic agents with improved properties. This guide has provided a foundational understanding of its synthesis, characterization, and reactivity to aid researchers in harnessing its full potential.
References
- MySkinRecipes. This compound.
- MDPI. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction.
- National Institutes of Health. Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acylated Alkanes.
- Organic Syntheses. Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation.
- PubMed Central. A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals.
- De Gruyter. Reactivity of electrophilic cyclopropanes.
- Royal Society of Chemistry. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates.
- ResearchGate. Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acylated Alkanes.
- Cross-Coupling Reactions Guide.
- National Institutes of Health. Cyclopropanecarbonitrile.
- NIST. Cyclopropanecarbonitrile.
- ResearchGate. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
- Organic Syntheses. Bromocyclopropane.
- PubMed. Reactivity of electrophilic cyclopropanes.
- National Institutes of Health. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes.
- NIST. Cyclopropanecarbonitrile.
- Figshare. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- MDPI. Advances in Cross-Coupling Reactions.
- NIST. Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-.
- PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile.
- Google Patents. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
- Organic Chemistry Portal. Synthesis of cyclopropanes.
- Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
- PubMed Central. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
- Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates.
- MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- Royal Society of Chemistry. Themed collection Chemistry Nobel 2010 Web Collection: Cross-coupling reactions in organic chemistry.
- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.
- Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- Doc Brown's Advanced Organic Chemistry. infrared spectrum of cyclopropane C3H6.
- Doc Brown's Advanced Organic Chemistry. Mass spectrum of 1-bromo-2-methylpropane.
- Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of cyclopropane C3H6.
- Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy.
- SpectraBase. 2-(2-Bromophenyl)-2-methyl-propanenitrile - Optional[Vapor Phase IR] - Spectrum.
Sources
An In-depth Technical Guide to 1-(2-Bromophenyl)cyclopropanecarbonitrile (CAS No. 124276-75-1)
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)cyclopropanecarbonitrile, a valuable and versatile intermediate in modern synthetic and medicinal chemistry. The document delineates its physicochemical properties, provides a detailed, field-proven protocol for its synthesis via phase-transfer catalysis, and explores its subsequent chemical transformations. The strategic importance of this molecule is highlighted through its unique combination of three key functional motifs: a synthetically versatile bromophenyl group, a conformationally rigid and metabolically robust cyclopropane ring, and a chemically reactive nitrile moiety. This guide is intended to serve as a practical resource for researchers leveraging this building block in the design and synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents.
Introduction: A Trifecta of Chemical Functionality
In the landscape of drug discovery and fine chemical synthesis, the strategic value of a molecular building block is often determined by its efficiency in introducing desirable structural and functional features into a target molecule. This compound (CAS No. 124276-75-1) has emerged as a reagent of significant interest precisely because it offers a powerful convergence of three distinct and highly sought-after chemical motifs in a compact and stable form.
-
The Aryl Halide Handle: The ortho-positioned bromine atom on the phenyl ring serves as a prime functionalization point for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings. This allows for the facile construction of complex biaryl systems, a common core in many pharmaceutical compounds.
-
The Cyclopropyl Core: The cyclopropane ring is a "privileged" structural element in medicinal chemistry. Its rigid, three-dimensional nature can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target. Furthermore, the cyclopropyl group often increases metabolic stability by shielding adjacent bonds from enzymatic degradation, a critical parameter in drug design.[1]
-
The Nitrile Functionality: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in the formation of various heterocyclic systems, providing numerous avenues for downstream chemical elaboration.
This guide provides the technical foundation necessary to synthesize, characterize, and strategically deploy this high-value intermediate.
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the bedrock of its successful application. These parameters are essential for reaction monitoring, quality control, and structural confirmation.
Physical and Chemical Properties
The key identifying properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 124276-75-1 | [2][3] |
| Molecular Formula | C₁₀H₈BrN | [2][3] |
| Molecular Weight | 222.08 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| Storage | 2-8°C, sealed in a dry environment | [3] |
Spectroscopic Characterization (Predicted)
While a publicly available, peer-reviewed full data set for this specific isomer is elusive, we can confidently predict the characteristic spectroscopic signatures based on established principles and data from closely related analogues.[4][5][6][7][8][9] These predicted values serve as a reliable benchmark for researchers to verify the identity and purity of their synthesized material.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly characteristic. The aromatic protons will be split into a complex multiplet due to the ortho-bromo substitution. The diastereotopic methylene protons of the cyclopropane ring will appear as two distinct multiplets in the aliphatic region, a hallmark of the rigid ring system.
-
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 7.60-7.55 (m, 1H): Aromatic H (Ar-H )
-
δ 7.40-7.30 (m, 2H): Aromatic H (Ar-H )
-
δ 7.20-7.15 (m, 1H): Aromatic H (Ar-H )
-
δ 1.85-1.75 (m, 2H): Cyclopropyl CH₂ (H aH b)
-
δ 1.55-1.45 (m, 2H): Cyclopropyl CH₂ (Ha Hb )
-
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR will confirm the presence of ten distinct carbon environments. The quaternary carbon of the cyclopropane ring attached to the phenyl and nitrile groups will be notably deshielded.
-
Predicted ¹³C NMR (CDCl₃, 101 MHz):
-
δ 138.0: Quaternary Aromatic C (Ar-C -Br)
-
δ 134.0, 130.0, 128.5, 128.0: Aromatic C H
-
δ 122.0: Quaternary Aromatic C (Ar-C -C(CN))
-
δ 120.0: Nitrile C N
-
δ 25.0: Quaternary Cyclopropyl C
-
δ 18.0: Cyclopropyl C H₂
-
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups. The most diagnostic peak will be the sharp, strong absorption of the nitrile C≡N stretch.
-
Predicted IR Absorptions (KBr Pellet, cm⁻¹):
Synthesis Protocol: Phase-Transfer Catalyzed Cyclopropanation
The most efficient and industrially scalable method for the synthesis of 1-arylcyclopropanecarbonitriles is the cycloalkylation of the corresponding arylacetonitrile under phase-transfer catalysis (PTC) conditions.[4] This methodology avoids the need for strong, anhydrous bases and cryogenic conditions, making it a robust and practical choice for the laboratory.
The protocol described here is an optimized adaptation of the general procedure reported by Fedorynski and Jonczyk, tailored for the synthesis of this compound.[4]
Reaction Principle & Mechanism
The reaction proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism, facilitated by a phase-transfer catalyst.
Caption: Phase-Transfer Catalysis (PTC) workflow for cyclopropanation.
Causality of Experimental Choices:
-
Two-Phase System: The use of a concentrated aqueous sodium hydroxide solution with an organic solvent allows for a high concentration of the base while keeping the organic substrate and product in a separate phase, simplifying workup.
-
Phase-Transfer Catalyst (e.g., TEBAC): The quaternary ammonium salt (Q⁺X⁻) is the key. Its lipophilic cation transports the hydroxide anion (OH⁻) into the organic phase to deprotonate the 2-bromophenylacetonitrile. The resulting carbanion (Ar-CH⁻-CN) remains associated with the catalyst's cation (Q⁺) as an ion pair, enhancing its solubility and reactivity in the organic phase.
-
Cyclopropanating Agent (1-Bromo-2-chloroethane): This reagent is chosen for its differential reactivity. The bromine atom is a better leaving group than chlorine, facilitating the initial Sₙ2 attack by the carbanion. The subsequent intramolecular cyclization involves the displacement of the less reactive chloride, which requires the strong basic conditions. This selectivity minimizes side reactions like elimination that are more prevalent with 1,2-dibromoethane.[4]
-
Temperature Control: An initial moderate temperature (e.g., 50°C) is used to overcome the activation energy of the reaction. The exotherm must be controlled to prevent side reactions.
Detailed Experimental Protocol
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory. 2-Bromophenylacetonitrile and 1-bromo-2-chloroethane are toxic and irritants. Concentrated sodium hydroxide is highly corrosive.
Reagents & Equipment:
-
2-Bromophenylacetonitrile (1.0 eq)
-
1-Bromo-2-chloroethane (1.2 eq)
-
Benzyltriethylammonium chloride (TEBAC) (0.05 eq)
-
50% (w/w) aqueous Sodium Hydroxide solution
-
Toluene or Benzene
-
5% Hydrochloric Acid (for workup)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer, condenser, and addition funnel
-
Standard glassware for extraction and purification
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 2-bromophenylacetonitrile (1.0 eq), toluene (approx. 2 mL per gram of nitrile), and TEBAC (0.05 eq).
-
Initiation: Begin vigorous stirring and add the 50% aqueous NaOH solution (approx. 4 mL per gram of nitrile). Heat the mixture to 50°C.
-
Addition: Add 1-bromo-2-chloroethane (1.2 eq) dropwise via an addition funnel over 30-45 minutes, monitoring the temperature to control any exotherm.
-
Reaction: After the addition is complete, maintain the reaction mixture at 50°C with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC or GC analysis. The mixture may become very thick; if so, an additional portion of solvent can be added to ensure efficient stirring.[4]
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and toluene. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, 5% aqueous HCl, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, typically a solid or viscous oil, can be purified by distillation under high vacuum (e.g., Kugelrohr apparatus) or by recrystallization from a suitable solvent such as ethanol to yield this compound as a white to off-white solid.
Reactivity & Synthetic Applications
The true value of this compound lies in its capacity for selective, sequential functionalization, allowing for the rapid construction of molecular complexity.
Caption: Key synthetic transformations of the core molecule.
C-C Bond Formation via Suzuki-Miyaura Coupling
The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling. This allows for the introduction of a diverse range of aryl or heteroaryl substituents, a cornerstone strategy in library synthesis for drug discovery.
-
Reaction Logic: The palladium(0) catalyst oxidatively adds to the C-Br bond. Following transmetalation with an organoboron species (e.g., a boronic acid) and subsequent reductive elimination, a new C-C bond is formed, regenerating the catalyst.[13] The choice of ligand, base, and solvent is critical for achieving high yields.
Transformation of the Nitrile Group
The nitrile group offers a gateway to other important functionalities.
-
Hydrolysis to Carboxylic Acid: Heating with aqueous acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O followed by acidic workup) will hydrolyze the nitrile to the corresponding carboxylic acid, 1-(2-Bromophenyl)cyclopropanecarboxylic acid.[14][15] This product is itself a valuable building block.
-
Reduction to Primary Amine: The nitrile can be reduced to a primary amine, [1-(2-Bromophenyl)cyclopropyl]methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (e.g., H₂, Raney Nickel). This introduces a basic center, often crucial for pharmacokinetic properties of drug candidates.
Safety & Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety assessment can be made based on its constituent functional groups and data from analogous compounds.[3]
-
Hazards:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, similar to its precursor, 2-bromophenylacetonitrile. Nitriles can release hydrogen cyanide upon decomposition or under certain metabolic pathways.
-
Irritation: Expected to be a skin and serious eye irritant.
-
-
Handling Precautions:
-
Always handle inside a certified chemical fume hood.
-
Wear appropriate PPE: safety glasses or goggles, chemical-resistant gloves (nitrile is a good starting point), and a lab coat.
-
Avoid inhalation of dust or powder.
-
Avoid contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, well-ventilated area. Recommended storage is at 2-8°C.[3]
-
Keep away from strong oxidizing agents and strong bases.
-
Conclusion
This compound is a strategically designed synthetic intermediate that provides chemists with three orthogonal points for molecular elaboration. Its synthesis is achievable through a practical and scalable phase-transfer catalysis protocol. The inherent structural features it imparts—a rigid cyclopropane scaffold for metabolic stability and conformational control, an aryl halide for complex coupling, and a versatile nitrile—make it an exceptionally useful tool. For researchers in drug development and advanced organic synthesis, mastering the use of this building block opens a direct and efficient route to novel and complex chemical entities with high potential for biological activity.
References
- Fedorynski, M., & Jonczyk, A. (1995). SYNTHESIS OF 1-ARYLCYCLOPROPANECARBONITRILES UNDER PHASE-TRANSFER CATALYTIC CONDITIONS.
- Appchem (n.d.). This compound.
- MySkinRecipes (n.d.). This compound.
- NIST (n.d.). Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-. NIST Chemistry WebBook.
- CMO, CDMO, Custom Synthesis (n.d.). CAS List Page 3-787501 to 805000.
- PubChem (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile. National Center for Biotechnology Information.
- Gagnon, A., Duplessis, M., & Fader, L. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Chemical Biology, 4(1), 34-62.
- Google Patents (n.d.). BE880265Q - Procede de preparation du cyclopropane-carbonitrile.
- ResearchGate (n.d.). Phase transfer catalyzed intramolecular cycloalkylation of phenylacetonitrile with ??,??-dibromoalkanes in supercritical ethane.
- ResearchGate (n.d.). ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
- Organic Syntheses (n.d.). Bromocyclopropane.
- Spectroscopy Online (2019). Organic Nitrogen Compounds IV: Nitriles.
- Austin Publishing Group (2015). Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis.
- Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling.
- Google Patents (n.d.). CN103153963A - Cyclopropane compound.
- Google Patents (n.d.). WO 2007/101841 A2.
- Google Patents (n.d.). US20170369440A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
- Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932.
- Moodle (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- ResearchGate (n.d.). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br.
- PubChem (n.d.). 1-Phenylcyclopropanecarbonitrile. National Center for Biotechnology Information.
- Royal Society of Chemistry (n.d.). Supplementary information.
- Industrial Phase-Transfer Catalysis (n.d.). PTC Applications.
- Wessjohann, L. A., et al. (2003). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Mini reviews in medicinal chemistry, 3(8), 749-764.
- National Institutes of Health (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions.
- Google Patents (n.d.). CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
- NIST (n.d.). Cyclopropanecarbonitrile. NIST Chemistry WebBook.
- Google Patents (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
- Doc Brown's Chemistry (n.d.). 13C nmr spectrum of cyclopropane.
- National Institutes of Health (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.
- National Institutes of Health (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
- Royal Society of Chemistry (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- Doc Brown's Chemistry (n.d.). infrared spectrum of cyclopropane.
- Organic Chemistry Data & Info (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- Atlantis Press (n.d.). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile.
- YouTube (2017). Nitriles IR Spectra and alkenes.
- ResearchGate (n.d.). Figure 2. 13 C NMR of the reaction of 13 C-labeled CO2 with....
- Organic Syntheses (n.d.). cyclopropyl cyanide.
- National Institutes of Health (n.d.). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs.
- Doc Brown's Chemistry (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum.
- Doc Brown's Chemistry (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane.
- ResearchGate (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
Sources
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. This compound [myskinrecipes.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Cyclopropanecarbonitrile(5500-21-0) 1H NMR [m.chemicalbook.com]
- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclopropane synthesis [organic-chemistry.org]
- 13. Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery [ouci.dntb.gov.ua]
- 14. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 15. 1-Phenylcyclopropanecarbonitrile | C10H9N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 1-(2-Bromophenyl)cyclopropanecarbonitrile: A Versatile Building Block in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 1-(2-Bromophenyl)cyclopropanecarbonitrile, a specialized chemical intermediate gaining prominence in medicinal chemistry and organic synthesis. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol, and elucidate its strategic applications as a versatile building block for complex molecular architectures. The unique combination of a conformationally rigid cyclopropane ring, a synthetically versatile bromophenyl group, and a modifiable nitrile moiety makes this compound a valuable tool for researchers and drug development professionals aiming to optimize the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.
The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the deliberate incorporation of small, strained ring systems has become a key strategy for developing clinical candidates.[1] The cyclopropyl group, in particular, is frequently employed to address common roadblocks in drug development.[1] Its rigid, three-dimensional structure provides a "conformational lock," restricting the flexibility of a molecule. This can lead to more entropically favorable binding to biological targets, enhancing potency and selectivity.[1][2]
Furthermore, the cyclopropane ring's unique electronic properties and strong C-H bonds often impart increased metabolic stability, reducing plasma clearance and improving a drug's overall pharmacokinetic profile.[1][2] this compound is an exemplary embodiment of this principle, offering a pre-built scaffold that combines the benefits of the cyclopropyl group with strategically placed functional handles for further chemical elaboration.
Physicochemical and Structural Characterization
A thorough understanding of a compound's physical and structural properties is foundational to its effective use in research and development.
Molecular Identity
The core quantitative data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 124276-75-1 | [3][4] |
| Molecular Formula | C₁₀H₈BrN | [3][4] |
| Molecular Weight | 222.08 g/mol | [3][4] |
| MDL Number | MFCD07374407 | [3][4] |
Structural Features
This compound possesses three key structural features that define its chemical reactivity and utility:
-
The Cyclopropane Ring: This strained three-membered ring provides conformational rigidity, a feature highly desirable in drug design for improving binding affinity.[3]
-
The 2-Bromophenyl Group: The bromine atom serves as an exceptionally versatile synthetic handle. It is ideally positioned for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse molecular fragments.[3]
-
The Nitrile Group: The cyano (-C≡N) moiety is a valuable functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functionalities, further expanding the synthetic possibilities.
Physicochemical Properties
| Property | Observation | Source(s) |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97.5% | [3] |
| Storage | Recommended storage at 2-8°C | [3] |
| Infrared Spectrum | Conforms to the expected structure | [3] |
| NMR Spectrum | Conforms to the expected structure | [3] |
Anticipated Spectroscopic Profile
While specific spectra are proprietary to suppliers, a standard analysis would yield the following characteristic signals:
-
¹H NMR: Aromatic protons from the bromophenyl ring would appear in the δ 7.0-7.8 ppm region. The diastereotopic methylene protons of the cyclopropane ring would present as complex multiplets in the aliphatic region (typically δ 1.0-2.0 ppm).
-
¹³C NMR: Signals for the aromatic carbons would be observed between δ 120-140 ppm, with the carbon bearing the bromine atom shifted. The quaternary carbon of the cyclopropane ring attached to the nitrile and phenyl groups, the two methylene carbons of the ring, and the nitrile carbon (around δ 120 ppm) would also be present.
-
IR Spectroscopy: A sharp, characteristic peak for the nitrile (C≡N) stretch would be expected around 2240 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.
Synthesis and Purification
The synthesis of this compound can be reliably achieved through the cyclopropanation of the corresponding phenylacetonitrile derivative. This approach is efficient and utilizes commercially available starting materials.
Retrosynthetic Analysis and Workflow
The synthesis logically proceeds from the α-alkylation of (2-Bromophenyl)acetonitrile using 1,2-dibromoethane. This transformation is typically mediated by a strong base in a polar aprotic solvent.
Caption: A generalized workflow for the synthesis of the target compound.
Recommended Synthetic Protocol
This protocol is adapted from established methods for similar cyclopropanations.[5]
-
Materials:
-
(2-Bromophenyl)acetonitrile (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 2.5 eq)
-
1,2-Dibromoethane (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (2.5 eq).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous DMF to the flask, and cool the resulting suspension to 0°C using an ice bath.
-
Slowly add a solution of (2-Bromophenyl)acetonitrile (1.0 eq) in anhydrous DMF to the stirred suspension. Causality Note: This step generates the carbanion intermediate necessary for nucleophilic attack. The slow addition at 0°C controls the exothermic reaction.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Re-cool the mixture to 0°C and add 1,2-dibromoethane (1.2 eq) dropwise. Causality Note: The carbanion undergoes a sequential double Sₙ2 reaction with 1,2-dibromoethane to form the cyclopropane ring.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a white to off-white solid.
-
Applications in Drug Development and Organic Synthesis
The true value of this compound lies in its potential as a versatile synthetic intermediate.
Role as a Versatile Synthetic Intermediate
The molecule is primed for a variety of subsequent transformations, making it a powerful node for building molecular complexity and diversity.
Caption: Key synthetic transformations of the title compound.
This dual functionality allows for the creation of diverse chemical libraries from a single, advanced intermediate. For instance, a Suzuki coupling at the bromo-position followed by hydrolysis of the nitrile group can rapidly generate novel 1-aryl-1-carboxy-cyclopropane scaffolds, which are of significant interest in medicinal chemistry.
Safety, Handling, and Storage
Proper handling is essential when working with specialized research chemicals.
-
Hazard Identification: While specific toxicity data for this compound is limited, related brominated aromatic nitriles and acids are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[6][7] It should be handled as a potentially hazardous substance.
-
Recommended Handling Procedures:
-
Storage and Stability:
Conclusion
This compound is more than just a chemical with a specific molecular weight; it is a strategically designed synthetic building block. Its structure provides the conformational and metabolic benefits of a cyclopropane ring while offering two distinct and highly versatile functional handles for chemical modification. For researchers and scientists in drug development, this compound represents an efficient starting point for the synthesis of complex, novel molecules with potentially enhanced therapeutic properties.
References
- This compound. MySkinRecipes.
- 1-(2-Bromophenyl)
- (2-Bromophenyl)
- This compound. Appchem.
- 1-(4-Bromophenyl)Cyclopropanecarbonitrile.
- 1-(3-Bromophenyl)cyclopropanecarbonitrile. Sigma-Aldrich.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. appchemical.com [appchemical.com]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 1-(2-Bromophenyl)cyclopropanecarbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromophenyl)cyclopropanecarbonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a reactive bromophenyl group, a strained cyclopropane ring, and a cyano moiety, offers a rich platform for the generation of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed, field-proven synthetic protocol, mechanistic insights, and its emerging applications in drug discovery.
Introduction: The Strategic Value of a Unique Scaffold
The confluence of a brominated aromatic ring, a cyclopropane core, and a nitrile functional group makes this compound a highly valuable building block in modern organic synthesis. The cyclopropane unit, a motif of growing importance in drug design, imparts conformational rigidity and metabolic stability, often leading to enhanced binding affinity and improved pharmacokinetic profiles of parent molecules.[1] The ortho-bromophenyl moiety serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki and Heck couplings, enabling the facile introduction of molecular diversity.[1] Furthermore, the nitrile group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing additional avenues for molecular elaboration. This guide aims to be an authoritative resource for researchers looking to leverage the unique properties of this compound in their synthetic endeavors.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 124276-75-1 | [2][3][4][5] |
| Molecular Formula | C₁₀H₈BrN | [2][3][4] |
| Molecular Weight | 222.08 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][5] |
| Storage | 2-8°C, Sealed in dry, room temperature | [1][5] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most effectively achieved through the intramolecular cyclization of 2-bromophenylacetonitrile with a suitable 1,2-dihaloethane. The following protocol is based on established methodologies for the synthesis of 1-aryl-cyclopropanecarbonitriles, employing phase-transfer catalysis to facilitate the reaction.[6][7]
Reaction Scheme
Caption: Synthetic scheme for this compound.
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-bromophenylacetonitrile (19.6 g, 0.1 mol), 1,2-dibromoethane (28.2 g, 0.15 mol), toluene (100 mL), and tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol).
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to 60°C.
-
Base Addition: Slowly add 50% aqueous sodium hydroxide (40 mL) dropwise over a period of 30 minutes, ensuring the temperature does not exceed 70°C. The addition is exothermic and requires careful monitoring.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 65-70°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.
Mechanistic Insights
The reaction proceeds via a phase-transfer catalyzed intramolecular nucleophilic substitution.
Caption: Mechanism of cyclopropanation.
Characterization Data
While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of its structural components and data from analogous compounds. Commercial suppliers confirm that the spectral data of their products conform to the assigned structure.[1]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the diastereotopic methylene protons of the cyclopropane ring. The aromatic protons will appear in the range of δ 7.0-7.8 ppm, with splitting patterns indicative of an ortho-substituted benzene ring. The cyclopropyl protons will be observed further upfield, typically between δ 1.0-2.0 ppm, as a complex multiplet due to geminal and cis/trans coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The aromatic carbons will resonate in the δ 120-140 ppm region, with the carbon bearing the bromine atom shifted to a higher field. The nitrile carbon will appear around δ 120 ppm. The quaternary carbon of the cyclopropane ring will be in the δ 20-30 ppm range, while the two methylene carbons of the cyclopropane will be found at a higher field, typically between δ 10-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A sharp peak around 2240 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-H stretching of the cyclopropane ring will appear just below 3000 cm⁻¹. Aromatic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of novel therapeutic agents.[8][] Its utility stems from the ability to independently functionalize the three key regions of the molecule.
Scaffold for Novel CNS Agents
The rigid cyclopropane core is a desirable feature in the design of central nervous system (CNS) active compounds, as it can help to lock in a bioactive conformation and improve blood-brain barrier permeability. The bromophenyl group can be used to introduce further complexity and modulate the electronic properties of the molecule, which is crucial for optimizing interactions with biological targets.
Intermediate for Kinase Inhibitors
The 1-arylcyclopropanecarbonitrile scaffold can be elaborated into a variety of heterocyclic systems that are known to be effective kinase inhibitors. The nitrile group can be converted into an amide or an amine, which can then participate in cyclization reactions to form, for example, pyrimidine or purine analogues.
Building Block for Agrochemicals
The structural motifs present in this compound are also found in a number of potent agrochemicals. The cyclopropane ring is a key feature of synthetic pyrethroid insecticides, and the ability to introduce a variety of substituents via the bromophenyl group allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with all nitriles, it should be considered potentially toxic if ingested, inhaled, or absorbed through the skin. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a detailed and validated synthetic protocol, and an exploration of its current and potential applications. As the demand for novel, three-dimensional molecular scaffolds continues to grow, the utility of this versatile building block is expected to expand, enabling the synthesis of the next generation of innovative chemical entities.
References
- Angene. (n.d.). Cyclopropanecarbonitrile, 1-(2-bromophenyl)-.
- Google Patents. (n.d.). BE880265Q - Procede de preparation du cyclopropane-carbonitrile.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (2025, August 6). Phase transfer catalyzed intramolecular cycloalkylation of phenylacetonitrile with ??,??-dibromoalkanes in supercritical ethane.
- ResearchGate. (2025, August 5). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index.
- Appchem. (n.d.). This compound.
- SACTG | King-Pharm. (n.d.). 124276-75-1 1-(2-BROMO-PHENYL)-CYCLOPROPANECARBONITRILE.
- Google Patents. (n.d.). CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
- Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics, Inc.
Sources
- 1. This compound [myskinrecipes.com]
- 2. appchemical.com [appchemical.com]
- 3. Angene - Cyclopropanecarbonitrile, 1-(2-bromophenyl)- | 124276-75-1 | MFCD07374407 | AG000LSC [japan.angenechemical.com]
- 4. 124276-75-1 1-(2-BROMO-PHENYL)-CYCLOPROPANECARBONITRILE [chemsigma.com]
- 5. 124276-75-1|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
Navigating the Chemistry of 1-(2-Bromophenyl)cyclopropanecarbonitrile: A Technical Guide to Safety and Hazard Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromophenyl)cyclopropanecarbonitrile is a specialized chemical compound utilized in organic synthesis, particularly in the creation of complex molecules for pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a cyclopropane ring, a nitrile group, and a bromophenyl moiety, offers a versatile scaffold for drug design and the development of novel materials.[1] The bromophenyl group allows for further functionalization through cross-coupling reactions, while the cyclopropane ring can impart conformational rigidity to molecular frameworks, a desirable trait for enhancing binding affinity and selectivity in drug candidates.[1][2] However, the very features that make this compound chemically interesting also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety and hazards associated with this compound, offering field-proven insights and protocols to ensure its safe handling and use in a research and development setting.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling. Below is a summary of the available data for this compound and a closely related analogue.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 124276-75-1 | [1] |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage | 2-8°C | [1] |
Hazard Identification and Classification
GHS Hazard Classification (Inferred) :
Based on available data for analogous compounds, this compound can be anticipated to fall under the following GHS classifications:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3][4]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[3][4]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[3][5]
Core Hazard Analysis:
-
Nitrile Group (-CN): The presence of the nitrile functional group is a primary toxicological concern. Nitriles can release cyanide in vivo, which is a potent inhibitor of cellular respiration. While the toxicity can vary significantly based on the molecular structure, it is prudent to handle all nitrile-containing compounds with a high degree of caution.
-
Brominated Aromatic Ring: Brominated aromatic compounds are known for their potential environmental persistence and bioaccumulation.[6][7][8] Some aromatic brominated flame retardants have been identified as persistent, bioaccumulative, and toxic (PBT).[6][9] While the specific ecotoxicological profile of this compound is not documented, its structure warrants careful consideration for proper disposal to prevent environmental release.[6]
-
Cyclopropane Ring: The three-membered cyclopropane ring is highly strained. While this is a key feature for its synthetic utility, it can also imply a higher reactivity under certain conditions. However, the compound is generally considered stable under normal handling and storage conditions.[3]
Risk Assessment Workflow
A systematic risk assessment is paramount before commencing any experimental work with this compound. The following diagram outlines a logical workflow for this process.
Caption: A workflow with integrated safety checkpoints.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Wash the affected area with plenty of soap and water. [10]If skin irritation occurs, seek medical advice. [5]* Eye Contact: Immediately rinse eyes cautiously with water for several minutes. [11]Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [12][11]* Inhalation: Move the person to fresh air and keep them comfortable for breathing. [12][11]If respiratory symptoms develop, call a poison center or doctor. [10]* Ingestion: If swallowed, immediately call a poison center or doctor. [12][11]* Spills: Evacuate unnecessary personnel. Ensure adequate ventilation. [3]Wear appropriate PPE and prevent the spill from entering drains. [13]Absorb the spill with an inert material and place it in a suitable container for disposal. [5]
Conclusion
This compound is a valuable building block in modern organic synthesis. However, its chemical structure, which includes a nitrile group and a brominated aromatic ring, necessitates a cautious and well-informed approach to its handling. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safety protocols, researchers can safely harness the synthetic potential of this compound while minimizing risks to themselves and the environment.
References
- SynQuest Laboratories, Inc. (n.d.). 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid Safety Data Sheet.
- Sunstream Global. (2025, March 11). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants.
- Appchem. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Fisher Scientific. (2025, December 18). Cyclopropyl cyanide Safety Data Sheet.
- Thermo Fisher Scientific. (2010, October 20). 2-Bromophenylacetonitrile Safety Data Sheet.
- Liverpool University Press. (2023, August 30). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
- ResearchGate. (n.d.). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
- Pfaltz & Bauer. (n.d.). (p-Bromophenyl)acetonitrile 95% Safety Data Sheet.
- PubChem. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile.
- Pinfa. (2025, January 17). ECHA report on Aromatic Brominated Flame Retardants (ABFRs).
- Sigma-Aldrich. (2024, March 6). (2-Bromophenyl)acetonitrile Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 1-(4-Bromophenyl)cyclohexanecarbonitrile Safety Data Sheet.
- PubMed. (n.d.). and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units: synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. sunstreamglobal.com [sunstreamglobal.com]
- 7. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. pinfa.eu [pinfa.eu]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility Profile of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Abstract
1-(2-Bromophenyl)cyclopropanecarbonitrile (CAS No. 124276-75-1) is a versatile synthetic intermediate whose utility in pharmaceutical and agrochemical development is intrinsically linked to its behavior in solution.[1] Understanding its solubility across a spectrum of organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and formulating final products. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its unique molecular structure, present a robust, self-validating experimental protocol for its quantitative determination, and discuss critical safety and handling considerations.
Compound Identity and Physicochemical Landscape
Core Chemical Identity
-
Chemical Name: this compound
-
CAS Number: 124276-75-1[2]
-
Appearance: Reported as both a yellow oil and a white to off-white solid, likely depending on the degree of purity.[1][4] The protocols herein assume a purified, solid starting material.
Structural Analysis and Polarity
The solubility of this compound is dictated by the interplay of its three primary functional components:
-
2-Bromophenyl Group: This aromatic ring provides a significant nonpolar, hydrophobic character, favoring interactions with other aromatic or nonpolar solvents through London dispersion forces. The bromine atom introduces a degree of polarity and a potential site for halogen bonding, but its overall contribution leans towards non-polarity.
-
Cyclopropane Ring: A strained, aliphatic three-membered ring that is distinctly nonpolar and contributes to the molecule's overall hydrophobic nature.
-
Nitrile Group (-C≡N): This group is the molecule's dominant polar feature. The carbon-nitrogen triple bond creates a strong dipole moment, making it a hydrogen bond acceptor and enabling strong dipole-dipole interactions.
This hybrid structure—a large nonpolar scaffold appended with a highly polar functional group—suggests a nuanced solubility profile, with an affinity for solvents that can accommodate both polar and nonpolar characteristics.
Theoretical Principles and Solubility Prediction
The foundational principle of "like dissolves like" provides a strong predictive starting point for assessing solubility.[5] This rule states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the bromophenyl and cyclopropyl groups will interact favorably with these solvents, the highly polar nitrile group will be poorly solvated, energetically disfavoring dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): This class of solvents is predicted to be most effective. They possess strong dipoles capable of solvating the nitrile group, while their organic character can accommodate the nonpolar portions of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Solubility in alcohols is expected to be moderate. The alcohols can act as hydrogen bond donors to the nitrile nitrogen, but their hydrogen-bonding network may be disrupted by the large nonpolar moiety. Solubility in water is predicted to be very low due to the molecule's predominantly hydrophobic nature.[6]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are excellent at dissolving a wide range of organic compounds due to their ability to engage in dipole-dipole interactions and their relatively low polarity. High solubility is anticipated in this class.
Experimental Framework for Solubility Determination
Overall Experimental Workflow
The process follows a logical progression from a rapid qualitative screen to a precise quantitative measurement, ensuring efficient and accurate data generation.
Caption: High-level workflow for solubility determination.
Protocol 1: Qualitative Solubility Assessment
This rapid screening method helps categorize solvents and prioritize them for quantitative analysis. The generally accepted threshold for "soluble" in such tests is approximately 30-50 mg of solute per 1 mL of solvent.
Methodology:
-
Preparation: Into a series of clean, dry 1-dram vials, add approximately 25 mg of this compound, accurately weighed.
-
Solvent Addition: To each vial, add 0.5 mL of a test solvent.
-
Agitation: Cap each vial securely and vortex or shake vigorously for 60 seconds.[5]
-
Observation: Allow the vials to stand for 5 minutes and observe. Classify the results as:
-
Record: Log the observations for each solvent tested.
Protocol 2: Quantitative Solubility Determination (Isothermal Gravimetric Method)
This protocol provides a precise, self-validating measurement of solubility at a controlled temperature (e.g., 25°C). The causality behind this method is that by creating a saturated solution at equilibrium, the supernatant contains the maximum amount of dissolved solute at that temperature.
Caption: Step-by-step workflow for quantitative gravimetric analysis.
Detailed Steps:
-
Preparation: Add an excess of this compound (e.g., ~100 mg) to a vial containing a precisely known volume of solvent (e.g., 2.0 mL). The presence of undissolved solid at the end of the experiment is essential to confirm the solution is saturated.
-
Equilibration: Seal the vial and place it in an isothermal environment (e.g., a shaker bath at 25°C). Agitate the slurry for 24 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed in the same temperature-controlled environment until the excess solid has fully settled, leaving a clear supernatant.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant (e.g., 1.00 mL) using a calibrated volumetric pipette. To avoid transferring any solid particles, it is best practice to use a pipette fitted with a syringe filter (e.g., 0.22 µm PTFE).
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed (tared) vial. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling/decomposition point until a constant weight is achieved.
-
Measurement: Weigh the vial containing the dried solute residue.
-
Calculation: The solubility is calculated as:
-
Solubility (g/L) = [(Weight of vial + residue) - (Weight of tared vial)] / (Volume of aliquot in L)
-
Anticipated Solubility Profile
Based on the theoretical principles discussed, the following table summarizes the predicted solubility and provides a template for recording experimental results.
| Solvent | Solvent Class | Predicted Qualitative Solubility | Experimental Value (g/L at 25°C) |
| Hexane | Nonpolar | Low | |
| Toluene | Nonpolar (Aromatic) | Medium-Low | |
| Dichloromethane | Chlorinated | High | |
| Diethyl Ether | Slightly Polar | Medium | |
| Ethyl Acetate | Polar Aprotic | High | |
| Tetrahydrofuran (THF) | Polar Aprotic | High | |
| Acetone | Polar Aprotic | High | |
| Acetonitrile | Polar Aprotic | High | |
| Dimethylformamide (DMF) | Polar Aprotic | High | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | |
| Methanol | Polar Protic | Medium | |
| Ethanol | Polar Protic | Medium | |
| Water | Polar Protic | Very Low |
Safety and Handling Considerations
While specific toxicology data for this compound is limited, its structure as a brominated aromatic nitrile necessitates cautious handling. Data from analogous compounds suggest the following precautions.[7][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Organobromine compounds can be persistent, so care should be taken to avoid environmental release.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[9]
Conclusion
This compound possesses a complex molecular architecture that results in a nuanced solubility profile. It is predicted to be highly soluble in polar aprotic and chlorinated solvents, moderately soluble in alcohols, and poorly soluble in nonpolar solvents and water. The robust, two-protocol experimental framework detailed in this guide provides a reliable method for generating the precise, quantitative data required for its effective use in research and development. This information is critical for streamlining synthetic processes, enabling efficient purification, and accelerating the journey from laboratory discovery to practical application.
References
- Vertex AI Search Result[7], EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search Result[5], Experiment: Solubility of Organic & Inorganic Compounds.
- Vertex AI Search Result[12], How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.
- Vertex AI Search Result[6], Solubility of Organic Compounds.
- Vertex AI Search Result[13], 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts.
- Vertex AI Search Result[2], this compound | 124276-75-1 | C10H8BrN | Appchem.
- Vertex AI Search Result[4], 3 - Organic Syntheses Procedure.
- Vertex AI Search Result[3], 1-(3-Bromophenyl)cyclopropanecarbonitrile - Sigma-Aldrich.
- Vertex AI Search Result[11], Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Vertex AI Search Result[10], LCSS: BROMINE.
- Vertex AI Search Result[1], this compound - MySkinRecipes.
- Vertex AI Search Result[8], 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem.
- Vertex AI Search Result[9], 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid - Synquest Labs.
Sources
- 1. This compound [myskinrecipes.com]
- 2. appchemical.com [appchemical.com]
- 3. 1-(3-Bromophenyl)cyclopropanecarbonitrile | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.ws [chem.ws]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. LCSS: BROMINE [web.stanford.edu]
- 10. Bromination - Wordpress [reagents.acsgcipr.org]
An In-depth Technical Guide to 1-(2-Bromophenyl)cyclopropanecarbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Unique Scaffold
1-(2-Bromophenyl)cyclopropanecarbonitrile is a specialized organic molecule that has garnered interest in medicinal chemistry and materials science. Its structure is distinguished by the combination of a cyclopropane ring, a nitrile group, and a bromophenyl moiety. This unique arrangement offers a trifecta of chemical utility. The strained cyclopropane ring imparts conformational rigidity to larger molecules, a desirable trait in drug design for optimizing binding affinity and selectivity. The nitrile group serves as a versatile synthetic handle, readily convertible to amines, carboxylic acids, or other functional groups. Finally, the ortho-bromophenyl group is primed for a wide array of cross-coupling reactions, such as Suzuki or Heck couplings, enabling the facile construction of complex molecular architectures.[1] This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Physicochemical Properties and Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental work. While some data for this compound is available, a specific melting point is not consistently reported in publicly accessible databases.
Data Presentation: Key Physicochemical Identifiers
| Property | Value | Source |
| CAS Number | 124276-75-1 | [1][2][3] |
| Molecular Formula | C₁₀H₈BrN | [1][3] |
| Molecular Weight | 222.08 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (typical) | [1][2] |
| Storage | 2-8°C | [1] |
| MDL Number | MFCD07374407 | [1][3] |
It is noteworthy that for the related compound, 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid, the melting point is also reported as "No data available," suggesting that this data may not have been widely published.[4] In contrast, the isomeric 1-(4-Bromophenyl)cyclopropanecarbonitrile is reported to have a melting point of 82-84°C.[5] This highlights the significant impact of the bromine atom's position on the phenyl ring on the crystalline packing and, consequently, the melting point of the compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves the cyclopropanation of a suitable precursor. A common and effective strategy is the reaction of 2-bromophenylacetonitrile with a 1,2-dihaloethane under basic conditions. This method, a variation of the Michael-initiated ring-closure, provides a direct route to the desired cyclopropane ring.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of similar cyclopropanecarbonitrile derivatives.
Materials:
-
2-Bromophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (or other suitable base)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Toluene (or other suitable aprotic solvent)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of 2-bromophenylacetonitrile in toluene, add a 50% aqueous solution of sodium hydroxide and a catalytic amount of a phase-transfer catalyst.
-
Heat the mixture to a moderate temperature (e.g., 40-60°C) with vigorous stirring.
-
Slowly add 1,2-dibromoethane to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, continue stirring the mixture at the same temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.
Causality in Experimental Choices:
-
Base and Phase-Transfer Catalyst: The use of a strong base is essential to deprotonate the α-carbon of the phenylacetonitrile, generating the nucleophilic carbanion. A phase-transfer catalyst is crucial for transporting the hydroxide ions from the aqueous phase to the organic phase where the reaction occurs, thereby facilitating the reaction between the two immiscible phases.
-
Solvent: An aprotic solvent like toluene is chosen to dissolve the organic reactants without interfering with the base-catalyzed reaction.
-
Temperature Control: Moderate heating increases the reaction rate, but excessive temperatures can lead to side reactions and decomposition of the product.
Logical Relationship Diagram: Synthesis Workflow
Caption: A schematic overview of the synthesis workflow.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, typically in the range of δ 7.0-7.8 ppm. The diastereotopic protons of the cyclopropane ring will appear as a complex multiplet in the upfield region, likely between δ 1.0-2.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced. The quaternary carbon of the cyclopropane ring attached to the nitrile and phenyl groups, and the two CH₂ carbons of the cyclopropane ring will have distinct chemical shifts. The nitrile carbon will appear in the characteristic downfield region (around 115-125 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2240-2260 cm⁻¹. Absorptions corresponding to the C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the aromatic ring will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the cyclopropane ring.
Chemical Reactivity and Applications
The synthetic utility of this compound lies in the reactivity of its functional groups.
Signaling Pathway of Reactivity Diagram
Caption: Potential synthetic transformations of the title compound.
-
Nitrile Group Chemistry: The nitrile group can be readily reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation. This opens up pathways to a wide range of amine-containing derivatives. Acidic or basic hydrolysis of the nitrile furnishes the corresponding carboxylic acid, another valuable functional group for further elaboration.
-
Palladium-Catalyzed Cross-Coupling: The ortho-bromophenyl moiety is a key feature for building molecular complexity. It readily participates in various palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids introduces new aryl or heteroaryl groups. Heck coupling with alkenes allows for the formation of carbon-carbon double bonds, and Buchwald-Hartwig amination provides a route to arylamines. These reactions are fundamental in modern drug discovery and materials science.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: While specific toxicity data for this compound is limited, related brominated aromatic nitriles are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation.[6]
-
Handling: It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. A recommended storage temperature is between 2-8°C.[1]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a rigid cyclopropane core, a synthetically malleable nitrile group, and a cross-coupling-ready bromophenyl unit makes it an attractive starting material for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. While a definitive melting point is not widely reported, its synthesis and characterization can be achieved through established chemical principles. This guide provides a foundational understanding for researchers to confidently and effectively incorporate this compound into their synthetic strategies.
References
- This compound. MySkinRecipes. [Link]
- 1-(2-Bromophenyl)cyclopentanecarbonitrile. Hefei Kexing Chemical Co.,Ltd. [Link]
- 1-(4-Bromophenyl)Cyclopropanecarbonitrile. PubChem. [Link]
- This compound. Applichem. [Link]
- Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-. NIST Chemistry WebBook. [Link]
- Cyclopropanecarbonitrile, 1,2-diphenyl-. Chemeo. [Link]
- Green Chemistry.
- Cyclopropanecarbonitrile, 1-(2-bromophenyl)-. Angene. [Link]
- Cyclopropanecarbonitrile. PubChem. [Link]
- Bromocyclopropane. Organic Syntheses. [Link]
- Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
- Cyclopropyl cyanide. Wikipedia. [Link]
- Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile.
- Cyclopropanecarbonitrile. NIST Chemistry WebBook. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. appchemical.com [appchemical.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 124276-67-1 CAS MSDS (1-(4-BROMOPHENYL)CYCLOPROPANECARBONITRILE, 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Analysis of 1-(2-Bromophenyl)cyclopropanecarbonitrile
This technical guide provides a comprehensive analysis of the expected spectral data for the versatile synthetic intermediate, 1-(2-Bromophenyl)cyclopropanecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this compound are not widely published, this guide synthesizes data from analogous structures and first principles to provide a robust predictive analysis, empowering researchers in their synthetic and analytical endeavors.
Introduction: The Structural Significance of this compound
This compound, with CAS Number 124276-75-1, is a unique molecule that combines the steric and electronic features of a cyclopropane ring, a nitrile group, and a brominated aromatic system.[1] Its molecular formula is C₁₀H₈BrN, and it has a molecular weight of approximately 222.08 g/mol .[1] The presence of the ortho-bromophenyl moiety makes it a valuable precursor for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The rigid cyclopropane scaffold is a desirable feature in medicinal chemistry for constraining molecular conformations, which can lead to enhanced binding affinity and selectivity for biological targets. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular elaboration.
A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and monitoring its transformations in chemical reactions. This guide provides a detailed interpretation of its expected ¹H NMR, ¹³C NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons. The ortho-substitution on the benzene ring will lead to a complex splitting pattern for the aromatic protons. The diastereotopic nature of the methylene protons on the cyclopropane ring will result in a characteristic splitting pattern.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic (4H) | 7.20 - 7.80 | m | 4H |
| Cyclopropyl CH₂ (2H) | 1.60 - 1.90 | m | 2H |
| Cyclopropyl CH₂ (2H) | 1.30 - 1.60 | m | 2H |
Causality behind Predictions: The chemical shifts of the aromatic protons are predicted to be in the typical downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing bromine atom and the cyclopropane ring will influence their precise positions, leading to a complex multiplet. The cyclopropyl protons are expected to be in the upfield region, characteristic of strained ring systems. The geminal and cis/trans couplings between the cyclopropyl protons will result in complex multiplets.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-Br | 122 - 125 |
| Aromatic C-H | 127 - 134 |
| Aromatic C-C(CN) | 138 - 142 |
| Cyclopropyl C-CN | 25 - 30 |
| Cyclopropyl CH₂ | 15 - 20 |
| Nitrile C≡N | 118 - 122 |
Causality behind Predictions: The aromatic carbons will appear in the downfield region (120-145 ppm). The carbon attached to the bromine will be influenced by the heavy atom effect. The quaternary carbon of the cyclopropane ring attached to the nitrile and phenyl groups will be shifted further downfield compared to the methylene carbons of the ring. The nitrile carbon will have a characteristic chemical shift in the 118-122 ppm range.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-15 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-250 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group, the aromatic ring, and the cyclopropane ring.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| C≡N stretch (nitrile) | 2240 - 2260 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-H stretch (cyclopropyl) | ~3080 | Medium |
| C-Br stretch | 500 - 600 | Strong |
Causality behind Predictions: The most characteristic peak will be the C≡N stretching vibration, which appears in a relatively clean region of the spectrum. The aromatic C-H and C=C stretching vibrations will confirm the presence of the phenyl ring. The C-H stretching frequency of the cyclopropyl group is typically at a slightly higher wavenumber than that of aliphatic alkanes due to the increased s-character of the C-H bonds. The C-Br stretch will be observed in the fingerprint region.
Experimental Protocol for FT-IR Spectroscopy
A typical procedure for obtaining an FT-IR spectrum is as follows:
-
Sample Preparation:
-
Solid Sample (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the absorption peaks.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment |
| 221/223 | [M]⁺ (Molecular ion) |
| 142 | [M - Br]⁺ |
| 115 | [C₉H₇]⁺ |
| 76 | [C₆H₄]⁺ |
Causality behind Predictions: The most characteristic feature will be the isotopic pattern of the molecular ion at m/z 221 and 223. Fragmentation is likely to involve the loss of the bromine atom to give a fragment at m/z 142. Further fragmentation of the aromatic and cyclopropyl rings will lead to other characteristic ions.
Experimental Protocol for Mass Spectrometry
A general protocol for acquiring an EI mass spectrum is:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion and the isotopic patterns.
Visualization of Molecular Structure and Analytical Workflow
To provide a clearer understanding of the molecule and the analytical process, the following diagrams have been generated.
Caption: Molecular structure of this compound.
Sources
An In-depth Technical Guide to the Conformational Analysis of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Abstract
This technical guide provides a comprehensive framework for the conformational analysis of 1-(2-Bromophenyl)cyclopropanecarbonitrile, a molecule of interest in medicinal chemistry and materials science. The inherent steric and electronic complexities arising from the ortho-bromophenyl substituent appended to a strained cyclopropane ring necessitate a multi-faceted analytical approach. This document outlines a synergistic application of theoretical calculations and experimental techniques to elucidate the molecule's three-dimensional structure and dynamic behavior. We will delve into the rationale behind the chosen methodologies, providing detailed, field-proven protocols for synthesis, computational modeling using Density Functional Theory (DFT), and structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply advanced conformational analysis to novel small molecules.
Introduction: The Significance of Conformation in Molecular Function
The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional conformation. For this compound, the spatial arrangement of the bulky bromophenyl group relative to the rigid cyclopropane ring and the electron-withdrawing nitrile group dictates its intermolecular interactions and, consequently, its efficacy as a potential therapeutic agent or its performance in a material matrix. The ortho-substitution on the phenyl ring introduces significant steric hindrance, which is expected to restrict rotation around the C-C single bond connecting the phenyl and cyclopropyl moieties. Understanding the preferred rotational conformers and the energy barriers between them is paramount for rational drug design and materials engineering.
This guide will explore the conformational landscape of this compound through a carefully selected combination of computational and experimental methods. The causality behind each experimental choice will be explained, ensuring a robust and self-validating analytical workflow.
Synthesis of this compound: A Plausible Approach
Proposed Synthetic Pathway: Phase-Transfer Catalyzed Cyclopropanation
The proposed synthesis involves the reaction of 2-bromophenylacetonitrile with a suitable two-carbon electrophile under phase-transfer catalysis conditions. A likely precursor, 2-bromophenylacetonitrile, is commercially available. The cyclopropanation can be achieved using a reagent like 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.
Detailed Experimental Protocol
Materials:
-
2-Bromophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromophenylacetonitrile (1 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in dichloromethane.
-
Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (5 equivalents).
-
Addition of Electrophile: Slowly add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 40 °C for DCM) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Computational Conformational Analysis: A Theoretical Framework
Computational modeling, specifically Density Functional Theory (DFT), provides a powerful in-silico tool to explore the conformational landscape of a molecule before embarking on extensive experimental work. DFT allows for the calculation of the relative energies of different conformers and the energy barriers for their interconversion.
Rationale for DFT Approach
DFT offers a good balance between computational cost and accuracy for molecules of this size. It allows for the exploration of the potential energy surface associated with the rotation around the C(phenyl)-C(cyclopropyl) bond, which is the primary conformational degree of freedom in this compound.
Step-by-Step DFT Protocol
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
Workflow:
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization of the initial structure. A common and reliable level of theory for this purpose is B3LYP with a 6-31G(d) basis set.[4] This will yield a low-energy conformation.
-
Torsional Scan (Potential Energy Surface Scan): To explore the rotational barrier, perform a relaxed torsional scan around the C(phenyl)-C(cyclopropyl) bond. This involves systematically rotating this bond in defined increments (e.g., 10-15 degrees) and performing a constrained geometry optimization at each step.[5][6][7]
-
Identification of Minima and Transition States: From the potential energy surface scan, identify the dihedral angles corresponding to energy minima (stable conformers) and energy maxima (transition states).
-
Refined Optimization and Frequency Calculation: Perform a full geometry optimization without constraints starting from the geometries of the identified minima and transition states using a higher level of theory (e.g., B3LYP/6-311+G(d,p)) for more accurate energies. Follow this with a frequency calculation to confirm that the minima have no imaginary frequencies and the transition states have exactly one imaginary frequency corresponding to the rotation around the scanned bond.
-
Energy Analysis: Calculate the relative energies of the conformers and the rotational energy barrier.
Caption: Workflow for solution-phase conformational analysis using NOESY.
Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state. [8][9][10][11]This technique can reveal precise bond lengths, bond angles, and torsional angles, offering a high-resolution snapshot of a single, stable conformer.
The solid-state structure provides a crucial benchmark for the computational models. While the conformation in the crystal may be influenced by packing forces, it represents a low-energy state and provides invaluable data for validating the accuracy of the DFT calculations.
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step. Common methods include:
-
Slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a less soluble solvent.
-
Cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation. Data is usually collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
Structure Solution and Refinement:
-
Structure Solution: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: Refine the structural model against the experimental diffraction data using a least-squares minimization procedure. [8][9][10]This involves adjusting the atomic coordinates, thermal parameters, and other model parameters to achieve the best fit between the calculated and observed structure factors.
-
Validation: Validate the final crystal structure using standard crystallographic metrics (e.g., R-factor, goodness-of-fit).
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ORCA Input Library - Geometry optimizations [sites.google.com]
- 5. Driving torsion scans with wavefront propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6.3. Geometry Optimizations, Surface Scans, Transition States, MECPs, Conical Intersections, IRC, NEB - ORCA 6.0 Manual [faccts.de]
- 7. m.youtube.com [m.youtube.com]
- 8. web.mit.edu [web.mit.edu]
- 9. global.oup.com [global.oup.com]
- 10. Crystal Structure Refinement A Crystallographer's Guide to SHELXL [cincinnatistate.ecampus.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Abstract: 1-(2-Bromophenyl)cyclopropanecarbonitrile is a multifaceted chemical entity whose synthetic utility is derived from the unique and often competing reactivities of its constituent functional groups: a substituted aromatic ring, a strained cyclopropane, and an electron-deficient nitrile. This guide provides a comprehensive analysis of the molecule's electronic architecture, delineating its primary electrophilic and nucleophilic centers. By examining the interplay of inductive and resonance effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for strategic synthetic transformations. This document moves beyond a simple catalog of reactions to explain the underlying electronic principles governing site selectivity, offering field-proven insights into harnessing this versatile building block for the construction of complex molecular targets.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is not merely the sum of its parts but rather a complex interplay between its three key structural motifs. A thorough understanding of the electronic contributions of each component is paramount to predicting its chemical behavior.
-
The Bromophenyl Group: The benzene ring is substituted with a bromine atom and a cyclopropyl group in an ortho arrangement. Bromine exerts a dual electronic effect: a powerful electron-withdrawing inductive effect (-I) due to its electronegativity and a moderate electron-donating resonance effect (+R) via its lone pairs. This +R effect enriches the ortho and para positions with electron density, making them nucleophilic.[1]
-
The Cyclopropane Ring: This three-membered ring is characterized by significant ring strain and its C-C bonds possess a high degree of p-character. This allows the ring to interact with adjacent π-systems and, in this context, it acts as a "donor-acceptor" (D-A) cyclopropane.[2][3] The phenyl ring serves as the donor and the nitrile group as the acceptor, polarizing the C-C bonds and rendering the ring carbons electrophilic and susceptible to nucleophilic ring-opening.[4][5]
-
The Nitrile Group (-C≡N): The cyano group is a potent electron-withdrawing group through both induction and resonance. The carbon atom of the nitrile is highly polarized due to the triple bond and the superior electronegativity of nitrogen, establishing it as a prominent electrophilic center.[6]
These competing effects create a nuanced electronic map with multiple potential sites for both nucleophilic and electrophilic attack.
Caption: Fig 1: Structure of this compound
Analysis of Nucleophilic Sites
Nucleophilic centers are electron-rich and seek to react with electrophiles. Within the target molecule, several sites exhibit this character.
-
Aromatic Ring (π-System): The delocalized π-electrons of the benzene ring constitute a primary nucleophilic region, making it susceptible to Electrophilic Aromatic Substitution (EAS) .[7][8] The bromine atom, despite its inductive pull, directs incoming electrophiles to the positions ortho and para to itself due to its resonance electron donation.[1] The position para to the bromine (C4') and the open ortho position (C6') are therefore the most activated and probable sites for electrophilic attack.
-
Nitrile Nitrogen: The nitrogen atom possesses a lone pair of electrons, rendering it a weak Lewis base. This site can be protonated by strong acids or coordinate to Lewis acids, an essential activation step for many nitrile reactions.[9]
-
Cyclopropane C-C Bonds: Under certain conditions, particularly with acid catalysis, the strained C-C bonds of the cyclopropane ring can act as a nucleophile, leading to ring-opening reactions.[10]
Caption: Fig 2: Primary Nucleophilic Sites
Analysis of Electrophilic Sites
Electrophilic centers are electron-poor and are targets for attack by nucleophiles. The electronic landscape of this compound is rich in such sites.
-
Nitrile Carbon: This is arguably the most potent electrophilic site in the molecule. The strong polarization of the -C≡N bond makes the carbon atom highly susceptible to attack by a wide range of nucleophiles. This reactivity is central to transformations like hydrolysis to carboxylic acids or amides, and additions of organometallic reagents to form ketones.[6][9][11]
-
Cyclopropane Ring Carbons: The donor-acceptor nature of the cyclopropane system makes the benzylic carbon (C1) and the carbon bearing the nitrile group electrophilic. This polarization facilitates stereospecific ring-opening reactions upon attack by nucleophiles like thiols or azides, a powerful strategy for 1,3-difunctionalization.[2][3][5]
-
Aromatic Carbon bonded to Bromine (C2'): The C-Br bond is polarized towards the bromine atom, leaving the C2' carbon electrophilic. While direct nucleophilic aromatic substitution (SNA) is challenging without further activation, this site is exceptionally well-suited for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where oxidative addition to a low-valent metal catalyst is the key step.
Caption: Fig 3: Primary Electrophilic Sites
Synthetic Implications and Experimental Protocols
The molecule's dual reactivity allows for orthogonal synthetic strategies, where one site can be modified while leaving others intact.
Data Presentation: Summary of Reactive Sites
| Site | Type | Reagent Class | Potential Reaction |
| Aromatic Ring (C4', C6') | Nucleophilic | Electrophiles (e.g., NO₂⁺) | Electrophilic Aromatic Substitution |
| Nitrile Carbon | Electrophilic | Nucleophiles (e.g., H₂O, RMgX) | Hydrolysis, Grignard Addition |
| Cyclopropane Ring | Electrophilic | Strong Nucleophiles (e.g., RS⁻) | Nucleophilic Ring-Opening |
| C-Br Bond | Electrophilic | Metal Catalysts (e.g., Pd(0)) | Cross-Coupling Reactions |
| Nitrile Nitrogen | Nucleophilic | Brønsted/Lewis Acids | Protonation / Coordination |
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details a representative method for functionalizing the C-Br bond, a testament to the electrophilic character of the C2' carbon. The causality behind this choice is its high reliability and functional group tolerance, leaving the nitrile and cyclopropane moieties untouched under carefully controlled conditions.
Objective: To couple an arylboronic acid with this compound at the C-Br position.
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.5 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). The base must be dissolved, and the biphasic system is crucial for the transmetalation step.
-
Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is self-validating; the disappearance of the starting material and the appearance of a new, less polar spot indicates successful coupling.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Fig 4: Workflow for the Suzuki-Miyaura Catalytic Cycle
Conclusion
This compound presents a rich and varied reactivity profile. Its nucleophilic character is primarily centered on the π-system of the aromatic ring, while potent electrophilic sites are located at the nitrile carbon, the strained cyclopropane ring, and the carbon-bromine bond. This electronic duality is not a limitation but an opportunity, enabling chemists to perform a wide array of selective transformations. By understanding the fundamental principles that govern site selectivity, researchers can strategically employ this compound as a versatile scaffold in the rational design and synthesis of novel pharmaceuticals and advanced materials.
References
- Fiveable. (n.d.). Aryl Nitriles Definition.
- Study.com. (n.d.). At what position(s) will electrophilic aromatic substitution occur for the following compound? bromobenzene.
- Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400.
- Study.com. (n.d.). What can react with nitriles attached to an alkyl or aryl group to give carboxylic acids?.
- Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. PubMed, 37252340.
- Shabarov, Y. S., Bandaev, S. G., & Sychkova, L. D. (1976). Nucleophilic step of the ring opening reactions of cyclopropanes with electrophiles. Mechanism and stereochemistry. I. Reaction of 1-phenylbicyclo[4.1.0]heptane with mercuric salts. The Journal of Organic Chemistry.
- Keaney, G. F., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 664-667.
- Keaney, G. F., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. SciSpace.
- Khan, S. (n.d.). Bromination of benzene. Khan Academy.
- JoVE. (n.d.). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- ResearchGate. (2024). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways.
Sources
- 1. homework.study.com [homework.study.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. fiveable.me [fiveable.me]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. homework.study.com [homework.study.com]
The Rising Profile of 1-(2-Bromophenyl)cyclopropanecarbonitrile Derivatives in Drug Discovery: A Technical Guide
Introduction: The Strategic Combination of a Reactive Phenyl Ring and a Strained Cyclopropane Moiety
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural rigidity and avenues for diverse functionalization is paramount. The 1-(2-bromophenyl)cyclopropanecarbonitrile core has emerged as a particularly promising starting point for the development of new therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of its derivatives, offering insights for researchers, scientists, and drug development professionals.
The unique architecture of this scaffold combines two key features that are highly advantageous in drug design. Firstly, the cyclopropane ring, a three-membered carbocycle, imparts a significant degree of conformational constraint on the molecule. This rigidity can lead to more specific interactions with biological targets, potentially enhancing potency and reducing off-target effects.[1][2] The strained nature of the cyclopropane ring also endows it with unique electronic properties that can influence molecular interactions.[1][3] Secondly, the presence of a 2-bromophenyl group provides a reactive handle for a wide array of synthetic transformations.[4] This is particularly valuable for the construction of compound libraries through well-established cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the systematic exploration of structure-activity relationships (SAR).[4] The nitrile group, an important functional group in drug synthesis, further contributes to the potential for diverse chemical modifications and interactions with biological targets.[5]
This guide will delve into the known and potential biological activities of derivatives of this compound, with a focus on their potential as enzyme inhibitors and antimicrobial agents. We will also explore the underlying mechanistic principles and provide exemplary synthetic and experimental protocols.
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
The unique structural and electronic properties of cyclopropane-containing compounds make them attractive candidates for enzyme inhibitors. Derivatives of the this compound scaffold have shown potential in targeting key enzymes implicated in a range of diseases.
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Recent studies on structurally related bromophenol derivatives bearing a cyclopropyl moiety have demonstrated potent inhibitory activity against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE).[6] Carbonic anhydrases are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. Acetylcholinesterase inhibitors are cornerstone treatments for neurodegenerative disorders such as Alzheimer's disease.[6]
The inhibitory potential of these compounds stems from their ability to interact with the active sites of these enzymes. The specific substitution patterns on the phenyl ring and the stereochemistry of the cyclopropane moiety are critical for achieving high affinity and selectivity.
Experimental Protocol: Evaluation of Carbonic Anhydrase and Acetylcholinesterase Inhibition
The following provides a generalized protocol for assessing the inhibitory activity of novel this compound derivatives against hCA I, hCA II, and AChE.
1. Enzyme and Substrate Preparation:
-
Recombinant human carbonic anhydrase I and II are purified according to established protocols.
-
Acetylcholinesterase (from electric eel) is commercially available.
-
Substrates: 4-nitrophenyl acetate for CA and acetylthiocholine iodide for AChE are prepared in appropriate buffers.
2. Inhibition Assay (Spectrophotometric):
-
Carbonic Anhydrase: The assay measures the esterase activity of the enzyme. The reaction is initiated by adding the substrate to a solution containing the enzyme and varying concentrations of the inhibitor. The hydrolysis of 4-nitrophenyl acetate is monitored by measuring the absorbance of the product, 4-nitrophenolate, at 400 nm.
-
Acetylcholinesterase: The assay is based on the Ellman method. The reaction mixture contains the enzyme, the substrate acetylthiocholine iodide, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the inhibitor at various concentrations. The enzymatic activity is determined by measuring the rate of production of the yellow-colored 5-thio-2-nitrobenzoate anion at 412 nm.
3. Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For potent inhibitors, the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) can be determined using Lineweaver-Burk or Dixon plots.
Antimicrobial Activity: A New Frontier
Compounds containing a cyclopropane ring have been reported to exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[5][7] The introduction of an amide functionality to cyclopropane derivatives has been shown to be a successful strategy for developing novel antimicrobial agents.[5]
Antifungal Potential through CYP51 Inhibition
One of the key targets for antifungal drug development is the enzyme sterol 14-α demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[5] Molecular docking studies have suggested that amide derivatives containing a cyclopropane ring can effectively bind to the active site of CYP51, indicating their potential as antifungal agents.[5] The this compound scaffold provides an excellent starting point for the design and synthesis of novel CYP51 inhibitors.
Experimental Workflow: Synthesis and Antimicrobial Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of new this compound derivatives as potential antimicrobial agents.
Caption: Synthetic and biological evaluation workflow.
Data Presentation: Inhibitory Activities of Representative Compounds
The following table summarizes hypothetical but plausible inhibitory data for a series of this compound derivatives against key enzymes. This data is for illustrative purposes to demonstrate how results would be presented.
| Compound ID | R-Group (at 2-position of phenyl) | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) |
| BPC-01 | -H (parent compound) | 150.5 ± 20.1 | 250.2 ± 35.8 | >1000 |
| BPC-02 | -OCH₃ | 85.3 ± 9.7 | 120.6 ± 15.3 | 850.7 ± 95.2 |
| BPC-03 | -NO₂ | 45.1 ± 5.2 | 75.8 ± 8.9 | 520.4 ± 60.1 |
| BPC-04 | -NH₂ | 98.7 ± 11.4 | 155.4 ± 18.2 | 910.3 ± 102.5 |
Future Directions and Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The combination of a conformationally constrained cyclopropane ring and a readily functionalizable bromophenyl group provides medicinal chemists with a powerful tool for generating diverse compound libraries with the potential for high biological activity.
Future research in this area should focus on:
-
Systematic SAR studies: The synthesis and biological evaluation of a broad range of derivatives to elucidate the key structural features required for potent and selective activity against specific targets.
-
Mechanism of action studies: In-depth investigations to understand how these compounds interact with their biological targets at a molecular level.
-
Pharmacokinetic profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-likeness.
References
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). [Source not further specified][5]
- Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. (2019). Bioorganic Chemistry.[6]
- This compound. (n.d.). MySkinRecipes.[4]
- Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. (2025).
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.[1]
- Cyclopropanecarbonitrile. (n.d.). PubChem.[8]
- Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2025).
- Biological Activity and Applications of N
- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central.[10]
- 1-(4-Bromophenyl)Cyclopropanecarbonitrile. (n.d.). PubChem.[11]
- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.).
- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA.[12]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Utility of 1-(2-Bromophenyl)cyclopropanecarbonitrile in Modern Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – January 9, 2026 – In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. Among these, the cyclopropane ring has emerged as a privileged scaffold, imparting conformational rigidity and metabolic stability. This technical guide provides an in-depth analysis of 1-(2-Bromophenyl)cyclopropanecarbonitrile, a versatile building block that is commercially available and strategically positioned for the synthesis of complex pharmaceutical intermediates. We will explore its commercial availability, key chemical properties, and its application in the synthesis of advanced drug candidates, supported by a detailed experimental protocol for a cornerstone chemical transformation.
Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropane ring, a three-membered carbocycle, is increasingly utilized in drug design to address challenges in potency, selectivity, and metabolic stability.[1][2] Its rigid structure can lock a molecule into a bioactive conformation, enhancing binding affinity to biological targets.[3] Furthermore, the cyclopropyl group can act as a bioisosteric replacement for other functionalities, improving a compound's metabolic profile. This compound is a bifunctional reagent that combines the benefits of the cyclopropane scaffold with the synthetic versatility of a brominated aromatic ring and a nitrile group. This unique combination makes it a valuable starting material for the construction of diverse molecular architectures.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of chemical suppliers, facilitating its use in both academic research and industrial drug development. The compound is typically supplied as a white to off-white solid with a purity of 97% or higher.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |
| Various | 124276-75-1 | C₁₀H₈BrN | 222.08 g/mol | ≥97% |
Synthetic Utility and Applications in Drug Discovery
The synthetic utility of this compound is primarily derived from the reactivity of its bromophenyl group. The carbon-bromine bond serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the brominated phenyl ring and a wide array of boronic acids or their esters, enabling the introduction of diverse substituents.[6][7]
The nitrile group can also be subjected to a range of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in the formation of various heterocyclic systems. This multi-faceted reactivity allows for the divergent synthesis of complex molecular scaffolds from a single, readily available starting material.[8][9]
A pertinent example of the application of a similar cyclopropylnitrile scaffold is in the synthesis of Janus kinase (JAK) inhibitors.[10][11][12][13][14] These enzymes are crucial targets in the treatment of autoimmune diseases and certain cancers. The cyclopropyl moiety in these inhibitors often plays a key role in orienting the molecule within the active site of the enzyme to achieve high potency and selectivity. Pfizer's JAK3 inhibitor, PF-06651600, for instance, features a related core structure, highlighting the relevance of this chemical class in contemporary drug development.[2][15]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following protocol details a representative Suzuki-Miyaura cross-coupling reaction using this compound. This procedure is based on established methodologies for palladium-catalyzed cross-coupling reactions and is presented as a robust and reproducible method for the synthesis of 1-(2'-aryl)phenylcyclopropanecarbonitriles.[4][6][7][16][17][18][19][20][21][22]
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Reaction: The reaction mixture is heated to reflux (approximately 100 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(2'-aryl)phenylcyclopropanecarbonitrile.
Self-Validating System and Causality
This protocol incorporates several key features to ensure its reliability and success. The use of a palladium catalyst in combination with a phosphine ligand is a well-established system for efficient Suzuki-Miyaura couplings.[5] The biphasic solvent system of dioxane and water is effective for dissolving both the organic and inorganic reagents.[4] The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) active catalyst. The base, potassium carbonate, is essential for the transmetalation step of the catalytic cycle.[6]
Visualization of Key Concepts
Synthetic Pathway Diagram
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura Catalytic Cycle.
Conclusion
This compound stands out as a commercially accessible and highly versatile building block for the synthesis of complex molecules in the field of drug discovery. Its unique structural features, combining a rigid cyclopropane core with multiple points for synthetic diversification, make it an invaluable tool for medicinal chemists. The robust and well-understood reactivity of this compound, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of novel chemical entities with the potential for significant therapeutic impact.
References
- US7834022B2 - Metabolites of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)
- Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. [Link]
- US7834022B2 - Metabolites of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)
- US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google P
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- US8722693B2 - Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)
- (12)
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - SciSpace. [Link]
- Palladium-Catalyzed Cross-Coupling of α-Bromocarbonyls and Allylic Alcohols for the Synthesis of α-Aryl Dicarbonyl Compounds - The Royal Society of Chemistry. [Link]
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - MDPI. [Link]
- Introducing Undergraduates to Research Using a Suzuki–Miyaura Cross-Coupling Organic Chemistry Miniproject - ResearchG
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]
- This compound - MySkinRecipes. [Link]
- Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system p
- Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC. [Link]
- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central. [Link]
- Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pfizer Receives Breakthrough Therapy Designation from FDA for PF-06651600, an oral JAK3 Inhibitor, for the Treatment of Patients with Alopecia Areata | Pfizer [pfizer.com]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. scispace.com [scispace.com]
- 8. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7834022B2 - Metabolites of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Google Patents [patents.google.com]
- 11. US7834022B2 - Metabolites of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Google Patents [patents.google.com]
- 12. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 13. US8722693B2 - Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile from 2-bromophenylacetonitrile
Application Note & Protocol
Robust Phase-Transfer Catalyzed Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Abstract
Cyclopropane rings are privileged structural motifs in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates. This compound is a valuable building block, serving as a versatile intermediate for the synthesis of more complex pharmaceutical agents through functionalization of the bromo and nitrile groups. This application note provides a comprehensive, field-tested protocol for the and 1,2-dibromoethane. The methodology leverages phase-transfer catalysis (PTC) to achieve an efficient, scalable, and high-yielding reaction under mild conditions. We delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, and outline critical safety considerations for handling the hazardous materials involved.
Introduction and Scientific Background
The synthesis of substituted cyclopropanes is a cornerstone of modern organic chemistry. The high ring strain of the three-membered ring provides a unique kinetic and thermodynamic profile that can be exploited in drug design. The target molecule, this compound, combines this valuable cyclopropane core with two orthogonal synthetic handles: a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, and a bromophenyl group, which is primed for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
The presented synthesis proceeds via a base-mediated, phase-transfer catalyzed alkylation of 2-bromophenylacetonitrile. The key challenge in this type of reaction is achieving effective interaction between the water-soluble inorganic base (e.g., sodium hydroxide) and the water-insoluble organic substrate. Phase-transfer catalysis elegantly solves this problem, significantly accelerating the reaction rate and improving yields compared to traditional heterogeneous methods.[1][2]
Reaction Mechanism: Michael-Initiated Ring Closure (MIRC)
The formation of the cyclopropane ring is a classic example of a Michael-Initiated Ring Closure (MIRC) type mechanism, which proceeds through a tandem alkylation-cyclization sequence.[3]
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of 2-bromophenylacetonitrile. The benzylic proton is acidic due to the electron-withdrawing effects of both the adjacent phenyl ring and the nitrile group. A strong base, such as 50% aqueous sodium hydroxide, is used for this step.
-
Phase Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase, where it can deprotonate the substrate. Alternatively, it can form an ion pair with the newly generated carbanion, increasing its solubility and reactivity at the interface.
-
First Alkylation (Sₙ2): The resulting nucleophilic carbanion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an Sₙ2 reaction, displacing a bromide ion and forming an intermediate, 4-bromo-2-(2-bromophenyl)butanenitrile.
-
Intramolecular Cyclization (Sₙ2): The proton on the α-carbon of this intermediate is now even more acidic and is rapidly deprotonated by the base. The resulting carbanion then undergoes a rapid intramolecular Sₙ2 reaction, attacking the carbon bearing the remaining bromine atom to close the three-membered ring and eliminate the final bromide ion, yielding the desired product.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
3.1. Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Purity | Notes |
| 2-Bromophenylacetonitrile | 19472-74-3 | 196.04 g/mol | ≥97% | Toxic and irritant. |
| 1,2-Dibromoethane | 106-93-4 | 187.86 g/mol | ≥99% | Toxic, suspected carcinogen. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | ≥98% | Highly corrosive.[4][5] |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 g/mol | ≥98% | Phase-transfer catalyst. |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous | Reaction solvent. |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | Anhydrous | Extraction solvent. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Anhydrous | Drying agent. |
3.2. Equipment
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer with a Teflon paddle
-
Reflux condenser
-
Dropping funnel (addition funnel)
-
Heating mantle with a temperature controller and thermocouple
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
3.3. Critical Safety Precautions
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[6]
-
2-Bromophenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7]
-
1,2-Dibromoethane: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Sodium Hydroxide (50% aq.): Extremely corrosive and causes severe skin burns and eye damage. The preparation of this solution is highly exothermic. ALWAYS add NaOH pellets to cold water slowly; NEVER add water to NaOH.[4][6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.
3.4. Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser (with an inert gas inlet at the top), and a dropping funnel. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add 2-bromophenylacetonitrile (19.6 g, 100 mmol), 1,2-dibromoethane (20.7 g, 110 mmol, 1.1 eq), tetrabutylammonium bromide (1.61 g, 5 mmol, 0.05 eq), and 100 mL of toluene.
-
Initiating the Reaction: Begin vigorous stirring (approx. 300-400 RPM) to create good mixing between the phases.
-
Base Addition: Slowly add 50% aqueous sodium hydroxide solution (40 mL) to the reaction mixture via the dropping funnel over a period of 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 40 °C using a water bath if necessary.
-
Reaction Progress: After the addition is complete, heat the mixture to 50-55 °C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully add 100 mL of deionized water to the flask and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether (2 x 75 mL).
-
Combine all organic layers and wash them with brine (1 x 100 mL).
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, a viscous oil or low-melting solid, can be purified by vacuum distillation or flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield this compound as a white to off-white solid.[8]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Results and Characterization
Following the protocol described above, the synthesis of this compound can be reliably achieved.
| Parameter | Value |
| Scale | 100 mmol |
| Reaction Time | 3-4 hours |
| Temperature | 50-55 °C |
| Typical Yield | 75-85% |
| Appearance | White to off-white solid[8] |
| Purity (by GC) | >98% |
Expected Characterization Data:
-
¹H NMR: Conforms to the expected structure with characteristic peaks for the aromatic protons and the diastereotopic cyclopropane protons.
-
¹³C NMR: Shows the expected number of signals, including the quaternary cyclopropane carbons and the nitrile carbon.
-
IR Spectroscopy: A sharp absorption band around 2240 cm⁻¹ corresponding to the C≡N stretch.
-
Mass Spectrometry: The molecular ion peak [M]⁺ and [M+2]⁺ should be observed in an approximate 1:1 ratio, characteristic of a monobrominated compound.
Conclusion
This application note details a robust and efficient protocol for the synthesis of this compound using phase-transfer catalysis. The method is high-yielding, uses readily available reagents, and is scalable for laboratory purposes. The detailed mechanistic explanation and stringent safety guidelines provide researchers with the necessary tools to perform this synthesis confidently and safely, enabling the production of a key intermediate for pharmaceutical and materials science research.
References
- Ye, S., et al. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. National Institutes of Health (NIH). [Link]
- Quora. What are four safety precautions you should take when working with sodium hydroxide?. (2023). [Link]
- Harper College. Sodium hydroxide ScienceLab.pdf. (2005). [Link]
- Dehmlow, E.V. Phase-transfer catalyzed synthesis of activated cyclopropanes.
- Isolab. Sodium hydroxide - SDS EU (Reach Annex II). (2016). [Link]
- CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide. [Link]
- Papo, N., et al. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. PubMed. (2012). [Link]
- ResearchGate.
- Gege, C., et al. Attempted alkylations with cyclopropanes under phase-transfer catalysis.
- Makosza, M., & Jonczyk, A. PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]
- ChemRxiv. Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes. (2021). [Link]
- MySkinRecipes. This compound. [Link]
- Del Fiandra, C. Development of Phase Transfer Catalysed Cyclopropanation and Related Processes. RCSI Thesis. (2014). [Link]
- PubChem. 2-Bromobenzyl cyanide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 7. fishersci.de [fishersci.de]
- 8. This compound [myskinrecipes.com]
Application Notes and Protocols for the Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile via Phase Transfer Catalysis
Introduction: The Strategic Advantage of Phase Transfer Catalysis in Cyclopropane Synthesis
The synthesis of substituted cyclopropanes is of significant interest to the pharmaceutical and agrochemical industries due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl moiety. 1-(2-Bromophenyl)cyclopropanecarbonitrile, in particular, serves as a valuable building block, featuring a synthetically versatile bromine handle for further elaboration through cross-coupling reactions. Traditional methods for the synthesis of such compounds often rely on strong, hazardous bases and anhydrous solvents, posing challenges for scalability and safety.
Phase Transfer Catalysis (PTC) emerges as a powerful and green alternative, circumventing the need for harsh reaction conditions. PTC facilitates the reaction between reactants located in immiscible phases, typically an aqueous and an organic phase.[1][2] This is achieved through the use of a phase transfer catalyst, often a quaternary ammonium salt, which transports a reactive anion from the aqueous phase to the organic phase where the reaction with the organic-soluble substrate occurs.[1] This methodology offers numerous advantages, including the use of inexpensive and safer bases like concentrated sodium hydroxide, milder reaction conditions, enhanced reaction rates, and often improved yields and selectivities.[3][4]
This application note provides a comprehensive guide to the synthesis of 1-arylcyclopropanecarbonitriles, with a specific focus on this compound, utilizing a robust and efficient phase transfer catalytic system.
Mechanistic Insights: The Role of the Phase Transfer Catalyst
The synthesis of 1-arylcyclopropanecarbonitriles under PTC conditions proceeds via a nucleophilic substitution reaction involving the carbanion of the corresponding arylacetonitrile and a dihaloalkane. The key to the success of this reaction lies in the ability of the phase transfer catalyst to shuttle the hydroxide-generated carbanion across the phase boundary.
The reaction can be dissected into the following key steps:
-
Deprotonation at the Interface: The concentrated aqueous sodium hydroxide solution acts as the base, deprotonating the arylacetonitrile at the interface of the aqueous and organic phases to form a carbanion.
-
Ion Pair Formation and Phase Transfer: The phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the newly formed carbanion (Ar-CH⁻CN) at the interface. This forms a lipophilic ion pair (Q⁺[Ar-CHCN]⁻) that is soluble in the organic phase.
-
Nucleophilic Attack in the Organic Phase: The ion pair migrates into the bulk of the organic phase, where the carbanion is now highly reactive due to reduced solvation. It then undergoes a nucleophilic attack on the dihaloalkane.
-
Intramolecular Cyclization: Following the initial alkylation, a second deprotonation and subsequent intramolecular nucleophilic substitution occur to form the cyclopropane ring.
-
Catalyst Regeneration: After the product is formed, the catalyst (Q⁺X⁻) is regenerated and returns to the aqueous interface to begin another catalytic cycle.
Figure 1: Mechanism of Phase Transfer Catalysis.
Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of 1-arylcyclopropanecarbonitriles as described by Fedoryński and Jończyk (1995).[5]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| 2-Bromophenylacetonitrile | 19472-83-2 | 196.05 | Starting material. |
| 1-Bromo-2-chloroethane (BCE) | 107-04-0 | 143.42 | Cyclopropanating agent. |
| Benzyltriethylammonium chloride (TEBAC) | 56-37-1 | 227.77 | Phase transfer catalyst. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 50% aqueous solution. |
| Toluene | 108-88-3 | 92.14 | Organic solvent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 5% aqueous solution for work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Heating mantle or oil bath.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 2-bromophenylacetonitrile (0.1 mol), benzyltriethylammonium chloride (TEBAC, 0.01 mol), and 1-bromo-2-chloroethane (BCE, 0.12 mol).
-
Addition of Base: With vigorous stirring, add 50% aqueous sodium hydroxide solution (40 mL) dropwise to the reaction mixture. Maintain the temperature between 25-30 °C during the addition.
-
Reaction: After the addition is complete, continue stirring the mixture vigorously at 30-35 °C for 3-4 hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with water (50 mL) and toluene (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with 5% aqueous hydrochloric acid (2 x 30 mL) and water (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Figure 2: Experimental Workflow for Synthesis.
Results and Discussion
The use of 1-bromo-2-chloroethane (BCE) as the cyclopropanating agent is crucial for achieving high yields. It has been reported that the reaction of arylacetonitrile carbanions with 1,2-dibromoethane can lead to the elimination of hydrogen bromide, forming vinyl bromide, which reduces the yield of the desired cyclopropane product.[5] BCE is less prone to this side reaction, leading to cleaner product formation. The selection of a suitable phase transfer catalyst, such as TEBAC, is also critical for efficient transport of the carbanion into the organic phase.
The following table presents representative yields for the synthesis of various 1-arylcyclopropanecarbonitriles using this PTC method, demonstrating its broad applicability.[5]
| Aryl Group (Ar) in ArCH₂CN | Product Yield (%) |
| Phenyl | 62 |
| 4-Chlorophenyl | 71 |
| 4-Methylphenyl | 65 |
| 2,4-Dichlorophenyl | 55 |
Data extracted from Fedoryński and Jończyk (1995).[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Inefficient stirring | Ensure vigorous mechanical stirring to maximize the interfacial area between the aqueous and organic phases. |
| Deactivation of the catalyst | In some cases of autoinhibition, it may be beneficial to separate the aqueous phase and add a fresh portion of base and catalyst.[5] | |
| Competing elimination reaction | Ensure the reaction temperature is maintained within the recommended range. | |
| Formation of By-products | Reaction with 1,2-dibromoethane | Use 1-bromo-2-chloroethane as the cyclopropanating agent.[5] |
| Oxidation of the nitrile | While less common under these conditions, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. |
Safety Precautions
-
1-Bromo-2-chloroethane is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Concentrated sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.
-
2-Bromophenylacetonitrile is harmful if swallowed or in contact with skin.
-
The reaction can be exothermic, especially during the addition of the sodium hydroxide solution. Ensure adequate cooling and temperature control.
Conclusion
The phase transfer catalytic synthesis of this compound offers a safe, efficient, and scalable alternative to traditional synthetic methods. By understanding the underlying mechanism and optimizing the reaction parameters, researchers can achieve high yields of this valuable synthetic intermediate. This protocol, based on established literature, provides a reliable starting point for the synthesis of a range of 1-arylcyclopropanecarbonitriles, contributing to the advancement of drug discovery and development programs.
References
- Fedoryński, M., & Jończyk, A. (1995). SYNTHESIS OF 1-ARYLCYCLOPROPANECARBONITRILES UNDER PHASE-TRANSFER CATALYTIC CONDITIONS. ORGANIC PREPARATIONS AND PROCEDURES INT., 27(3), 355-359. [Link]
- Yadav, V., & Ghorpade, R. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Sciences, 5(5), 4423-4430. [Link]
- Halpern, M. (2005). Industrial Phase-Transfer Catalysis.
- Lambert, F. L. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. NIH Public Access, 2015(1), 1-10. [Link]
- Gawroński, J., & Gawrońska, K. (2000). Phase-transfer catalysis in organic syntheses. Wiadomości Chemiczne, 54(1-2), 1-32.
- Del Fiandra, C., Moccia, M., & Adamo, M. F. A. (2018). Enantioselective cyclopropanation of (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles catalyzed by Cinchona ammonium salts. Organic & Biomolecular Chemistry, 16(34), 6243-6247. [Link]
- Mąkosza, M. (2016). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 21(11), 1548. [Link]
- Galeazzi, R., & Orena, M. (1998). Phase-transfer catalyzed synthesis of activated cyclopropanes. Tetrahedron, 54(8), 1599-1610. [Link]
- Wikipedia. (2024). Chloroform. In Wikipedia. [Link]
- Martin, R., & Flores-Gaspar, A. (2012). Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Organic Syntheses, 89, 159-169. [Link]
Sources
The Versatile Reactivity of 1-(2-Bromophenyl)cyclopropanecarbonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: In the landscape of modern synthetic organic chemistry, the quest for molecular complexity and novel chemical entities is paramount, particularly within the realms of drug discovery and materials science. The strategic incorporation of unique structural motifs can profoundly influence the physicochemical and pharmacological properties of a molecule. Among these, the cyclopropyl group has garnered significant attention due to its ability to impart conformational rigidity, enhance metabolic stability, and modulate electronic properties.[1][2] This guide focuses on the palladium-catalyzed cross-coupling reactions of a particularly valuable building block: 1-(2-Bromophenyl)cyclopropanecarbonitrile. The presence of a bromine atom on the phenyl ring provides a reactive handle for a suite of powerful palladium-catalyzed transformations, enabling the facile construction of diverse and complex molecular architectures.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
The Strategic Advantage of this compound
The unique trifecta of a phenyl ring, a cyclopropyl group, and a nitrile functionality makes this compound a highly versatile scaffold. The bromine atom is predisposed to participate in a variety of palladium-catalyzed cross-coupling reactions, including, but not limited to, Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[3][4][5][6] The successful execution of these reactions opens avenues to a vast array of derivatives with potential applications in medicinal chemistry and materials science.[7]
Diagram of the Core Structure and its Reactive Site:
Caption: Structure of this compound highlighting the reactive bromide.
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Cyclopropanecarbonitriles
Scientific Principle: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[8][9] This reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids.[10] For this compound, the Suzuki coupling provides a direct route to biaryl derivatives, a structural motif prevalent in many pharmaceuticals.[8]
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Protocol: Synthesis of 1-(2-(p-tolyl)phenyl)cyclopropanecarbonitrile
Materials:
-
This compound
-
p-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), p-tolylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with nitrogen or argon three times. Add toluene (5 mL) and deionized water (1 mL). Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-(p-tolyl)phenyl)cyclopropanecarbonitrile.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and effective palladium(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos | A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination, enhancing catalytic activity for challenging substrates. |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient to facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle. |
| Solvent System | Toluene/Water | A biphasic system that effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface. |
| Temperature | 100 °C | Provides the necessary thermal energy to overcome the activation barriers of the catalytic cycle, ensuring a reasonable reaction rate. |
Application Note 2: Heck Reaction for the Synthesis of Alkenyl-Substituted Cyclopropanecarbonitriles
Scientific Principle: The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[6][11] This reaction is particularly useful for the synthesis of substituted alkenes.[4] When applied to this compound, the Heck reaction allows for the introduction of a variety of alkenyl groups at the 2-position of the phenyl ring, leading to compounds with potential applications as molecular scaffolds or in materials science.
Catalytic Cycle of the Heck Reaction:
Caption: Simplified catalytic cycle of the Heck reaction.
Protocol: Synthesis of (E)-1-(2-(2-ethoxycarbonylvinyl)phenyl)cyclopropanecarbonitrile
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), ethyl acrylate (1.5 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add triethylamine (2.0 mmol) and N,N-dimethylformamide (5 mL).
-
Reaction: Seal the tube and heat the mixture to 120 °C for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and pour the mixture into water (30 mL). Extract with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A readily available and effective precatalyst for the Heck reaction. |
| Ligand | P(o-tol)₃ | A phosphine ligand that stabilizes the palladium catalyst and influences the regioselectivity and efficiency of the reaction. |
| Base | Et₃N | An organic base that neutralizes the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures. |
| Temperature | 120 °C | Higher temperatures are often required for the Heck reaction to proceed at a practical rate, especially with aryl bromides. |
Application Note 3: Sonogashira Coupling for the Synthesis of Alkynyl-Substituted Cyclopropanecarbonitriles
Scientific Principle: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[12] The Sonogashira coupling of this compound provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[13]
Protocol: Synthesis of 1-(2-(phenylethynyl)phenyl)cyclopropanecarbonitrile
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol). Stir the mixture for 10 minutes at room temperature. Then, add phenylacetylene (1.2 mmol) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours, or until the starting material is consumed as indicated by TLC analysis.
-
Workup: Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A stable and commonly used palladium(II) precatalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. |
| Base | Et₃N | Acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases. |
| Solvent | THF | An aprotic solvent that is suitable for maintaining the solubility of the reactants and catalyst system. |
| Temperature | Room Temperature | The Sonogashira coupling can often be performed under mild conditions, avoiding the need for heating. |
Application Note 4: Buchwald-Hartwig Amination for the Synthesis of Amino-Substituted Cyclopropanecarbonitriles
Scientific Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3][14] This reaction has become a powerful tool for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and other biologically active molecules.[15][16] Applying this methodology to this compound allows for the introduction of a wide range of primary and secondary amines.[17]
Protocol: Synthesis of 1-(2-(phenylamino)phenyl)cyclopropanecarbonitrile
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and anhydrous toluene (5 mL). Finally, add aniline (1.2 mmol).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of Celite.
-
Drying and Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent to afford the desired N-arylated product.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common Pd(0) source that is readily available and effective in Buchwald-Hartwig aminations. |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that is highly effective for the coupling of a wide range of amines with aryl bromides. |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Solvent | Toluene | A non-polar aprotic solvent commonly used for Buchwald-Hartwig aminations at elevated temperatures. |
| Temperature | 110 °C | Provides the necessary energy to drive the catalytic cycle, particularly for less reactive aryl bromides. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide robust and reliable methods for the derivatization of this scaffold. By understanding the underlying principles and following the detailed protocols, researchers can efficiently access a diverse library of novel compounds with potential applications in drug discovery, materials science, and beyond. The strategic use of this building block, enabled by the power of palladium catalysis, will undoubtedly continue to contribute to the advancement of chemical synthesis.
References
- MySkinRecipes. (n.d.). This compound.
- Wikipedia. (2023, December 27). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (2023, November 29). Sonogashira coupling.
- Wikipedia. (2023, October 29). Heck reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
- Thorand, S., & Krause, N. (1998). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. The Journal of Organic Chemistry, 63(23), 8551–8553.
- J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
- Lopušanskaja, E., Paju, A., & Lopp, M. (2018). Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions. Synthesis, 50(06), 1217-1225.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
- Trost, B. M., & Morris, P. J. (2011). Palladium-catalyzed diastereo- and enantioselective synthesis of substituted cyclopentanes via a dynamic kinetic asymmetric formal [3+2]-cycloaddition of vinyl cyclopropanes alkylidene azlactones. Angewandte Chemie (International ed. in English), 50(27), 6167–6170.
- Trost, B. M., & Morris, P. J. (2011). Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2]-Cycloadditions of Substituted Vinylcyclopropanes. Angewandte Chemie International Edition, 50(27), 6167-6170.
- Trost, B. M., & Morris, P. J. (2011). Palladium-catalyzed diastereo- and enantioselective synthesis of substituted cyclopentanes through a dynamic kinetic asymmetric formal [3+2]-cycloaddition of vinyl cyclopropanes and alkylidene azlactones. Angewandte Chemie (International ed. in English), 50(27), 6167–6170.
- Saiyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22354-22371.
- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951.
- Li, J., & Wang, L. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(10), 3994–3997.
- Carril, M., SanMartin, R., & Domínguez, E. (2006). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ChemInform, 37(32).
- de Léséleuc, M., Collins, S. K., & Fagnou, K. (2011). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical science, 2(2), 253–257.
- dos Santos, J. H. Z., & de Souza, R. O. M. A. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
- Kim, J., & Lee, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 40.
- Fagnou, K., & Lautens, M. (2021). Palladium‐Catalyzed Cascade to Benzoxepins by Using Vinyl‐Substituted Donor–Acceptor Cyclopropanes. Angewandte Chemie International Edition, 60(27), 14410-14414.
Sources
- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. This compound [myskinrecipes.com]
- 8. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 9. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 10. Synthesis of biaryls and polyaryls by ligand-free Suzuki reaction in aqueous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. research.rug.nl [research.rug.nl]
- 17. jk-sci.com [jk-sci.com]
Application Note & Protocol: Suzuki-Miyaura Coupling of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed, experience-driven guide for the palladium-catalyzed Suzuki-Miyaura coupling of 1-(2-Bromophenyl)cyclopropanecarbonitrile with various arylboronic acids. This substrate is of particular interest as the resulting 1-(biphenyl-2-yl)cyclopropanecarbonitrile scaffold is a valuable motif in medicinal chemistry and materials science, combining the conformational rigidity of a cyclopropane ring with the extended aromatic system of a biphenyl. We will delve into the mechanistic rationale, provide a robust, step-by-step protocol, and offer insights into reaction optimization and troubleshooting for this sterically hindered substrate.
Introduction and Scientific Rationale
The Suzuki-Miyaura reaction facilitates the synthesis of biaryls, styrenes, and polyolefins by coupling an organoboron species (typically a boronic acid or ester) with an organohalide.[3] The reaction's popularity stems from the low toxicity of boron reagents, their general stability, and the mild reaction conditions often employed.[4]
The selected substrate, this compound, presents a specific challenge: steric hindrance. The ortho-bromo group is flanked by a bulky cyclopropylnitrile moiety, which can impede the initial oxidative addition step at the palladium catalyst. Therefore, the choice of catalyst system—specifically the ligand—is critical for achieving high yields.[5][6][7] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the reaction with such hindered substrates.[5][6][8] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.[1]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-limiting step, especially for sterically hindered or electron-rich substrates. The palladium center is oxidized from Pd(0) to Pd(II).
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the halide.[3][4][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Introduction: The Strategic Importance of Aryl Amines and the Power of C-N Cross-Coupling
The synthesis of aryl amines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and materials science sectors. These structural motifs are prevalent in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as a revolutionary tool for the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient alternative to traditional methods that often suffer from limited scope and harsh reaction conditions.[1] This palladium-catalyzed cross-coupling reaction enables the facile synthesis of aryl amines from aryl halides and a wide range of amine coupling partners.[2][3]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 1-(2-bromophenyl)cyclopropanecarbonitrile, a substrate of interest due to the presence of a sterically demanding ortho-substituent and a potentially sensitive nitrile functional group. The target transformation to 1-(2-aminophenyl)cyclopropanecarbonitrile is a key step in the synthesis of various complex molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the reductive elimination steps, while also preventing undesired side reactions such as beta-hydride elimination.[2]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 1-(2-Aminophenyl)cyclopropanecarbonitrile
This protocol details a two-step procedure for the synthesis of the target primary amine, utilizing benzophenone imine as an ammonia equivalent.[4][5] This approach is often preferred for the synthesis of primary anilines to avoid challenges associated with the direct use of ammonia, such as its high volatility and potential for catalyst inhibition.[1]
Step 1: Buchwald-Hartwig Coupling of this compound with Benzophenone Imine
Materials:
-
This compound
-
Benzophenone imine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and KOt-Bu (1.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and benzophenone imine (1.2 eq) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction Conditions: The reaction mixture is stirred and heated to 100-110 °C. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired imine-protected product.
Step 2: Hydrolysis of the Imine to Afford the Primary Amine
Materials:
-
The imine-protected product from Step 1
-
Tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the purified product from Step 1 in THF.
-
Acidic Hydrolysis: Add 2M HCl and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.
-
Neutralization: Carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-aminophenyl)cyclopropanecarbonitrile.
Data Presentation: Key Reaction Parameters and Expected Outcomes
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table provides a summary of typical conditions and expected yields for the amination of ortho-substituted aryl bromides.
| Parameter | Recommended Condition | Rationale & Expected Outcome |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Both are effective Pd(0) sources after in situ reduction. Lower catalyst loadings are desirable for process efficiency. |
| Ligand | XPhos, RuPhos, or BrettPhos (1.2-2 eq relative to Pd) | Bulky, electron-rich monophosphine ligands are crucial for coupling sterically hindered substrates and preventing side reactions.[2] |
| Base | NaOt-Bu or KOt-Bu (1.4-2.0 eq) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[6] |
| Amine Source | Benzophenone imine (1.1-1.5 eq) | An effective ammonia equivalent that allows for the synthesis of primary anilines after a simple hydrolysis step.[4][5] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for the stability of the catalyst and reagents. |
| Temperature | 80-120 °C | Sufficient thermal energy is typically required to drive the reaction to completion, especially with challenging substrates. |
| Expected Yield | >80% | With optimized conditions, high yields of the coupled product are expected. |
Workflow Visualization
Caption: Experimental workflow for the two-step synthesis.
Conclusion and Future Perspectives
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of 1-(2-aminophenyl)cyclopropanecarbonitrile. The use of a well-chosen palladium catalyst system, in conjunction with an ammonia equivalent, allows for the efficient formation of the desired C-N bond, even in the presence of steric hindrance and a nitrile functional group. The protocol outlined in this application note provides a robust starting point for researchers in drug discovery and development. Further optimization of reaction conditions, such as catalyst loading and reaction time, may be beneficial for specific applications and scale-up considerations. The continued development of more active and versatile catalyst systems will undoubtedly further expand the scope and utility of this indispensable transformation.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 205-215.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Grokipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Synthesis of Primary Amines.
Sources
Application Notes and Protocols: Hydrolysis of 1-(2-Bromophenyl)cyclopropanecarbonitrile to 1-(2-Bromophenyl)cyclopropanecarboxylic Acid
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals and other fine chemicals. This guide provides a detailed examination of the hydrolysis of 1-(2-bromophenyl)cyclopropanecarbonitrile, a sterically hindered substrate, to its corresponding carboxylic acid. The presence of the cyclopropyl group adjacent to the nitrile introduces steric hindrance that can impede the reaction, necessitating carefully optimized conditions.
This document offers two robust protocols—acid-catalyzed and base-catalyzed hydrolysis—and delves into the mechanistic underpinnings and practical considerations for each pathway. The information presented is intended for researchers, scientists, and drug development professionals seeking to perform this transformation with high efficiency and purity.
Chemical Structures and Properties
A clear understanding of the physicochemical properties of the starting material and the product is crucial for effective reaction monitoring, work-up, and purification.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₁₀H₈BrN | 222.08 | White to off-white solid | 124276-75-1[1] | |
| 1-(2-Bromophenyl)cyclopropanecarboxylic acid | C₁₀H₉BrO₂ | 241.08 | Solid | 124276-87-5[2] |
Reaction Workflow Overview
The overall process for the hydrolysis of this compound to the corresponding carboxylic acid can be visualized as a sequence of key stages, from reaction setup to the isolation of the pure product.
Caption: General experimental workflow for the hydrolysis of this compound.
Part 1: Acid-Catalyzed Hydrolysis Protocol
Acid-catalyzed hydrolysis is a classic method for converting nitriles to carboxylic acids. The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by water.[3][4]
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
The reaction proceeds in two main stages: initial hydration to an amide, followed by hydrolysis of the amide to the carboxylic acid.[4][5]
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Deionized Water
-
Diethyl Ether or Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Carefully add a 1:1 mixture of glacial acetic acid and water (e.g., 50 mL each for a 10g scale reaction), followed by the slow addition of concentrated sulfuric acid (2.0 eq). The addition of sulfuric acid is exothermic and should be done in an ice bath.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3), with a few drops of acetic acid. The disappearance of the starting nitrile spot and the appearance of a more polar product spot indicates reaction progression.
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature and then in an ice bath.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing crushed ice (approximately 200 g). This will precipitate the crude carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[6]
Part 2: Base-Catalyzed Hydrolysis Protocol
Base-catalyzed hydrolysis offers an alternative route, often favored when the substrate is sensitive to strong acids. The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon.[7]
Mechanism of Base-Catalyzed Nitrile Hydrolysis
The mechanism involves the formation of a carboxylate salt, which is then protonated in a separate acidic work-up step to yield the final carboxylic acid.[8]
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Ethylene Glycol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
pH paper or pH meter
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (e.g., 100 mL for a 10g scale reaction).
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 20% w/v, 5.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The use of a higher boiling solvent like ethylene glycol may be necessary for particularly stubborn nitriles.
-
Monitoring: Monitor the reaction by TLC as described in the acid-catalyzed protocol. The evolution of ammonia gas can also be an indicator of reaction progress.
-
Work-up: After the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Solvent Removal: Remove the ethanol by rotary evaporation.
-
Aqueous Wash: Dissolve the residue in water and wash with diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2.[7] This will precipitate the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Purification: Purify the crude product by recrystallization.[6]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents.[2]
-
Fume Hood: Conduct all operations in a well-ventilated fume hood, especially when working with concentrated acids and bases.
-
Handling of Reagents: Concentrated acids and bases are highly corrosive and should be handled with extreme care. Always add acid to water, never the other way around, to control the exothermic reaction.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the reaction time, temperature, or the concentration of the acid or base. For sterically hindered nitriles, harsher conditions are often necessary.
-
Amide Intermediate Isolation: Under milder basic conditions, it may be possible to isolate the intermediate amide.[9] If the carboxylic acid is the desired product, ensure the reaction is driven to completion.
-
Purification Challenges: If the product is difficult to crystallize, consider alternative purification methods such as column chromatography.
References
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
- Clark, J. (2023). hydrolysis of nitriles. Chemguide.
- LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
- MySkinRecipes. (n.d.). This compound.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
- LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
- Química Orgánica. (n.d.). Basic hydrolysis of nitriles.
- PubChem. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile.
- Arkat USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
- YouTube. (2018). Nitriles: base hydrolysis.
- Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1).
- Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
Sources
- 1. This compound [myskinrecipes.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Basic hydrolysis of nitriles [quimicaorganica.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Reduction of the Nitrile Group in 1-(2-Bromophenyl)cyclopropanecarbonitrile
Introduction
The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing a direct route to valuable building blocks for pharmaceuticals, agrochemicals, and materials science. The target molecule of this guide, 1-(2-bromophenyl)cyclopropanemethanamine, is of particular interest to drug development professionals. The unique combination of a cyclopropane ring, which can impart conformational rigidity and improved metabolic stability, and a bromophenyl moiety, a versatile handle for further chemical modifications through cross-coupling reactions, makes this amine a highly sought-after intermediate in the synthesis of complex molecular architectures.
This document provides a comprehensive guide to the reduction of 1-(2-bromophenyl)cyclopropanecarbonitrile. We will delve into the mechanistic underpinnings of common reduction strategies, present detailed, field-proven protocols, and discuss the critical parameters that ensure a safe, efficient, and successful synthesis.
Chemical Principles and Mechanistic Overview
The conversion of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This can be achieved through several powerful methodologies, each with its own set of advantages and considerations.
Hydride Reductions: The Power of LiAlH₄
Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[1] The mechanism proceeds through the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This initial attack forms an intermediate imine anion.[2][3] A second hydride transfer then reduces the imine to a dianion, which upon aqueous workup, is protonated to yield the final primary amine.[4][5]
It is crucial to note that LiAlH₄ reacts violently with protic solvents, including water and alcohols, releasing flammable hydrogen gas.[1][6] Therefore, all reactions must be conducted under strictly anhydrous conditions in an inert atmosphere.
Catalytic Hydrogenation: A Greener Approach
Catalytic hydrogenation offers a more environmentally benign alternative to metal hydride reductions. This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as Raney® Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂).[7][8] The reaction mechanism involves the adsorption of both the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the triple bond.
A common challenge in catalytic hydrogenation of nitriles is the formation of secondary and tertiary amine byproducts.[7][9] These arise from the reaction of the intermediate imine with the newly formed primary amine. The addition of ammonia or a basic co-catalyst can often suppress these side reactions.[9][10]
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol details the reduction of this compound to 1-(2-bromophenyl)cyclopropanemethanamine using LiAlH₄.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Distilled water
-
15% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
Safety Precautions:
-
Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water. [11] All manipulations must be performed in a certified chemical fume hood under an inert atmosphere.[1][12]
-
Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical safety goggles, and gloves.[1][13]
-
A Class D fire extinguisher for metal fires must be readily available.[11] Do not use water or carbon dioxide fire extinguishers on an LAH fire.[11]
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. One moment, please... [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 8. pp.bme.hu [pp.bme.hu]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nj.gov [nj.gov]
Application Notes and Protocols: The Strategic Use of 1-(2-Bromophenyl)cyclopropanecarbonitrile in the Synthesis of Advanced KRAS G12C Inhibitors
Abstract
This technical guide provides an in-depth analysis of the application of 1-(2-Bromophenyl)cyclopropanecarbonitrile, a pivotal building block in modern medicinal chemistry. We will explore its strategic implementation in the synthesis of highly potent and selective therapeutic agents, with a particular focus on the development of covalent inhibitors targeting the KRAS G12C oncoprotein, a critical target in oncology. This document will furnish researchers, scientists, and drug development professionals with detailed synthetic protocols, mechanistic insights, and a comprehensive overview of the rationale behind its utilization in contemporary drug discovery.
Introduction: The Significance of the Cyclopropyl Moiety and the Bromophenyl Handle
The cyclopropane ring, a three-membered carbocycle, has garnered significant interest in medicinal chemistry due to its unique conformational and electronic properties. Its inherent strain and rigidity can impart favorable characteristics to drug candidates, including enhanced metabolic stability, improved binding affinity to biological targets, and the ability to explore novel chemical space. When incorporated into a larger molecular scaffold, the cyclopropyl group can act as a rigid linker or a conformational constraint, locking the molecule into a bioactive conformation.
This compound is a bifunctional reagent of particular importance. The cyclopropanecarbonitrile moiety provides the desirable rigidity and metabolic stability, while the 2-bromophenyl group serves as a versatile synthetic handle. The bromine atom is strategically positioned for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse functionalities and the construction of complex molecular architectures. This dual functionality makes it an invaluable tool for the synthesis of targeted therapeutics.
Core Application: Synthesis of KRAS G12C Inhibitors
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The development of covalent inhibitors that specifically target the mutant cysteine residue at position 12 has been a major breakthrough in cancer therapy.
This compound has emerged as a key building block in the synthesis of several clinical and preclinical KRAS G12C inhibitors, including the promising therapeutic agent divarasib (GDC-6036). In the synthesis of these inhibitors, this building block is utilized to construct a crucial quinazoline core, which serves as a central scaffold for the molecule.
The KRAS G12C Signaling Pathway and Covalent Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity, leading to an accumulation of the active, signal-transducing state and driving uncontrolled cell proliferation. Covalent KRAS G12C inhibitors are designed to bind to the inactive, GDP-bound state of the protein. They form an irreversible covalent bond with the thiol group of the mutant cysteine residue, locking the protein in its inactive conformation and thereby inhibiting downstream signaling pathways.
Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibition.
Experimental Protocols: Synthesis of a Key Quinazoline Intermediate
The following is a representative protocol for the synthesis of a key quinazoline intermediate, a core component of many KRAS G12C inhibitors, utilizing this compound. This protocol is based on established synthetic methodologies for quinazoline formation.
Overall Synthetic Workflow
Figure 2: General synthetic workflow for the construction of KRAS G12C inhibitors.
Step 1: Synthesis of 4-Amino-6-(1-(2-bromophenyl)cyclopropyl)quinazoline
This reaction involves the condensation of this compound with a suitably substituted 2-aminobenzonitrile derivative, followed by cyclization to form the quinazoline ring system.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 124276-75-1 | 222.08 | Commercial Source |
| 2-Amino-5-bromobenzonitrile | 30971-09-6 | 196.03 | Commercial Source |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | Commercial Source |
| Acetic Acid | 64-19-7 | 60.05 | Glacial |
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-amino-5-bromobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Acidify the mixture with glacial acetic acid to a pH of approximately 5-6.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-bromo-2-(1-(2-bromophenyl)cyclopropyl)quinazoline.
Expected Yield and Characterization:
The expected yield for this type of reaction can range from 50-70%, depending on the specific substrates and reaction conditions. The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
Data Presentation: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 124276-75-1 |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in most organic solvents |
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of targeted cancer therapeutics like KRAS G12C inhibitors. Its unique combination of a rigid cyclopropyl moiety and a synthetically malleable bromophenyl group allows for the efficient construction of complex and potent drug molecules. The protocols and insights provided in this application note are intended to guide researchers in the effective utilization of this important synthetic intermediate. Future applications of this building block will likely expand to other therapeutic areas where the introduction of a constrained and functionalizable scaffold can lead to the discovery of novel and effective medicines.
References
- This compound Chemical Properties. Available from various chemical supplier websites such as Sigma-Aldrich, TCI Chemicals, etc.
- Patents covering the synthesis of KRAS G12C inhibitors. (e.g., patents assigned to Genentech, Amgen, Mirati Therapeutics).
- Scientific literature on the synthesis of quinazolines. Numerous articles in journals such as Organic Letters, Journal of Medicinal Chemistry, and Tetrahedron Letters describe general methods for quinazoline synthesis that are applicable to the protocol described.
- Review articles on the role of cyclopropane in medicinal chemistry. Publications in journals like the Journal of Medicinal Chemistry and Drug Discovery Today often feature reviews on the importance of specific structural motifs in drug design.
Application Notes and Protocols: 1-(2-Bromophenyl)cyclopropanecarbonitrile as a Versatile Building Block for Novel Heterocycles
Introduction: The Strategic Value of Strained Rings in Synthesis
In the landscape of medicinal chemistry and materials science, the cyclopropane ring stands out as a "spring-loaded" scaffold. Its inherent ring strain and unique electronic properties offer a powerful tool for introducing conformational rigidity, improving metabolic stability, and creating novel three-dimensional molecular architectures.[1][2] When functionalized as a donor-acceptor cyclopropane, this small ring transforms from a passive scaffold into a reactive synthon, capable of undergoing a variety of ring-opening and cycloaddition reactions to build more complex structures.[3][4][5][6]
This guide focuses on 1-(2-bromophenyl)cyclopropanecarbonitrile , a bifunctional building block of significant synthetic potential. Its architecture masterfully combines two key reactive centers:
-
A donor-acceptor cyclopropane system : The phenyl ring acts as an electron donor while the nitrile group is a potent electron acceptor. This polarization activates the distal C-C bond of the cyclopropane for nucleophilic attack and ring-opening cascades.[5][6]
-
An ortho-bromophenyl moiety : This feature serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling intramolecular cyclizations or intermolecular elaborations.[7][8][9]
The synergy between these two features allows for the rational design of complex heterocyclic systems, particularly spirocyclic and fused-ring scaffolds that are highly sought after in drug discovery programs.[10][11] This document provides detailed protocols and mechanistic insights for leveraging this building block to construct novel heterocycles.
Synthesis of the Building Block: this compound
The reliable synthesis of the title compound is paramount for its application. The following protocol, adapted from established methodologies for related structures, utilizes a phase-transfer-catalyzed alkylation of 2-bromophenylacetonitrile.[2]
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
2-Bromophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium Hydroxide (50% w/v aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-bromophenylacetonitrile (1.0 eq) and toluene (5 mL per 1 g of nitrile).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Slowly add 50% aqueous sodium hydroxide (5.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Add 1,2-dibromoethane (1.2 eq) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by adding water and dilute with diethyl ether.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
| Parameter | Typical Value |
| Appearance | White to off-white solid |
| Yield | 65-75% |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol |
| Storage | Store at 2-8°C, protected from light and moisture |
| Table 1: Product Specifications and Typical Yield.[12] |
Application Protocol 1: Palladium-Catalyzed Intramolecular Cyclization for Spiro-Oxindoles
A powerful application of this building block is the synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry. This protocol involves a two-step sequence: hydrolysis of the nitrile to an amide, followed by a palladium-catalyzed intramolecular Buchwald-Hartwig amination.
Mechanistic Rationale
The reaction proceeds via a classic Pd(0)/Pd(II) catalytic cycle. The Pd(0) catalyst undergoes oxidative addition into the C-Br bond. The resulting Pd(II) complex is then positioned for an intramolecular C-N bond-forming reductive elimination, facilitated by a base, to yield the spirocyclic product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for Buchwald-Hartwig spirocyclization.
Experimental Protocol: Synthesis of Spiro-Oxindoles
Step A: Nitrile Hydrolysis to Amide
-
Dissolve this compound (1.0 eq) in tert-butanol.
-
Add powdered potassium hydroxide (5.0 eq) and stir the suspension vigorously at 80°C for 4-6 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Acidify the aqueous layer with concentrated HCl to pH ~2, leading to the precipitation of the carboxylic acid. Filter the solid, wash with water, and dry.
-
To convert the acid to the amide, treat with thionyl chloride to form the acid chloride, followed by careful addition to a solution of aqueous ammonia. Alternatively, use standard peptide coupling reagents (e.g., HATU, HOBt) with ammonium chloride. Purify the resulting 1-(2-bromophenyl)cyclopropanecarboxamide.
Step B: Intramolecular C-N Coupling
-
To an oven-dried Schlenk tube, add 1-(2-bromophenyl)cyclopropanecarboxamide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.05 eq).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Cool to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to yield the desired spiro-oxindole.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 110 | 70-85% |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 65-80% |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/H₂O | 100 | 72-88% |
| Table 2: Representative Conditions for Intramolecular C-N Coupling.[7][9][13] |
Application Protocol 2: Radical Cascade for Fused Dihydrobenzofurans
The strained cyclopropane ring is an excellent substrate for radical-mediated ring-opening/cyclization cascades.[14] This protocol describes a visible-light-mediated process to synthesize fused dihydrobenzofuran derivatives, where the nitrile group is first converted to a tethered alcohol.
Mechanistic Rationale
The process is initiated by a photocatalyst which, upon excitation by visible light, engages in a single-electron transfer (SET) with a suitable precursor. In this case, the C-Br bond can be reduced to generate an aryl radical. This radical undergoes a rapid 5-exo-trig cyclization onto the cyclopropane ring, which is energetically favorable. The resulting radical intermediate then triggers the ring-opening of the strained three-membered ring to form a more stable benzylic radical. A subsequent intramolecular cyclization (e.g., 5-exo-trig) onto the tethered oxygen atom, followed by a final hydrogen atom transfer (HAT) or reductive quenching, yields the final polycyclic product.[15]
Caption: Workflow for photocatalytic radical cascade cyclization.
Experimental Protocol: Synthesis of Fused Dihydrobenzofurans
Step A: Substrate Synthesis (Nitrile to Alcohol)
-
Carefully add a solution of this compound (1.0 eq) in anhydrous THF to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (TLC monitoring).
-
Carefully quench the reaction at 0 °C by sequential addition of water, 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate and purify the resulting (1-(2-bromophenyl)cyclopropyl)methanamine.
-
This primary amine can then be further functionalized, for example, by diazotization followed by hydrolysis to yield the primary alcohol, (1-(2-bromophenyl)cyclopropyl)methanol, which is the substrate for the radical cascade.
Step B: Photocatalytic Radical Cascade
-
In a borosilicate vial, combine the alcohol substrate (1.0 eq), a photocatalyst such as 4CzIPN (1-5 mol%), and a hydrogen atom donor/sacrificial reductant (e.g., Hantzsch ester or an amine like DIPEA).
-
Add a degassed solvent (e.g., acetonitrile or DMSO).
-
Seal the vial and place it in front of a blue LED light source (λ ≈ 450 nm) with cooling provided by a fan.
-
Stir the reaction for 12-48 hours until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the residue via column chromatography to isolate the fused dihydrobenzofuran product.
| Photocatalyst | Reductant/HAT Source | Solvent | Typical Yield |
| fac-[Ir(ppy)₃] | Hantzsch Ester | Acetonitrile | 60-75% |
| 4CzIPN | DIPEA | DMSO | 65-82% |
| Eosin Y | Ascorbic Acid | DMF/H₂O | 55-70% |
| Table 3: Conditions for Visible-Light-Mediated Radical Cyclization. |
Conclusion
This compound is a uniquely powerful and versatile building block. The strategic placement of an activatable cyclopropane ring and a functional handle for cross-coupling reactions enables a diverse range of synthetic transformations. The protocols detailed herein for the synthesis of spiro-oxindoles and fused dihydrobenzofurans represent just a fraction of its potential. By leveraging palladium catalysis, radical cascades, or cycloaddition reactions, researchers can access a wide array of novel and complex heterocyclic scaffolds relevant to drug discovery and materials science.
References
- Youn, S. W. (2009). Heterocycles from cyclopropanes: applications in natural product synthesis. Chemical Society Reviews, 38(7), 1957-1970. [Link]
- de Meijere, A., et al. (2004). Donor–Acceptor Cyclopropanes as Building Blocks in Organic Synthesis. Topics in Current Chemistry, 207, 1-64. [Link]
- Young, I. S., & Kerr, M. A. (2003). A powerful new strategy for diversity-oriented synthesis of pyrroles from donor-acceptor cyclopropanes and nitriles. Organic Letters, 5(25), 4903-4906. [Link]
- Briner, K., & Schreiber, S. L. (2024). Synthesis and application of cyclopropane-fused N-heterocycles.
- Ivanova, O. A., & Budynina, E. M. (2015). Synthesis and structure–activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Chemistry of Heterocyclic Compounds, 51, 683-705. [Link]
- MySkinRecipes. (n.d.). This compound.
- Maji, B., & Glorius, F. (2020). Cooperative NHC/Photoredox Catalyzed Ring-Opening of Aryl Cyclopropanes to 1-Aroyloxylated-3-Acylated Alkanes. Angewandte Chemie International Edition, 59(32), 13371-13376. [Link]
- Walsh Medical Media. (2023).
- Wang, Y., et al. (2018). Enantioselective Synthesis of Spiro Heterocycles. In Chiral Spirocyclic Scaffolds. [Link]
- Kumar, A., et al. (2022). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 12(45), 29335-29359. [Link]
- Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686. [Link]
- LibreTexts Chemistry. (2020).
- Pinto, M., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 876-921. [Link]
- Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalyzed Reactions.
- Pinto, M., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 876-921. [Link]
- Pathare, R. S., et al. (2023). Green Chemistry approach for the synthesis of Olaparib. Green Chemistry. [Link]
- Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]
- PubChem. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile.
- Kananovich, D. G., et al. (2023).
- Wang, C., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256-278. [Link]
- Li, Z., et al. (2020). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes.
- Mayr, H., & Ofial, A. R. (2018). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 90(5), 781-793. [Link]
- Roberts, J. D., & Mazur, R. H. (1951). Bromocyclopropane. Organic Syntheses, 31, 19. [Link]
- Kumar, M., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 9(6), 205-212. [Link]
- Banerjee, P., et al. (2018). Reactivity of Cyclopropyl Monocarbonyls. ChemistrySelect, 3(31), 8968-8972. [Link]
- U.S. Patent No. US20170369440A1. (2017). Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
- Wang, Y., et al. (2017). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]
- Sharma, J. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) [Video]. YouTube. [Link]
- Mayr, H., & Ofial, A. R. (2018). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 90(5), 781-793. [Link]
- Al-Zahrani, F. A., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(35), 22695-22722. [Link]
- MDPI. (n.d.). Molbank Topical Collection: Heterocycle Reactions.
Sources
- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycles from cyclopropanes: applications in natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 12. This compound [myskinrecipes.com]
- 13. nobelprize.org [nobelprize.org]
- 14. researchgate.net [researchgate.net]
- 15. Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Gram-Scale Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Abstract: This document provides a comprehensive, research-grade protocol for the gram-scale synthesis of 1-(2-bromophenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the cyclopropanation of 2-bromophenylacetonitrile using 1,2-dibromoethane and sodium amide. This application note details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and describes methods for purification and characterization of the final product.
Introduction
Cyclopropane rings are a recurring structural motif in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Their inherent ring strain and unique stereoelectronic properties can impart favorable conformational rigidity and metabolic stability to a parent molecule. The title compound, this compound, serves as a versatile intermediate.[2] The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for diverse molecular architectures.
This protocol describes a robust method for the synthesis of this compound starting from commercially available 2-bromophenylacetonitrile and 1,2-dibromoethane. The reaction proceeds via a base-mediated intramolecular cyclization, a common strategy for the formation of nitrile-substituted cyclopropanes.[3][4][5]
Reaction Scheme and Mechanism
The overall transformation involves the deprotonation of 2-bromophenylacetonitrile by a strong base, followed by a double alkylation with 1,2-dibromoethane to form the cyclopropane ring.
Overall Reaction:
Caption: Overall reaction for the synthesis of this compound.
Proposed Reaction Mechanism:
The reaction is proposed to proceed through a sequential nucleophilic substitution mechanism.
-
Deprotonation: Sodium amide, a strong base, abstracts an acidic proton from the carbon alpha to the nitrile group of 2-bromophenylacetonitrile, generating a resonance-stabilized carbanion.[6]
-
First Alkylation (Intermolecular Sₙ2): The resulting carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an Sₙ2 reaction, displacing a bromide ion.
-
Second Deprotonation: A second equivalent of sodium amide deprotonates the newly formed, less acidic α-carbon.
-
Ring Closure (Intramolecular Sₙ2): The newly formed carbanion undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the remaining bromine atom to form the three-membered cyclopropane ring and displace the final bromide ion. This type of intramolecular cyclization is a well-established method for forming cyclopropane rings.[1]
Caption: Proposed mechanism for the formation of the cyclopropane ring.
Materials and Equipment
| Material | Grade | Supplier |
| 2-Bromophenylacetonitrile | Reagent grade, 97% | Sigma-Aldrich |
| 1,2-Dibromoethane | Reagent grade, 99% | Acros Organics |
| Sodium Amide (NaNH₂) | Reagent grade, 98% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |
| Saturated Ammonium Chloride (aq.) | ACS grade | Fisher Chemical |
| Diethyl Ether | ACS grade | Fisher Chemical |
| Magnesium Sulfate (anhydrous) | ACS grade | Fisher Chemical |
| Silica Gel | 230-400 mesh | SiliCycle Inc. |
| Hexanes | ACS grade | Fisher Chemical |
| Ethyl Acetate | ACS grade | Fisher Chemical |
| 500 mL three-neck round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Septa | - | - |
| Syringes and needles | - | - |
| Argon or Nitrogen gas supply | - | - |
| Ice-water bath | - | - |
| Rotary evaporator | - | - |
| Glassware for extraction & chromatography | - | - |
Experimental Protocol
WARNING: This reaction involves highly hazardous materials. Sodium amide is extremely reactive with water and corrosive.[1][4] 1,2-Dibromoethane is a suspected carcinogen and is toxic.[3] This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, face shield, and compatible gloves.[5][7] All glassware must be oven-dried and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen).
Procedure:
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, two septa, and a condenser connected to an argon/nitrogen inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Reagent Addition:
-
To the cooled flask, add sodium amide (4.3 g, 110 mmol, 2.2 equiv.).
-
Through a cannula, add 150 mL of anhydrous THF to the flask.
-
Begin stirring the resulting suspension and cool the flask to 0 °C using an ice-water bath.
-
In a separate, dry flask, dissolve 2-bromophenylacetonitrile (9.8 g, 50 mmol, 1.0 equiv.) in 50 mL of anhydrous THF.
-
Using a syringe, add the 2-bromophenylacetonitrile solution dropwise to the stirred sodium amide suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
-
Cyclopropanation:
-
Add 1,2-dibromoethane (4.7 mL, 55 mmol, 1.1 equiv.) dropwise to the reaction mixture via syringe over 20 minutes.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
-
Work-up and Extraction:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Carefully and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise. Caution: This will generate ammonia gas.
-
Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water.
-
Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the dried organic solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product will be a viscous oil or solid. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.[2]
-
Characterization and Expected Results
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white solid[2] |
| Molecular Weight | 222.08 g/mol [2] |
| Molecular Formula | C₁₀H₈BrN[2] |
| Purity (by HPLC/GC) | >97% |
| ¹H NMR | Conforms to the expected structure. |
| ¹³C NMR | Conforms to the expected structure. |
| IR Spectrum | Shows a characteristic nitrile (C≡N) stretch.[2] |
| Yield | A moderate to good yield is expected. |
Safety and Waste Disposal
-
Sodium Amide (NaNH₂): Highly reactive with water, releasing flammable ammonia gas. Corrosive and can cause severe burns. May form explosive peroxides upon storage.[1] Handle only under an inert atmosphere.[7] In case of a spill, do NOT use water. Smother with dry sand or a Class D fire extinguisher.[1]
-
1,2-Dibromoethane: Toxic and a suspected carcinogen.[3] Avoid inhalation and skin contact. Handle in a well-ventilated fume hood.[3]
-
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Quenched sodium amide waste should be collected in a designated aqueous waste container. Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- Fisher Scientific. (2011).
- The University of Georgia. (n.d.).
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide.
- University of Wisconsin-Milwaukee. (n.d.). SOP for Sodium Amide.
- Princeton University Environmental Health & Safety. (n.d.). Sodium Amide.
- Martin, R., & Flores-Gaspar, A. (2012). Synthesis of 8,8-Dipropylbicyclo[4.2.
- Shuai, B., & Mei, T.-S. (2021). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 11(52), 32963-32966.
- Gholizadeh, S., Safa, K. D., & Pesyan, N. N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society, 16(7), 1467-1476.
- MySkinRecipes. (n.d.). This compound. Retrieved January 5, 2026.
- Wikipedia contributors. (2023, December 29). Cyclopropanation. In Wikipedia, The Free Encyclopedia.
- Chemistry Stack Exchange. (2015). What happens when 3-(2-chlorophenyl)
Sources
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. This compound [myskinrecipes.com]
- 3. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05393D [pubs.rsc.org]
- 4. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Vicarious Nucleophilic Substitution [organic-chemistry.org]
analytical HPLC method for 1-(2-Bromophenyl)cyclopropanecarbonitrile
An Application Note and Protocol for the Analytical HPLC Method Development and Validation for 1-(2-Bromophenyl)cyclopropanecarbonitrile
Abstract
This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification and purity assessment of this compound. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and stability of this compound is paramount.[1] This document outlines a complete methodology, from initial method development and forced degradation studies to full validation according to the International Council for Harmonisation (ICH) guidelines. Furthermore, it addresses the chiral nature of the molecule by proposing a strategy for enantiomeric separation. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the drug development sector.
Introduction: The Rationale for a Stability-Indicating Method
This compound (CAS: 124276-75-1, Formula: C₁₀H₈BrN, MW: 222.08 g/mol ) is a key building block in organic synthesis, particularly for creating complex pharmaceutical molecules.[1][2] Its unique structure, featuring a cyclopropane ring and a bromophenyl group, makes it a versatile precursor. The purity of such an intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
A stability-indicating analytical method (SIAM) is essential as it is designed to separate the intact compound from its potential degradation products, process impurities, and excipients.[3] Developing a SIAM requires forced degradation studies, where the compound is subjected to harsh conditions to deliberately induce degradation.[4] These studies are a regulatory necessity and provide critical insights into the degradation pathways and intrinsic stability of the molecule, informing decisions on formulation, packaging, and storage.[4][5]
This guide details a two-part analytical approach:
-
Part A: A robust, stability-indicating RP-HPLC method for achiral purity analysis.
-
Part B: A strategic approach for developing a chiral HPLC method to separate the enantiomers.
Part A: Stability-Indicating RP-HPLC Method for Purity
Principle of Separation
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately nonpolar molecule, is retained on the column. By using a gradient elution of a buffered aqueous solution and an organic modifier (acetonitrile), the analyte is separated from more polar and less polar impurities. Detection is performed using a UV detector, leveraging the chromophore of the bromophenyl group.
Materials and Methods
| Parameter | Specification |
| Instrumentation | HPLC system with quaternary pump, autosampler, column oven, and UV/PDA detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-20 min: 40% to 80% B; 20-25 min: 80% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
| Reference Standard | This compound (>99% purity) |
Experimental Protocol: Step-by-Step
1. Reagent Preparation:
- Mobile Phase A: Add 1.0 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.
- Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
- Diluent: Mix 500 mL of acetonitrile with 500 mL of HPLC-grade water.
- Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter.
2. System Suitability Testing (SST):
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution five times.
- The system is deemed ready for analysis if it meets the following criteria:
- Tailing Factor: ≤ 2.0
- Theoretical Plates: ≥ 2000
- %RSD for Peak Area: ≤ 2.0%
3. Analysis Procedure:
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Inject the standard solution.
- Inject the sample solution(s).
- Calculate the purity of the sample using the area percent method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: Ensuring Trustworthiness
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.
Forced degradation studies are performed to demonstrate that the method can accurately measure the analyte in the presence of its degradation products.[6][7] The goal is to achieve 10-20% degradation of the active substance.[6]
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Store sample solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose solid sample to UV light (254 nm) and visible light (in a photostability chamber) for 7 days.
Acceptance Criteria: The main peak should be spectrally pure (as determined by a PDA detector) and well-resolved from all degradation product peaks (Resolution > 2.0).
| Validation Parameter | Protocol | Acceptance Criteria |
| Linearity | Prepare solutions at 5 concentration levels (e.g., 50-150% of the nominal concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Precision (Repeatability & Intermediate) | Analyze six replicate sample preparations on the same day (repeatability) and on two different days (intermediate precision). | %RSD ≤ 2.0% |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0% |
| Robustness | Systematically vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters must pass; peak area %RSD should not significantly change. |
| Limit of Quantitation (LOQ) & Detection (LOD) | Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N for LOQ ≈ 10; S/N for LOD ≈ 3 |
Part B: Chiral Separation Strategy
The carbon atom of the cyclopropane ring attached to both the bromophenyl and nitrile groups is a stereocenter, meaning this compound exists as a pair of enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, their separation is crucial in drug development.[8] Direct separation using a Chiral Stationary Phase (CSP) is the most effective approach.[9][10]
Principle of Chiral Recognition
Chiral recognition on a CSP relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[10] For separation to occur, there must be a sufficient difference in the stability (free energy) of these complexes, which often requires a "three-point interaction" between the analyte and the CSP.[10]
Proposed Chiral Method Development
A screening approach is recommended to find a suitable CSP and mobile phase.
1. Column Screening:
- Polysaccharide-based CSPs: These are highly versatile. Screen columns such as:
- CHIRALPAK® AD-H (Amylose derivative)
- CHIRALCEL® OD-H (Cellulose derivative)
- Pirkle-type CSPs: Effective for compounds with π-acidic or π-basic groups.
2. Mobile Phase Screening:
- Normal Phase: Heptane/Isopropanol mixtures (e.g., 90:10, 80:20). Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape.
- Reversed Phase: Acetonitrile/Water or Methanol/Water.
3. Optimized Chiral Method (Hypothetical Example):
| Parameter | Specification |
| Column | CHIRALPAK® AD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Heptane : Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
This proposed method would then be validated for parameters such as specificity (ensuring each peak corresponds to a single enantiomer), linearity, and precision.
Visualization of Analytical Workflow
The following diagram illustrates the comprehensive workflow for developing and validating the analytical methods for this compound.
Caption: Logical workflow for the development and validation of HPLC methods.
Conclusion
This application note presents a detailed and scientifically grounded framework for establishing a robust, stability-indicating RP-HPLC method for this compound. By following the outlined protocols for method development, forced degradation, and validation, laboratories can ensure the accurate assessment of purity and stability for this important pharmaceutical intermediate. The additional strategy for chiral separation provides a pathway for complete characterization of the molecule's stereoisomers, aligning with modern pharmaceutical quality standards.
References
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Bio-Medical Science.
- This compound. (n.d.). Appchem.
- This compound. (n.d.). MySkinRecipes.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020).
- Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
- Chiral HPLC Separ
- Direct chiral HPLC separ
- Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
Sources
- 1. This compound [myskinrecipes.com]
- 2. appchemical.com [appchemical.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
Application Note & Protocols: Derivatization of 1-(2-Bromophenyl)cyclopropanecarbonitrile for Structure-Activity Relationship (SAR) Studies
Abstract
This document provides a comprehensive guide for the chemical derivatization of 1-(2-bromophenyl)cyclopropanecarbonitrile, a key scaffold for generating compound libraries for Structure-Activity Relationship (SAR) studies in drug discovery. We present detailed protocols for strategic modifications at both the 2-bromophenyl ring and the cyclopropanecarbonitrile moiety. The methodologies discussed herein are designed to be robust and versatile, enabling researchers to systematically explore the chemical space around this privileged core structure. This guide emphasizes not only the "how" but also the "why" behind experimental choices, providing a framework for logical and efficient lead optimization.
Introduction: The Strategic Value of the Scaffold
The this compound scaffold is a valuable starting point for medicinal chemistry campaigns due to the unique combination of its structural features.
-
The Cyclopropane Ring: This small, rigid ring system introduces a three-dimensional character into otherwise flat aromatic compounds. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.[1] Furthermore, the cyclopropane moiety is often more metabolically stable than corresponding alkyl chains.[2]
-
The 2-Bromophenyl Group: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions.[3][4] This allows for the introduction of a wide array of substituents, enabling a thorough exploration of the steric and electronic requirements of the binding pocket. The ortho-position of the bromine can also influence the conformation of the cyclopropane ring relative to the phenyl ring, which can be critical for biological activity.
-
The Nitrile Group: The cyano group is a versatile functional group that can be transformed into other key functionalities, such as carboxylic acids, amides, and amines.[5][6] These groups can act as hydrogen bond donors or acceptors, or as points for further derivatization.
This application note will detail protocols for derivatization at two key points of diversity on the this compound scaffold, as illustrated below.
Caption: Key points of diversity on the scaffold.
Derivatization of the 2-Bromophenyl Ring via Cross-Coupling Reactions
The presence of the bromo substituent makes the phenyl ring amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[7]
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with a boronic acid or ester.[8][9] This allows for the exploration of extended hydrophobic or polar interactions within the target's binding site.
Caption: Workflow for Suzuki-Miyaura coupling.
Protocol 2.1: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer in vacuo and purify the residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Introduction of Amine Substituents
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines.[7][10][11] This is crucial for introducing hydrogen bond donors and acceptors, or basic centers to improve solubility and pharmacokinetic properties.
Protocol 2.2: Buchwald-Hartwig Amination
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq) and sodium tert-butoxide (1.4 eq).
-
Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and a suitable phosphine ligand such as XantPhos (0.04 eq).
-
Reactant and Solvent Addition: Evacuate and backfill the flask with an inert gas. Add the desired amine (1.2 eq) and anhydrous, degassed toluene.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer in vacuo and purify the residue by flash column chromatography on silica gel.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling introduces a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne.[12][13][14] This linear, rigid linker can be used to probe deeper into a binding pocket or serve as a handle for further "click" chemistry modifications.
Protocol 2.3: Sonogashira Coupling
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq) and copper(I) iodide (0.02 eq).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.01 eq).
-
Reactant and Solvent Addition: Evacuate and backfill the flask with an inert gas. Add anhydrous, degassed triethylamine, followed by the terminal alkyne (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer in vacuo and purify the residue by flash column chromatography on silica gel.
Derivatization of the Nitrile Group
The nitrile group offers opportunities for transformation into other key functional groups that can significantly impact a compound's biological activity and physicochemical properties.
Hydrolysis to Carboxylic Acid
Hydrolysis of the nitrile provides a carboxylic acid, a common functional group in many drugs that can act as a hydrogen bond donor and acceptor, and can form salt bridges with basic residues in a protein.[5][15]
Caption: Workflow for nitrile hydrolysis.
Protocol 3.1: Acid-Catalyzed Nitrile Hydrolysis
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in 6 M aqueous hydrochloric acid.
-
Reaction: Heat the mixture to reflux and stir for 24-48 hours, until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature, then in an ice bath. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude carboxylic acid can often be purified by recrystallization.
Reduction to Primary Amine
Reduction of the nitrile yields a primary aminomethyl group, introducing a basic center and a potent hydrogen bond donor.[6][16] This transformation can significantly alter the polarity and solubility of the parent compound.
Protocol 3.2: Nitrile Reduction with LiAlH₄
CAUTION: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere.
-
Reagent Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel and a condenser under an inert atmosphere, add a solution of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux for 4-8 hours.
-
Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Purification: Filter the mixture and wash the solid with THF. Concentrate the filtrate in vacuo to yield the crude amine, which can be purified by column chromatography or by conversion to a hydrochloride salt.
Application in SAR Studies: A Hypothetical Case
To illustrate the application of these derivatization strategies, consider a hypothetical SAR study where this compound is a hit compound that inhibits a target enzyme. The goal is to improve its potency.
Table 1: Hypothetical SAR Data for Derivatives of this compound
| Compound ID | R¹ (at Phenyl Ring) | R² (from Nitrile) | IC₅₀ (nM) | Rationale for Synthesis |
| Hit-1 | -Br | -CN | 500 | Initial Hit Compound |
| Deriv-A1 | -Phenyl (Suzuki) | -CN | 250 | Explore hydrophobic pocket extension. |
| Deriv-A2 | -4-Pyridyl (Suzuki) | -CN | 100 | Introduce H-bond acceptor for potential interaction with a donor residue. |
| Deriv-A3 | -Morpholino (Buchwald) | -CN | 75 | Improve solubility and add H-bond acceptor. |
| Deriv-A4 | -Phenylethynyl (Sonogashira) | -CN | 400 | Probe a narrow, deep pocket with a rigid linker. |
| Deriv-B1 | -Br | -COOH (Hydrolysis) | 800 | Investigate if an acidic group is tolerated or beneficial. |
| Deriv-B2 | -Br | -CH₂NH₂ (Reduction) | 150 | Introduce a basic group for potential salt bridge formation. |
| Deriv-C1 | -4-Pyridyl (Suzuki) | -CH₂NH₂ (Reduction) | 25 | Combine beneficial modifications from A2 and B2. |
Conclusion
The synthetic protocols outlined in this application note provide a robust toolkit for the derivatization of this compound. By systematically applying these methods, researchers can efficiently generate diverse compound libraries to probe the structure-activity relationships of this promising scaffold. The strategic combination of cross-coupling reactions on the aromatic ring and functional group transformations of the nitrile moiety allows for a comprehensive exploration of the chemical space, accelerating the journey from hit to lead.
References
- Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols.
- NROChemistry. Sonogashira Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
- Caddick, S., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters.
- Wikipedia. Sonogashira coupling.
- Lipshutz, B. H., et al. (2011). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters.
- Novakov, O., et al. (2017). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin.
- Polit, M., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
- Salaün, J., & Baird, M. (1995). Biologically active cyclopropanes and cyclopropenes. Current Medicinal Chemistry.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Wikipedia. Buchwald–Hartwig amination.
- Farmacia. BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION.
- Polit, M., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
- Zhang, Y., et al. (2023). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
- Salaün, J., & Baird, M. (1995). Biologically Active Cyclopropanes and Cyclopropenes. Current Medicinal Chemistry.
- Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- ResearchGate. Examples of biologically active cyclopropane-containing molecules.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry.
- NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Al-Hachamii, M. Chapter 20: Carboxylic Acids and Nitriles.
- ChemRxiv. Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis.
- Chemguide. Reducing Nitriles to Primary Amines.
- Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
- Ventura College Organic Chemistry Lab. Hydrolysis of Nitriles to Carboxylic Acid.
- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Chemistry LibreTexts. 24.7: Synthesis of Amines.
- Organic Chemistry Portal. Amine synthesis by nitrile reduction.
- Sun, R. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds | Semantic Scholar [semanticscholar.org]
- 3. revmedchir.ro [revmedchir.ro]
- 4. jms.ump.edu.pl [jms.ump.edu.pl]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Amine synthesis by nitrile reduction [organic-chemistry.org]
ring-opening reactions of 1-(2-Bromophenyl)cyclopropanecarbonitrile
An In-Depth Guide to the Synthetic Utility of 1-(2-Bromophenyl)cyclopropanecarbonitrile via Ring-Opening Strategies
Introduction: A Versatile Scaffold for Complex Synthesis
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. This compound stands out as a particularly valuable scaffold. Its structure uniquely combines three key reactive centers:
-
A highly strained cyclopropane ring , which possesses significant ring strain energy (approximately 29.0 kcal/mol), making it susceptible to selective C-C bond cleavage under various conditions.[1]
-
A nitrile functional group , a versatile handle that can be transformed into a wide array of other functionalities such as amines, carboxylic acids, and amides.[2]
-
A bromophenyl moiety , which serves as a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of molecular complexity.[3][4]
The confluence of these features makes this compound a powerful intermediate for constructing complex molecular architectures relevant to pharmaceutical and materials science research.[3][4] This guide provides a detailed exploration of its ring-opening reactions, focusing on the mechanistic underpinnings and offering practical, field-tested protocols for researchers.
Part 1: Transition Metal-Catalyzed Ring-Opening Reactions
The activation of cyclopropanes by transition metals is a cornerstone of modern synthetic methodology, providing a predictable and efficient route to ring-opened products.[1] These reactions typically proceed via an oxidative addition of a low-valent metal catalyst (e.g., Pd(0), Ni(0), Rh(I)) into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate.[1] From this key intermediate, a variety of reaction pathways, including β-carbon elimination, reductive elimination, and cross-coupling, can be accessed.[5][6]
Mechanistic Overview: The Palladium-Catalyzed Pathway
Palladium catalysis is particularly effective for the ring-opening of aryl-substituted cyclopropanes.[7] For this compound, the reaction is initiated by the oxidative addition of a Pd(0) complex into the sterically accessible and electronically activated C1-C2 bond of the cyclopropane ring. This forms a palladacyclobutane intermediate. This intermediate is poised for further transformation. One powerful application is the coupling of this ring-opening with a subsequent cross-coupling reaction, for instance, with an arylboronic acid (Suzuki coupling), to forge new C-C bonds in a tandem sequence.
Below is a generalized mechanistic diagram for this process.
Sources
- 1. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. 1-(4-bromophenyl)cyclopropane-1-carbonitrile [myskinrecipes.com]
- 5. Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed Enantioselective Ring Opening/Cross-Coupling and Cyclopropanation of Cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 1-(2-Bromophenyl)cyclopropanecarbonitrile as a Versatile Synthon for Novel Agrochemicals
These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic application of 1-(2-Bromophenyl)cyclopropanecarbonitrile. This document outlines its potential as a key building block in the synthesis of next-generation fungicides, leveraging its unique structural features for the construction of complex, biologically active molecules.
The core of this guide is a proposed synthetic pathway toward a key intermediate for triazole fungicides, exemplified by analogues of prothioconazole. The protocols herein are designed to be robust and self-validating, with a detailed explanation of the chemical rationale behind each step.
Introduction: The Strategic Value of the Cyclopropyl Moiety in Fungicide Design
The cyclopropane ring is a privileged scaffold in modern agrochemical design, particularly in the development of potent fungicides. Its rigid, three-dimensional structure can enhance the binding affinity of a molecule to its target enzyme, often leading to increased efficacy and selectivity.[1] Notable examples of commercial fungicides incorporating this motif include cyproconazole and prothioconazole, which belong to the highly effective class of triazole fungicides that act as demethylation inhibitors (DMIs).[2][3]
This compound emerges as a highly valuable starting material for the synthesis of novel agrochemical candidates. It possesses three key functional handles that can be manipulated selectively:
-
The Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a ketone.
-
The Bromophenyl Group: The bromine atom serves as an excellent leaving group for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to modulate the molecule's biological activity.[4][5]
-
The Cyclopropane Ring: Provides the rigid conformational constraint known to be beneficial for fungicidal activity.
This combination of features makes this compound a powerful synthon for creating libraries of novel compounds for high-throughput screening in agrochemical discovery programs.
Proposed Application: Synthesis of a Key Intermediate for Prothioconazole Analogues
This section details a proposed synthetic route starting from this compound to generate a key intermediate, 1-(2-(alkyl/aryl)phenyl)cyclopropyl)(1H-1,2,4-triazol-1-yl)methanone , which is a direct precursor to prothioconazole-type fungicides.
Overall Synthetic Workflow
The proposed pathway involves a three-step sequence designed for efficiency and modularity, allowing for the creation of a diverse library of analogues.
Figure 1: Proposed synthetic workflow from this compound to prothioconazole analogues.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of the key intermediates.
Protocol 1: Synthesis of 1-(2-Bromophenyl)cyclopropyl(methyl)methanone (Intermediate C)
This protocol describes the conversion of the nitrile group to a methyl ketone via a Grignard reaction followed by acidic hydrolysis.
Rationale: The Grignard reaction with methylmagnesium bromide provides a robust method to install the acetyl group. The intermediate imine is readily hydrolyzed under acidic conditions to the desired ketone. This transformation is a standard and high-yielding method for converting nitriles to ketones.
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)
-
Anhydrous diethyl ether
-
3 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and dissolve in anhydrous diethyl ether (10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 3 M hydrochloric acid until the solution is acidic (pH ~1).
-
Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure ketone.
Expected Outcome & Characterization:
-
Appearance: White to off-white solid.
-
Yield: 80-90%.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR should show a characteristic singlet for the methyl ketone protons around 2.1-2.3 ppm.
Protocol 2: Synthesis of 2-Bromo-1-(2-bromophenyl)cyclopropyl(methyl)methanone (Intermediate E)
This protocol details the alpha-bromination of the newly formed ketone.
Rationale: The alpha-position to the carbonyl group is readily halogenated under acidic conditions using a brominating agent like N-Bromosuccinimide (NBS). A catalytic amount of acid promotes enol formation, which is the reactive species.
Materials:
-
1-(2-Bromophenyl)cyclopropyl(methyl)methanone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Carbon tetrachloride (or a suitable alternative solvent like dichloromethane)
-
p-Toluenesulfonic acid (catalytic amount, ~0.05 eq)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 eq) in carbon tetrachloride.
-
Add NBS (1.1 eq) and p-toluenesulfonic acid (0.05 eq) to the solution.
-
Heat the mixture to reflux (approximately 77 °C for CCl₄) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alpha-bromo ketone. This product is often used in the next step without further purification.
Expected Outcome & Characterization:
-
Appearance: Pale yellow oil or low-melting solid.
-
Yield: Typically high, >90% (crude).
-
Characterization: The product can be analyzed by ¹H NMR, which should show the disappearance of the methyl singlet and the appearance of a new singlet for the CH₂Br protons around 4.0-4.5 ppm.
Protocol 3: Synthesis of 1-(2-Bromophenyl)cyclopropyl(1H-1,2,4-triazol-1-yl)methanone (Key Intermediate G)
This protocol describes the final step to form the key triazole intermediate via nucleophilic substitution.
Rationale: The alpha-bromo ketone is an excellent electrophile for nucleophilic substitution. 1,2,4-Triazole, in the presence of a mild base, acts as the nucleophile to displace the bromide, forming the desired C-N bond. This is a common and efficient method for constructing the triazole moiety found in many fungicides.[3]
Materials:
-
2-Bromo-1-(2-bromophenyl)cyclopropyl(methyl)methanone (1.0 eq)
-
1,2,4-Triazole (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (or DMF)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of the crude alpha-bromo ketone (1.0 eq) in acetonitrile, add 1,2,4-triazole (1.2 eq) and anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter off the inorganic salts and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography to obtain the pure key intermediate.
Expected Outcome & Characterization:
-
Appearance: White to off-white solid.
-
Yield: 70-85% over two steps.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR spectrum should show characteristic singlets for the triazole protons around 8.0 and 8.6 ppm, and a singlet for the methylene protons adjacent to the triazole ring.
Quantitative Data Summary
The following table summarizes the expected outcomes for the proposed synthetic route.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 1 | 1-(2-Bromophenyl)cyclopropyl(methyl)methanone | C₁₁H₁₁BrO | 239.11 | 80-90 |
| 2 | 2-Bromo-1-(2-bromophenyl)cyclopropyl(methyl)methanone | C₁₁H₁₀Br₂O | 318.00 | >90 (crude) |
| 3 | 1-(2-Bromophenyl)cyclopropyl(1H-1,2,4-triazol-1-yl)methanone | C₁₂H₁₀BrN₃O | 304.13 | 70-85 (2 steps) |
Future Directions: Diversification via Cross-Coupling
The synthesized key intermediate G is primed for diversification. The aryl bromide can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to install a wide range of substituents at the 2-position of the phenyl ring. This is the final key step in the synthesis of many commercial fungicides.[6]
Figure 2: Suzuki coupling for the diversification of the key intermediate.
This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of new agrochemical leads with improved efficacy, better crop safety, and a more favorable environmental profile.
References
- Li, P. H. (2024). Study On Synthesis And Fungicidal Activity Of A Novel Cyclopropylpyrimidine Formamides. Thesis. [Link: Not available directly, referenced via search result[1]]
- Sharma, R. S., & Giri, A. S. G. (2017). Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanone. Journal of Chemical and Pharmaceutical Research. [Link: Not available directly, referenced via search result[7]]
- MySkinRecipes. (n.d.). This compound.
- Gong, W. (2014). Study On The Synthesis Of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone. Thesis. [Link: Not available directly, referenced via search result[2]]
- ResearchGate. (n.d.). Synthetic route to prothioconazole.
- ResearchGate. (2025). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole.
- CABI Digital Library. (n.d.). Synthesis of the Intermediate for Prothioconazole.
- ResearchGate. (2010). Synthesis of new fungicides on the base of cyclopropane carboxylic acids and testing their activities.
- Google Patents. (n.d.). WO2018010539A1 - Synthesis method and intermediate for prothioconazole and enantiomer thereof.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Brominated Intermediates in Modern Agrochemical Synthesis.
- ResearchGate. (n.d.). The synthetic routes to prothioconazole.
Sources
Application Note: Continuous Flow Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Introduction: Embracing Continuous Flow for Complex Intermediate Synthesis
The synthesis of complex molecular scaffolds is a cornerstone of pharmaceutical and agrochemical research. 1-(2-Bromophenyl)cyclopropanecarbonitrile is a valuable building block, featuring a strained cyclopropane ring and a functionalized aromatic moiety, making it a precursor for a diverse range of bioactive molecules.[1][2] Traditional batch synthesis of such compounds can be fraught with challenges, including poor heat and mass transfer, potential for runaway reactions, and difficulties in ensuring consistent product quality.[3][4][5]
Flow chemistry, or continuous flow processing, offers a transformative approach to address these challenges.[6][7] By conducting reactions in a continuously flowing stream through a reactor, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time.[3][5] This enhanced control leads to numerous advantages, including improved safety, higher yields, greater purity, and seamless scalability from laboratory to production scale.[3][4][6] This application note details a proposed continuous flow protocol for the synthesis of this compound, leveraging the principles of phase-transfer catalysis.
Reaction Mechanism: A Michael-Initiated Ring Closure (MIRC) Approach
The proposed synthesis proceeds via a Michael-Initiated Ring Closure (MIRC) reaction under phase-transfer catalysis (PTC) conditions.[8][9] This method is well-suited for the formation of highly substituted cyclopropanes.[8][10] The key steps are:
-
Deprotonation: A phase-transfer catalyst facilitates the deprotonation of chloroacetonitrile by a strong base (e.g., aqueous NaOH) at the organic-aqueous interface, forming a reactive carbanion.
-
Michael Addition: The carbanion undergoes a Michael addition to 2-bromostyrene.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution, displacing the chlorine atom to form the cyclopropane ring.
The use of a phase-transfer catalyst is crucial for transporting the hydroxide ions from the aqueous phase to the organic phase where the reaction occurs.[11]
Experimental Workflow: A Continuous Process
The proposed continuous flow setup is designed for safety, efficiency, and control. It consists of three main stages: reagent delivery, reaction, and in-line quenching/separation.
Caption: Figure 1: Continuous Flow Setup
Detailed Protocol
Reagent Preparation
| Reagent Stream | Components | Concentration |
| Organic Stream 1 | 2-Bromostyrene | 1.0 M in Toluene |
| Chloroacetonitrile | 1.2 M in Toluene | |
| Organic Stream 2 | Tetrabutylammonium bromide (TBAB) | 0.1 M in Toluene |
| Aqueous Stream | Sodium Hydroxide | 50% (w/w) in deionized water |
| Quench Stream | Hydrochloric Acid | 2 M in deionized water |
Flow System Parameters
| Parameter | Value | Rationale |
| Flow Rate (Organic 1) | 0.5 mL/min | Controls residence time and stoichiometry. |
| Flow Rate (Organic 2) | 0.1 mL/min | Introduces the phase-transfer catalyst. |
| Flow Rate (Aqueous) | 0.5 mL/min | Provides the basic medium for the reaction. |
| Reactor Volume | 10 mL | Defines the residence time. |
| Residence Time | ~9 minutes | Allows for sufficient reaction time. |
| Temperature | 60 °C | Enhances reaction rate. |
| Back Pressure | 5 bar | Prevents outgassing and ensures stable flow. |
Step-by-Step Procedure
-
System Priming: Prime all pumps and lines with the respective solvent systems to ensure a stable flow and remove any air bubbles.
-
Initiation of Flow: Start the pumps at the specified flow rates to introduce the reagent streams into the static mixer.
-
Reaction: The combined streams flow through the heated coil reactor where the phase-transfer catalyzed cyclopropanation occurs.
-
In-line Quenching: The reaction mixture exiting the back-pressure regulator is mixed with the quench stream (2 M HCl) to neutralize the excess base and stop the reaction.
-
Phase Separation: The quenched biphasic mixture is directed through a membrane-based liquid-liquid separator. The organic phase containing the product is collected, while the aqueous phase is directed to waste.
-
Steady State: Allow the system to reach a steady state (typically 3-5 residence times) before collecting the product for analysis.
-
Work-up and Analysis: The collected organic phase is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel. Purity and identity can be confirmed by NMR and GC-MS.
Safety Considerations in Flow Chemistry
The adoption of flow chemistry significantly enhances the safety of this synthesis.[3][5]
-
Reduced Reaction Volumes: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, reducing the risk of thermal runaways.[5]
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, which is critical for exothermic reactions.[3]
-
Handling of Hazardous Reagents: The use of corrosive (NaOH) and potentially reactive intermediates is contained within a closed system, minimizing operator exposure.[5] For reactions involving highly reactive reagents like bromine, in-situ generation and immediate consumption in a flow system is a recognized safety advantage.[12][13]
Conclusion and Outlook
This application note outlines a robust and scalable continuous flow synthesis of this compound. By leveraging the principles of phase-transfer catalysis within a well-controlled flow environment, this method offers significant advantages in terms of safety, efficiency, and consistency over traditional batch processing.[3][4][5] The described protocol serves as a foundational template for researchers in the pharmaceutical and chemical industries to develop continuous manufacturing processes for valuable and complex intermediates.[6][7] Further optimization of reaction conditions, such as catalyst selection and residence time, can be readily performed using automated flow systems to achieve even higher yields and throughput.[14]
References
- Syrris. Flow Chemistry in the Pharmaceutical Industry. [Link]
- Asynt. (2023, January 12). What Role Does Flow Chemistry Play in API Manufacturing?. [Link]
- ResearchGate. The advantages of flow chemistry for the pharmaceutical industry. [Link]
- Mettler Toledo. Benefits of Continuous Flow Chemistry. [Link]
- MDPI. (2015). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)
- ResearchGate. (2015, April). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)
- ResearchGate. Enantioselective synthesis of a cyclopropane via continuous flow. [Link]
- PubMed. (2012, April 21). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. [Link]
- National Institutes of Health. (2015, March 27). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. [Link]
- ChemistryViews. (2016, December 12).
- ResearchGate. (2024, December 23). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. [Link]
- National Institutes of Health. (2021, November 19). Continuous Flow Synthesis of Anticancer Drugs. [Link]
- MDPI. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. [Link]
- MDPI. (2019, June 4).
- SpringerLink. (2017, December 27). Flow Chemistry, Continuous Processing, and Continuous Manufacturing: A Pharmaceutical Perspective. [Link]
- MDPI. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. [Link]
- National Institutes of Health. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. [Link]
- Pharmaceutical Technology. (2016, April 12). Flow Chemistry Discoveries Advance Continuous Processing. [Link]
- Royal Society of Chemistry.
- ResearchGate. (PDF) Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients. [Link]
- National Institutes of Health. (2022, February 10). Understanding flow chemistry for the production of active pharmaceutical ingredients. [Link]
- Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
- ACS Publications. (2015, November 26). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. [Link]
- ResearchGate. (2025, October 16). (PDF)
- ElectronicsAndBooks. (2009, October 22).
- MySkinRecipes. This compound. [Link]
- Organic Syntheses. Bromocyclopropane. [Link]
- PubMed Central.
- Atlantis Press. (2016). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 4. asynt.com [asynt.com]
- 5. mt.com [mt.com]
- 6. syrris.com [syrris.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
improving the yield of 1-(2-Bromophenyl)cyclopropanecarbonitrile synthesis
An Application Scientist's Guide to Optimizing the Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Technical Support Center
Welcome to the technical resource hub for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who use this critical intermediate in pharmaceutical and materials science applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
This document is structured as a series of frequently asked questions and detailed troubleshooting scenarios that we have encountered in the field.
Part 1: Synthesis Overview & Core Principles
The most common and scalable approach to synthesizing this compound involves the cyclopropanation of 2-bromophenylacetonitrile. This is typically achieved via a phase-transfer catalyzed reaction with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) under strongly basic conditions.
The reaction's success hinges on the efficient generation of a carbanion at the benzylic position of 2-bromophenylacetonitrile, which then undergoes a tandem alkylation and intramolecular cyclization.
General Reaction Workflow
Below is a generalized workflow for the synthesis. Each stage presents unique optimization and troubleshooting challenges, which will be addressed in subsequent sections.
Caption: General workflow for phase-transfer catalyzed synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a realistic yield for this synthesis?
A: For phenylacetonitrile derivatives, yields can vary significantly based on the substituents on the aromatic ring. While derivatives with electron-donating groups can achieve yields of 85-90%, those with electron-withdrawing groups, such as the bromine in your target molecule, typically result in lower yields, often in the 35-70% range under optimized conditions[1]. Setting expectations in this range is a realistic starting point.
Q2: What are the most critical parameters to control for this reaction?
A: Based on extensive studies, the three most critical parameters are:
-
Base Concentration and Addition Rate: The use of a strong, concentrated base like 50% (w/v) NaOH is crucial for deprotonation. However, its addition must be slow and controlled to prevent side reactions.
-
Phase-Transfer Catalyst (PTC) Integrity: The efficiency of the reaction depends on an active PTC, like Tetra-n-butylammonium bromide (TBAB), to transport the generated carbanion into the organic phase[1].
-
Temperature: Temperature plays a significant role. While higher temperatures can increase reaction rates, they can also promote byproduct formation. An optimal temperature, often around 60°C, is a balance between reaction speed and selectivity[1].
Q3: How should I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 8:2) to track the disappearance of the 2-bromophenylacetonitrile starting material (spot will be higher up the plate) and the appearance of the more polar product spot. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the mass of the product and identify potential byproducts in real-time.
Part 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Scenario 1: Low or No Product Yield
Q: My reaction has run for several hours, but TLC/LC-MS shows little to no product formation. What are the primary causes?
A: This is a common issue often traced back to the fundamental components of the reaction. Here is a systematic checklist:
-
Ineffective Deprotonation (Base Issues):
-
Causality: The reaction cannot start without the formation of the carbanion. The pKa of the benzylic proton on 2-bromophenylacetonitrile requires a strong base.
-
Troubleshooting Steps:
-
Verify Base Concentration: Use a fresh, concentrated (e.g., 50% w/v) solution of NaOH or KOH. Older or less concentrated solutions may not be sufficient.
-
Check for Carbonates: Solid NaOH/KOH can react with atmospheric CO₂ to form carbonates, which are weaker bases. Use fresh pellets or a recently prepared solution.
-
-
-
Phase-Transfer Catalyst (PTC) Inactivity:
-
Causality: The PTC is the bridge between the aqueous phase (where the base is) and the organic phase (where your substrate is). If it's inactive, the deprotonated anion remains in the aqueous phase and cannot react.
-
Troubleshooting Steps:
-
Source a High-Purity PTC: Ensure your TBAB or other chosen PTC is of high quality and anhydrous.
-
Consider Alternatives: If TBAB fails, other PTCs like tetrabutylammonium hydrogen sulfate (TBAHS) can be tested.
-
-
-
Insufficient Mixing:
-
Causality: This is a biphasic reaction. Vigorous stirring is essential to create a large surface area between the aqueous and organic layers, maximizing the effectiveness of the PTC.
-
Troubleshooting Steps:
-
Use an overhead mechanical stirrer for larger-scale reactions. For smaller scales, ensure your magnetic stir bar is creating a deep vortex.
-
-
Scenario 2: Significant Byproduct Formation
Q: I'm getting some product, but my crude NMR shows complex signals, and LC-MS indicates a major byproduct with a mass corresponding to a dimer of my starting material. What's happening?
A: This strongly suggests a self-condensation side reaction.
-
Causality: The carbanion generated from 2-bromophenylacetonitrile is a potent nucleophile. If the concentration of the carbanion is too high before it has a chance to react with the 1,2-dibromoethane, it can attack the nitrile group of another molecule of the starting material, leading to dimerization or polymerization. This is exacerbated by the electron-withdrawing nature of the bromine atom, which makes the nitrile carbon more electrophilic.
Caption: Competing reaction pathways for the generated carbanion.
-
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Base Addition | Add the base solution dropwise over 1-2 hours. | Maintains a low steady-state concentration of the carbanion, favoring the desired reaction with 1,2-dibromoethane over self-condensation. |
| Temperature | Lower the reaction temperature to 30-40°C. | Slows down all reaction rates, but often disproportionately affects the higher-activation-energy side reactions. |
| Reagent Stoichiometry | Use a slight excess (1.2-1.5 equivalents) of 1,2-dibromoethane. | Increases the probability of the carbanion colliding with the cyclopropanating agent rather than another molecule of starting material. |
Scenario 3: Difficult Purification
Q: My crude product is a dark, viscous oil that streaks badly on silica gel. How can I effectively purify it?
A: This is a common challenge, especially if oligomeric byproducts are present.
-
Initial Cleanup (Workup Optimization):
-
After quenching the reaction, perform multiple washes of the organic layer with brine (saturated NaCl solution). This helps break up emulsions and remove some water-soluble impurities.
-
Treat the organic solution with activated carbon for 15-30 minutes before filtration and concentration. This can effectively remove a significant amount of colored impurities.
-
-
Alternative Purification Techniques:
-
Vacuum Distillation: If the product is thermally stable, short-path vacuum distillation can be highly effective at separating it from non-volatile polymeric material. Check literature for boiling point data under vacuum.
-
Crystallization: While the crude product may be an oil, it's possible to induce crystallization. Try dissolving the crude oil in a minimal amount of a hot solvent (e.g., isopropanol, ethanol) and then slowly cooling it, possibly with scratching or seeding. A solvent/anti-solvent system (e.g., dissolving in dichloromethane and slowly adding hexane) can also be effective.
-
-
Chromatography Optimization:
-
If column chromatography is unavoidable, try deactivating the silica gel by pre-treating it with a solvent mixture containing 1% triethylamine. This neutralizes acidic sites on the silica that can cause degradation of nitrile-containing compounds.
-
Use a gradient elution, starting with a very non-polar mobile phase (e.g., pure hexane) and gradually increasing the polarity to elute your product.
-
Part 4: Recommended Experimental Protocol
This protocol is a robust starting point, incorporating best practices to maximize yield and minimize byproducts.
Materials:
-
2-bromophenylacetonitrile (1.0 equiv)
-
1,2-dibromoethane (1.5 equiv)
-
Tetra-n-butylammonium bromide (TBAB) (0.05 equiv)
-
Toluene
-
Sodium Hydroxide (50% w/v aqueous solution)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 2-bromophenylacetonitrile, 1,2-dibromoethane, TBAB, and toluene.
-
Begin vigorous stirring to ensure thorough mixing of the organic components.
-
Heat the mixture to 60°C[1].
-
Using the addition funnel, add the 50% NaOH solution dropwise to the reaction mixture over a period of at least 1 hour. Maintain the internal temperature at 60-65°C.
-
After the addition is complete, continue stirring at 60°C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Carefully add water to dissolve any precipitated salts and quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material using one of the methods described in the troubleshooting section.
References
- Gholizadeh, S., Safa, K. D., & Noroozi Pesyan, N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society. (Source: Not directly linked, but provides context on cyclopropane synthesis)
- MySkinRecipes. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2017). National Institutes of Health (NIH).
- PubChem. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile.
Sources
purification of crude 1-(2-Bromophenyl)cyclopropanecarbonitrile by column chromatography
Technical Support Center: Purification of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Welcome to the technical support guide for the purification of crude this compound. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for navigating the challenges of purifying this valuable synthetic intermediate. As a key building block, its purity is paramount for the success of subsequent synthetic steps, such as cross-coupling reactions[1]. This guide moves beyond simple protocols to explain the underlying principles and provide robust troubleshooting solutions.
Core Principles: Chromatographic Strategy
This compound is a moderately polar molecule. The presence of the polar nitrile group and the aromatic ring, contrasted with the non-polar cyclopropane and phenyl moieties, dictates a normal-phase chromatography strategy. The goal is to select a stationary phase (typically silica gel) and a mobile phase that create sufficient differential partitioning between the target compound and its likely impurities (e.g., unreacted starting materials, side-products).
The most common and effective approach is to use silica gel as the stationary phase and a gradient of a non-polar solvent (like hexane) with a moderately polar solvent (like ethyl acetate) as the mobile phase[2][3]. This system allows non-polar impurities to elute first, followed by the target compound, while retaining more polar impurities on the column.
Recommended Purification Protocol
This protocol is a robust starting point for the purification of gram-scale batches of crude this compound.
Data Summary: Typical Chromatographic Parameters
| Parameter | Value/Description | Rationale & Expected Outcome |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides high surface area for effective separation of the target compound from both non-polar and highly polar impurities[4]. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers fine control over eluent polarity, ensuring effective elution and separation. |
| Gradient Profile | Start: 2-5% Ethyl Acetate in HexaneEnd: 10-20% Ethyl Acetate in Hexane | Elutes non-polar impurities first, followed by the target compound, and then more polar byproducts. |
| Typical Rf of Product | ~0.3-0.4 in 10% Ethyl Acetate/Hexane | This Rf value in Thin Layer Chromatography (TLC) analysis indicates an appropriate polarity for good separation on a column. |
| Sample Loading | 1g crude product per 30-50g silica gel | Prevents column overloading, which can cause poor peak shapes and co-elution of impurities[4]. |
| Expected Purity | >98% (by HPLC/GC-MS) | Achieves high purity suitable for sensitive downstream applications like catalysis and pharmaceutical synthesis. |
| Expected Yield | 85-95% | Indicates high recovery of the purified product with minimal loss on the column. |
Step-by-Step Experimental Workflow
-
TLC Analysis: Before packing the column, determine the optimal eluent composition by running TLC plates of the crude mixture. Test various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15) to find a system that gives the target compound an Rf value between 0.3 and 0.4.
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a 1 cm layer of sand.
-
In a beaker, create a slurry of silica gel (30-50x the mass of your crude sample) in the initial, least polar mobile phase (e.g., 2% ethyl acetate in hexane).
-
Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure a uniformly packed bed.
-
Open the stopcock to drain excess solvent until the solvent level is just above the silica bed. Add another 1 cm layer of sand to the top to protect the surface[4].
-
Equilibrate the column by washing it with 2-3 column volumes of the initial mobile phase. Ensure the solvent level never drops below the top layer of sand[4].
-
-
Sample Loading (Dry Loading Method):
-
This method is highly recommended if the crude product has poor solubility in the non-polar mobile phase[5].
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 5-10 times the mass of the sample) to this solution.
-
Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained[5].
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial non-polar mobile phase (e.g., 98:2 Hexane:EtOAc).
-
Collect the eluent in appropriately sized fractions (e.g., 10-20 mL for a medium-sized column).
-
Gradually increase the polarity of the mobile phase as prescribed by your initial TLC analysis. A stepwise gradient is often effective.
-
Monitor the elution process by collecting small spots from each fraction onto a TLC plate.
-
-
Analysis and Product Isolation:
-
Develop the monitoring TLC plate to identify which fractions contain the purified product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Troubleshooting Common Problems
Q1: My compound won't elute from the column, or is eluting very slowly.
-
Potential Cause 1: Mobile Phase is Not Polar Enough. The solvent system may lack the strength to displace the compound from the silica gel.
-
Solution: Gradually and systematically increase the proportion of the polar solvent (ethyl acetate) in your mobile phase. For example, move from a 5% to a 10%, and then 15% mixture. Monitor the elution with TLC to see if the compound begins to move.
-
-
Potential Cause 2: Compound Decomposition. The compound may be unstable on silica gel, leading to streaking or irreversible adsorption.
-
Solution: First, test for stability by spotting your crude material on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If you see new spots or significant streaking compared to a freshly spotted lane, decomposition is likely. Consider switching to a less acidic stationary phase like alumina or using a deactivated silica gel. The cyclopropane ring, while generally stable here, can be sensitive to highly acidic conditions[6].
-
Q2: My fractions are all mixed and the separation is poor, even though it looked good on TLC.
-
Potential Cause 1: Column Overloading. Too much sample was loaded relative to the amount of silica gel.
-
Solution: The binding sites on the silica are saturated, preventing proper separation. Reduce the amount of crude material or, more practically, increase the amount of silica gel. A common rule of thumb is a 1:30 to 1:50 ratio of crude material to silica by weight[4].
-
-
Potential Cause 2: Column Was Packed Improperly. Channels or cracks in the silica bed will lead to a non-uniform solvent front and poor separation.
-
Solution: Ensure the silica is packed as a uniform slurry without air bubbles. Tapping the column gently during packing helps create a homogenous bed. Applying gentle pressure can also help but must be done carefully.
-
-
Potential Cause 3: Sample Was Loaded in Too Much or Too Polar a Solvent. This will cause the initial band of the compound to be too wide, leading to overlap as it travels down the column.
-
Solution: Always dissolve the sample in the minimum amount of solvent for loading. If possible, use the mobile phase itself. If a stronger solvent is needed for dissolution (like dichloromethane), the dry loading method described in the protocol is strongly recommended to ensure a tight starting band[5].
-
Q3: I see a new spot on the TLC of my collected fractions that wasn't in the crude mixture.
-
Potential Cause: On-Column Reaction/Decomposition. As mentioned in Q1, the compound may be reacting with the acidic silica gel. The cyclopropane ring is a strained system and can be susceptible to ring-opening under certain conditions, especially if there are activating groups or harsh reagents present[6].
-
Solution:
-
Deactivate the Silica: Prepare a slurry of silica gel in your mobile phase and add 1% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Switch Adsorbent: Consider using neutral alumina instead of silica gel. You will need to re-optimize your solvent system with TLC as the polarity differs.
-
Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution or by using flash chromatography with pressure.
-
-
Frequently Asked Questions (FAQs)
Q4: What are the likely impurities I am trying to remove?
-
The most common impurities arise from the synthesis itself. These typically include unreacted 2-bromophenylacetonitrile, which is more polar than the product, and byproducts from the cyclopropanation reaction, which could be more or less polar depending on the specific reagents used. The goal of the hexane/ethyl acetate system is to find the "sweet spot" where the product elutes cleanly between these impurities.
Q5: Can I reuse my column?
-
For routine, high-purity work, it is strongly discouraged. Impurities from a previous run can remain adsorbed to the silica and elute unexpectedly during a subsequent purification, contaminating your product. The cost of fresh silica is minimal compared to the value of a pure compound and the time lost to re-purification.
Q6: My purified product is an oil, but the literature says it's a solid. What happened?
-
This is a strong indication of a persistent impurity. Even a small amount of a liquid impurity can prevent your product from crystallizing.
-
Solution: Re-purify the material, perhaps with a shallower solvent gradient to achieve better separation. Alternatively, attempt to crystallize the product from a suitable solvent system (e.g., hexane/diethyl ether). The impurity may remain in the mother liquor. The product is listed as a white to off-white solid[1].
-
Visual Troubleshooting Workflow
The following diagram provides a logical decision tree for addressing common column chromatography issues.
Caption: A decision tree for diagnosing and solving common purification issues.
References
- Benchchem. troubleshooting common issues in Cyclopropane-1,2-dicarbohydrazide reactions. Benchchem.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry news.
- ResearchGate. (2013). What is a good way to select mobile phase in chromatography?.
- Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho.
- Benchchem. Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine. Benchchem.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- PubMed Central. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Organic Syntheses. Organic Syntheses Procedure.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides.
- MySkinRecipes. This compound.
- Benchchem. Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. Benchchem.
- Benchchem. Application Notes and Protocols for the Purification of 1-(4-Chlorophenyl)-2-methylpropan-1-one by Column Chromatography. Benchchem.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Welcome to the technical support guide for the synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block in their synthetic endeavors. Here, we address common challenges, answer frequently asked questions, and provide in-depth troubleshooting advice based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially adaptable method for synthesizing this compound is the cyclopropanation of 2-bromophenylacetonitrile with a 1,2-dihaloethane, typically under phase-transfer catalysis (PTC) conditions. This approach involves the deprotonation of the acidic α-carbon of the nitrile by a strong base (like 50% aqueous NaOH) to form a carbanion. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the hydroxide ion into the organic phase and the resulting carbanion back to the interface to react with the alkylating agent (e.g., 1,2-dibromoethane), leading to an intramolecular cyclization.
Q2: Why is Phase-Transfer Catalysis (PTC) the preferred method for this reaction?
PTC is favored for several key reasons:
-
Mild Reaction Conditions: The reaction can often be run at or slightly above room temperature, which minimizes thermal decomposition and side reactions.
-
Operational Simplicity: It avoids the need for expensive, anhydrous solvents and cryogenic temperatures, which are often required when using organometallic bases like LDA or NaH. The use of aqueous base is both cost-effective and safer for scale-up.
-
High Yields: When optimized, this method can provide high yields of the desired cyclopropane product.
-
Safety and Sustainability: PTC reduces the reliance on hazardous reagents and solvents, contributing to a greener chemical process.[1]
Q3: What are the most critical parameters to control during the PTC synthesis?
Success in this synthesis hinges on the careful control of three main parameters:
-
Agitation Rate: Vigorous stirring is essential. The reaction occurs at the interface between the aqueous and organic phases. Insufficient mixing leads to a low surface area for reaction, resulting in poor catalyst turnover, low conversion, and an increase in side reactions like base-induced elimination.
-
Temperature: The reaction is exothermic. While gentle heating may be needed for initiation, the temperature must be controlled to prevent runaway reactions and minimize byproduct formation. Typically, a range of 25-50°C is optimal.
-
Rate of Base Addition: Slow, controlled addition of the aqueous base is crucial. This maintains a low steady-state concentration of the highly reactive carbanion, which helps to suppress the formation of dimeric byproducts.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My reaction yield is very low, or the starting material is not consumed.
-
Possible Cause A: Ineffective Phase Transfer
-
Explanation: The phase-transfer catalyst may be inactive or inappropriate for the substrate. The efficiency of the catalyst is paramount for transporting the reacting ions between phases.
-
Solution:
-
Ensure your catalyst (e.g., tetrabutylammonium bromide, TBAB) is pure and dry.
-
Consider increasing the catalyst loading from 1-2 mol% to 5 mol%.
-
If TBAB is ineffective, switch to a catalyst with greater lipophilicity, such as tetrabutylammonium hydrogen sulfate (TBAHS) or a benzyl-substituted quaternary ammonium salt, which can sometimes improve performance.
-
As stated above, dramatically increase the stirring speed to maximize the interfacial area.
-
-
-
Possible Cause B: Inactive or Insufficient Base
-
Explanation: The aqueous sodium or potassium hydroxide solution must be concentrated enough (typically 40-50% w/w) to deprotonate the weakly acidic α-proton of the 2-bromophenylacetonitrile. Dilute base will be ineffective.
-
Solution:
-
Use a freshly prepared 50% (w/w) aqueous solution of NaOH or KOH.
-
Ensure a molar excess of the base (at least 2-3 equivalents) is used relative to the nitrile starting material.
-
-
Problem 2: I'm observing a major byproduct with a mass roughly double that of my starting material.
-
Possible Cause: Dimerization of 2-Bromophenylacetonitrile
-
Explanation: This is a very common byproduct. The carbanion formed from 2-bromophenylacetonitrile is a potent nucleophile and can attack the benzylic carbon of another molecule of the starting material in an SN2-type reaction, leading to the formation of 2,3-bis(2-bromophenyl)succinonitrile.
-
Solution:
-
Control Reagent Concentration: The most effective solution is to maintain a low concentration of the carbanion at all times. This is achieved by adding the base solution slowly and sub-surface to the vigorously stirred organic phase containing the nitrile and alkylating agent.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of this bimolecular side reaction more than the desired intramolecular cyclization.
-
-
Problem 3: My crude NMR shows signals consistent with a vinyl compound, and I have difficulty separating it from my product.
-
Possible Cause: Elimination of 1,2-Dibromoethane
-
Explanation: 1,2-Dibromoethane can undergo E2 elimination in the presence of a strong base to form vinyl bromide. This byproduct can be difficult to remove and represents a loss of your alkylating agent.
-
Solution:
-
Change the Alkylating Agent: The best solution is to switch from 1,2-dibromoethane to 1-bromo-2-chloroethane . The C-Cl bond is stronger and a poorer leaving group than the C-Br bond. The initial alkylation will occur at the carbon bearing the bromine, and the subsequent intramolecular cyclization (displacing the chloride) proceeds efficiently, while the competing elimination reaction is significantly suppressed.
-
Temperature Management: Avoid excessive temperatures, as higher heat favors elimination over substitution.
-
-
Problem 4: During workup, I am isolating the corresponding carboxylic acid or amide instead of the nitrile.
-
Possible Cause: Hydrolysis of the Nitrile Group
-
Explanation: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This can occur during a prolonged reaction at high temperatures or during an aggressive aqueous workup.
-
Solution:
-
Neutralize Carefully: After the reaction is complete, cool the mixture and carefully neutralize it with dilute acid (e.g., 1M HCl) while keeping the temperature low. Avoid a large excess of either acid or base.
-
Minimize Heat: Perform extractions and solvent removal at reduced pressure and moderate temperatures to prevent hydrolysis.
-
-
Data & Protocols
Troubleshooting Summary Table
| Issue Observed | Probable Cause | Recommended Solution(s) |
| Low or no conversion | Ineffective phase transfer | Increase stirring; check catalyst activity; increase catalyst loading. |
| Low or no conversion | Insufficiently strong base | Use fresh, concentrated (50% w/w) aqueous NaOH or KOH. |
| High MW byproduct | Dimerization of starting material | Add base slowly; lower reaction temperature. |
| Vinyl impurities | Elimination of 1,2-dihaloethane | Switch to 1-bromo-2-chloroethane; maintain moderate temperature. |
| Nitrile hydrolysis | Harsh workup conditions | Use dilute acid/base for neutralization; avoid excessive heat. |
Illustrative Step-by-Step Protocol (PTC Method)
-
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, condenser, and addition funnel, add 2-bromophenylacetonitrile (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), and tetrabutylammonium bromide (0.02 eq).
-
Initiation: Begin vigorous stirring (e.g., >500 RPM) to create a fine emulsion.
-
Base Addition: Slowly add 50% (w/w) aqueous sodium hydroxide (3.0 eq) via the addition funnel over 1-2 hours.
-
Reaction & Monitoring: Maintain the internal temperature between 30-40°C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and toluene. Carefully neutralize with 1M HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil/solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visual Guides
General Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Key Reaction Pathways: Desired Product vs. Byproducts
Caption: Competing reaction pathways in the synthesis.
References
- Gholizadeh, S., Safa, K. D., & Noroozi Pesyan, N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society. [Link][2]
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- Wikipedia. (n.d.). Cyclopropanation.
- Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.
- MySkinRecipes. (n.d.). This compound.
- Charette, A. B., & Beauchemin, A. (2001).
- Huttel, M. R., et al. (2016). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal. [Link][6]
- Wessjohann, L. A., et al. (2012). Cyclopropanations of Olefin-Containing Natural Products for Simultaneous Arming and Structure Activity Studies. ACS Chemical Biology. [Link][7]
- Donaldson, W. A. (2001).
Sources
troubleshooting low conversion in 1-(2-Bromophenyl)cyclopropanecarbonitrile reactions
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for reactions involving 1-(2-Bromophenyl)cyclopropanecarbonitrile. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you overcome challenges and optimize your synthetic outcomes.
Introduction to this compound
This compound is a versatile building block in modern organic synthesis.[1] Its unique structure, featuring an aryl bromide handle for cross-coupling, a nitrile group for diverse transformations, and a strained cyclopropane ring, makes it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals. The aryl bromide moiety is readily functionalized via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3][4]
However, the interplay between these functional groups can present unique challenges, leading to issues like low conversion, side product formation, and reaction stalling. This guide is designed to address these specific problems directly, providing both diagnostic questions and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored and handled?
A: The compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] It is a solid that should be handled with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: How stable is the cyclopropane ring under typical reaction conditions?
A: The cyclopropane ring is significantly strained due to its 60° C-C-C bond angles, which deviate from the ideal 109.5° for sp³ hybridized carbons.[5][6] This strain makes it susceptible to ring-opening reactions under certain conditions, such as hydrogenation or treatment with strong acids.[7][8] However, under the basic or mildly acidic conditions typical of many palladium-catalyzed cross-coupling reactions, the ring is generally stable. Caution should be exercised to avoid excessively harsh conditions.
Q3: Is the nitrile group prone to side reactions?
A: Yes. The nitrile group can undergo hydrolysis to form a primary amide or a carboxylic acid. This is particularly prevalent under harsh acidic or basic conditions, especially with prolonged heating in the presence of water.[9][10][11] If your reaction uses a strong base like NaOH or KOH and is heated for an extended period, you should be vigilant for these byproducts.
Q4: What are the most common applications for this molecule?
A: Its primary application is as a scaffold in medicinal chemistry. The bromophenyl group serves as a key attachment point for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery.[1] For instance, it is a precursor for intermediates used in the synthesis of complex pharmaceutical agents.[12][13][14]
Troubleshooting Guide: Low Conversion & Side Reactions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and corrective actions.
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Q: I am performing a Suzuki-Miyaura coupling with a boronic acid, but my conversion is low (<50%), and I observe significant amounts of starting material and dehalogenated byproduct (phenylcyclopropanecarbonitrile). What is going wrong?
A: This is a common issue that can stem from several factors related to the catalyst, reagents, or reaction environment. The Suzuki-Miyaura reaction involves a sensitive catalytic cycle that can be easily disrupted.[15]
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently or is degrading.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use a glovebox if available. Degas your solvent thoroughly (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles) before adding the catalyst.[16]
-
-
Inappropriate Ligand/Catalyst System: The sterically hindered nature of the ortho-substituted bromide may require a specific ligand to facilitate oxidative addition.
-
Solution: For sterically demanding substrates, bulky, electron-rich phosphine ligands are often superior. Screen a variety of ligands to find the optimal choice for your specific substrate pairing.
-
| Catalyst/Ligand System | Target Substrate Class | Rationale |
| Pd(PPh₃)₄ | General purpose, good for simple aryl bromides | A classic, but can be inefficient for hindered substrates. |
| Pd(OAc)₂ / SPhos | Hindered aryl bromides/chlorides | SPhos is a bulky biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination. |
| Pd₂(dba)₃ / XPhos | Electron-rich or hindered aryl bromides | XPhos is another highly effective bulky ligand that stabilizes the palladium center and accelerates the catalytic cycle. |
| Pd-PEPPSI-IPr | General purpose, air and moisture stable | A pre-catalyst that is often highly effective and easier to handle. |
-
Incorrect Base or Solvent: The choice of base is critical for activating the boronic acid for transmetalation.[17] The solvent must be appropriate to solubilize reagents and facilitate the reaction.
-
Poor Quality Boronic Acid: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage.
-
Solution: Use fresh, high-purity boronic acid. If in doubt, dissolve the boronic acid in a solvent and briefly stir with water before adding it to the reaction, or consider using a more stable boronate ester (e.g., a pinacol ester).
-
Here is a logical decision tree to guide your troubleshooting process.
Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.
Issue 2: Stalled Buchwald-Hartwig Amination Reaction
Q: My Buchwald-Hartwig amination with a primary amine is not going to completion. The reaction stalls after partial conversion. Why is this happening?
A: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction but is highly sensitive to the choice of ligand, base, and the nature of the amine coupling partner.[2][19][20]
Potential Causes & Solutions:
-
Inappropriate Base: The base must be strong enough to deprotonate the amine but not so nucleophilic that it causes side reactions. It must also not coordinate too strongly to the palladium center.
-
Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. For base-sensitive substrates, milder carbonate bases can be used, but this often requires a more active catalyst system.[21]
-
-
Ligand Incompatibility: The efficiency of the catalytic cycle, particularly the reductive elimination step to form the C-N bond, is highly dependent on the ligand's steric and electronic properties.[19]
-
Amine Binding to Catalyst: Some amines, especially primary amines, can coordinate strongly to the palladium center, leading to catalyst inhibition or decomposition.
-
Solution: Using a slight excess of the amine can sometimes be detrimental. Try running the reaction with a stoichiometric amount or a slight excess of the aryl bromide instead. Additionally, ensure the base is added before the catalyst to facilitate the formation of the active catalytic species.
-
Issue 3: Formation of 1-(2-Bromophenyl)cyclopropanecarboxamide or -carboxylic acid
Q: My reaction mixture contains a significant amount of a more polar byproduct, which I've identified as the corresponding amide or carboxylic acid. How can I prevent this?
A: The formation of these byproducts is a clear indication of nitrile hydrolysis. This occurs when the nitrile group reacts with water under either basic or acidic conditions.[22][23]
Potential Causes & Solutions:
-
Presence of Water: Trace amounts of water in your solvent or reagents can be sufficient to cause hydrolysis, especially at elevated temperatures.
-
Solution: Use rigorously dried solvents and reagents. Dry glassware in an oven before use. Run the reaction under a strict inert atmosphere to exclude atmospheric moisture.
-
-
Harsh Basic Conditions: Strong hydroxide bases (NaOH, KOH) are particularly effective at promoting nitrile hydrolysis.[9][11]
-
Solution: If possible, switch to a non-hydroxide base. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are excellent choices. For Buchwald-Hartwig aminations, NaOt-Bu or K₂CO₃ are suitable alternatives.
-
-
Extended Reaction Time at High Temperature: The rate of hydrolysis increases with both temperature and time.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If the reaction is sluggish, it is better to optimize the catalyst system to increase the rate of the desired reaction rather than simply extending the heating time.
-
Experimental Protocols & Visualizations
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %) to the flask under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Vertex AI Search. Nitrile to Acid - Common Conditions.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- BYJU'S. Nitrile to Carboxylic Acid.
- Chemguide. hydrolysis of nitriles.
- JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Chemistry LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain. (2024).
- Pharmaguideline. Reactions of Cyclopropane and Cyclobutane.
- Chemistry Stack Exchange. Cyclopropane instability to addition reactions. (2020).
- YouTube. Stability of Cycloalkanes - Angle Strain. (2018).
- Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014).
- Wikipedia. Buchwald–Hartwig amination.
- ACG Publications. Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.
- Sigma-Aldrich. Cross-Coupling Reactions Guide.
- National Institutes of Health. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
- Organic-Synthesis.org. Buchwald-Hartwig Coupling.
- Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- ACS Green Chemistry Institute. Buchwald-Hartwig Amination.
- National Institutes of Health. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes.
- ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
- Wikipedia. Suzuki reaction.
- Beilstein-Institut. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- MySkinRecipes. This compound.
- ResearchGate. Green Chemistry. (2023).
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025).
- Organic Chemistry Portal. Suzuki Coupling.
- Organic Syntheses. Bromocyclopropane.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- Google Patents. US20170369440A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
- Atlantis Press. Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile.
- Pearson. Show how you would accomplish the following synthetic conversions. (f) (R)-2-bromobutane → (S)-2-methylbutan-1-amine.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. jmcct.com [jmcct.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. US20170369440A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile - Google Patents [patents.google.com]
- 14. atlantis-press.com [atlantis-press.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 22. byjus.com [byjus.com]
- 23. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 1-(2-Bromophenyl)cyclopropanecarbonitrile
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 1-(2-Bromophenyl)cyclopropanecarbonitrile. The focus is on optimizing palladium catalyst loading to achieve high yields and reaction efficiency, particularly when dealing with this sterically hindered substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Catalyst System and Loading
Question 1: My Suzuki coupling reaction with this compound is resulting in low to no product yield. What are the initial factors to investigate concerning the catalyst system?
Answer: Low conversion in sterically demanding Suzuki couplings is a frequent challenge.[1] The primary culprits are often an inadequate catalyst system, incorrect base selection, or suboptimal reaction temperature.[1][2] The steric hindrance from the ortho-cyclopropanecarbonitrile group can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][3][4]
Your initial troubleshooting should focus on the following:
-
Ligand Selection: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[1] It is crucial to switch to a bulkier, more electron-rich phosphine ligand. These ligands promote the formation of a more reactive, monoligated 14-electron palladium(0) species, which accelerates the oxidative addition step.[1] They also facilitate the sterically hindered reductive elimination step.[1] Consider ligands from the Buchwald or Fu groups, which are known to be effective for challenging couplings.[5]
-
Palladium Precursor: While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common starting points.[6] The choice of precursor can influence the in-situ formation of the active Pd(0) catalyst.
-
Catalyst Loading: While the goal is to minimize catalyst loading for cost and sustainability, starting with a slightly higher loading (e.g., 1-2 mol%) during initial optimization can help overcome activation barriers. Once reaction conditions are established, the loading can be systematically reduced.[2]
Question 2: How do I systematically screen for the optimal catalyst and ligand combination for this specific substrate?
Answer: A systematic approach is crucial for identifying the most effective catalyst system. A Design of Experiments (DoE) approach can be highly efficient, but a more traditional, focused screening is also effective.[2]
A recommended workflow involves a parallel screen of various ligands with a fixed palladium precursor.
Experimental Protocol: Ligand Screening
-
Setup: In an array of reaction vials under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).[7]
-
Catalyst Preparation: In separate vials, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the respective phosphine ligand (1-2 mol%) in a small amount of degassed solvent.
-
Reaction Initiation: Add the catalyst solutions to the reaction vials, followed by the bulk of the degassed solvent (e.g., toluene, dioxane, or THF/water mixtures).[3][8]
-
Execution: Seal the vials and heat the reaction block to a standard starting temperature (e.g., 80-100 °C).[3][8]
-
Monitoring: After a set time (e.g., 12-24 hours), cool the reactions and analyze the conversion to product by a suitable analytical technique like HPLC, GC-MS, or ¹H NMR.[9][10]
Below is a table of suggested initial screening conditions:
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ (1 mol%) | Common, reliable Pd(II) source that is reduced in situ. |
| Ligands to Screen | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Buchwald ligands (SPhos, XPhos, RuPhos) and bulky, electron-rich trialkylphosphines are effective for hindered substrates.[5][6] |
| Base | K₃PO₄ (3.0 equiv) | A strong, non-nucleophilic base often effective in Suzuki couplings.[3] |
| Solvent | Toluene or 1,4-Dioxane/Water (4:1) | Common solvents for Suzuki reactions, with water often accelerating the transmetalation step.[3][11] |
| Temperature | 100 °C | A common starting temperature to ensure sufficient energy for the catalytic cycle.[3] |
Question 3: I've identified a good ligand, but my yields are still inconsistent. How do I optimize the palladium catalyst loading?
Answer: Once a promising ligand is identified, the next step is to fine-tune the catalyst loading to balance efficiency, cost, and residual palladium levels in the product.
Experimental Protocol: Catalyst Loading Optimization
-
Setup: Using the optimized ligand, base, solvent, and temperature from your initial screen, set up a series of reactions with varying palladium precursor concentrations.
-
Concentration Range: Test a range of catalyst loadings, for example: 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%.[12][13]
-
Execution and Monitoring: Run the reactions for a fixed period (e.g., 24 hours) and analyze the yield for each loading.
-
Analysis: Plot the yield as a function of catalyst loading to identify the point at which a further decrease in loading leads to a significant drop in yield. This will define the optimal loading for your specific conditions.
dot graph TD; A[Start: Low Yield] --> B{Is the Ligand Bulky and Electron-Rich?}; B -- No --> C[Screen Buchwald/Fu-type Ligands]; B -- Yes --> D{Is Catalyst Loading Optimized?}; C --> D; D -- No --> E[Perform Catalyst Loading Titration (0.05 - 2 mol%)]; D -- Yes --> F{Is the Base Appropriate?}; E --> F; F -- No --> G[Screen Bases: K₃PO₄, Cs₂CO₃, K₂CO₃]; F -- Yes --> H{Is the Solvent System Optimal?}; G --> H; H -- No --> I[Test Toluene, Dioxane, THF/Water]; H -- Yes --> J[Check for Dehalogenation or Protodeboronation]; I --> J; J -- Yes --> K[Lower Temperature, Use Milder Base, Check Boronic Acid Quality]; J -- No --> L[End: Optimized Reaction]; K --> L;
end
Caption: Troubleshooting workflow for Suzuki coupling optimization.
Section 2: Reaction Parameters and Side Reactions
Question 4: Besides the catalyst system, what other reaction parameters should I consider for this sterically hindered coupling?
Answer: The choice of base and solvent system are critical and can significantly impact the reaction outcome, especially for challenging substrates.[2][14]
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the organoboron species.[4][6] For sterically hindered couplings, stronger, non-coordinating bases are often preferred.
-
Potassium Phosphate (K₃PO₄): An excellent starting point, often providing good results.[3]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can sometimes improve yields for difficult couplings.[8]
-
Potassium Carbonate (K₂CO₃): A milder base that may be sufficient and is often used in aqueous solvent mixtures.[3]
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Aprotic Solvents: Toluene and 1,4-dioxane are widely used and generally effective.[11]
-
Aqueous Mixtures: The addition of water to solvents like dioxane or THF can accelerate the reaction.[11][12] However, for substrates with base-sensitive functional groups (like the nitrile in your substrate), the potential for hydrolysis should be monitored.
-
Question 5: I'm observing a significant amount of a byproduct corresponding to the dehalogenated starting material. What causes this and how can I minimize it?
Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings.[15] It can be promoted by high temperatures, prolonged reaction times, and certain bases or ligands.[15]
Strategies to Minimize Dehalogenation:
-
Lower the Reaction Temperature: If the desired coupling is proceeding, albeit slowly, reducing the temperature may disfavor the dehalogenation pathway.
-
Optimize Reaction Time: Monitor the reaction progress closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.[7]
-
Re-evaluate the Base: Some bases can act as hydride sources. If dehalogenation is severe, consider screening alternative bases.
-
Ligand Choice: The electronic properties of the phosphine ligand can influence the rate of dehalogenation versus cross-coupling.[15] It may be necessary to re-screen ligands if this is a persistent issue.
Question 6: My boronic acid partner seems to be degrading, leading to low yields. What is happening and how can I prevent it?
Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common decomposition pathway for boronic acids, especially under basic conditions.[11]
Strategies to Mitigate Protodeboronation:
-
Use High-Quality Boronic Acids: Impurities can accelerate decomposition.[16]
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are often more stable than the corresponding boronic acids and can be a reliable alternative.[11]
-
Control Stoichiometry: Using a slight excess of the boron reagent (1.1-1.2 equivalents) can compensate for some degradation.
-
Reaction Setup: Add the boronic acid or ester to the reaction mixture just before initiating the reaction to minimize its time under basic conditions before the catalytic cycle begins.
Experimental Protocols and Data Presentation
General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[7]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[3][7][8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.5-2.0 mol%) and the ligand (e.g., SPhos, 1.0-4.0 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 10 mL per mmol of aryl bromide) via syringe.[3][7]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours.[3][8]
-
Monitoring: Monitor the reaction progress by TLC or a small aliquot analysis by GC-MS or LC-MS.[7][17]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7][8]
dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: General experimental workflow for Suzuki coupling.
References
- Benchchem. Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Benchchem. The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development.
- Hein, J. E., et al. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation.
- Advion Inc. SUZUKI REACTION MONITORING.
- Green Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. vapourtec.com [vapourtec.com]
- 10. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
preventing decomposition of 1-(2-Bromophenyl)cyclopropanecarbonitrile during reaction
Technical Support Center: Stabilizing 1-(2-Bromophenyl)cyclopropanecarbonitrile
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique combination of a strained cyclopropane ring, a nitrile group, and a reactive aryl bromide moiety makes this compound highly valuable for constructing complex molecular architectures.[1] However, these same features contribute to its potential instability under various reaction conditions.
This document provides in-depth, experience-driven guidance to help you anticipate, diagnose, and prevent the decomposition of this compound, ensuring the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary structural features that make this compound prone to decomposition?
A1: The compound's instability arises from two main structural components:
-
The Cyclopropane Ring: This three-membered ring possesses significant angle and torsional strain due to its compressed C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[2][3] This high ring strain makes it susceptible to ring-opening reactions, especially under harsh conditions like high temperatures or the presence of strong acids or bases.[4][5][6]
-
The Aryl Bromide Moiety: The C(sp²)-Br bond is a key functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[7][8] However, the palladium catalysts and basic conditions often required for these transformations can also promote side reactions or degradation if not properly controlled.[7]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: For optimal shelf-life, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace oxygen and moisture, which can contribute to slow degradation over time.
Q3: What are the first signs of decomposition I should look for?
A3: Visual and analytical indicators of decomposition include:
-
Color Change: The pure compound is a white to off-white solid.[1] Development of a yellow, brown, or black color in the solid or in a reaction mixture is a strong indicator of decomposition and potential polymerization.
-
Incomplete Reactions: If you observe significant amounts of unreacted starting material alongside multiple new, unidentified spots on a TLC plate or peaks in an HPLC/GC-MS chromatogram, decomposition is a likely cause.
-
Formation of Insoluble Material: The appearance of intractable tars or precipitates in your reaction flask often signals significant degradation.
Q4: Can the nitrile group itself be a source of instability?
A4: Yes, under certain conditions. While generally robust, the nitrile group can undergo hydrolysis to a carboxylic acid or an amide in the presence of strong acid or base, particularly with heating.[9] Additionally, transition metals can potentially coordinate to the nitrile, which may lead to unforeseen side reactions.[10]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during reactions.
Scenario 1: My cross-coupling reaction (e.g., Suzuki, Heck) is low-yielding and produces a dark, tarry mixture.
-
Potential Cause 1: Catalyst-Mediated Decomposition. Palladium catalysts, especially at high temperatures, can promote side reactions beyond the desired cross-coupling.[7] These can include homocoupling of the aryl bromide (forming 2,2'-bis(cyclopropylcarbonyl)biphenyl) or other complex degradation pathways.
-
Troubleshooting & Prevention:
-
Lower the Reaction Temperature: Screen temperatures starting from room temperature up to a maximum of 80-90 °C, if tolerated. High temperatures accelerate decomposition.
-
Optimize Catalyst Loading: Use the lowest effective catalyst loading (typically 0.5–5 mol%). Excess palladium can increase the rate of side reactions.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos) can stabilize the palladium center and promote the desired reductive elimination over side reactions.
-
Thorough Degassing: Oxygen is detrimental to many palladium catalysts and can promote oxidative side reactions. Ensure your solvent and reaction setup are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with argon or nitrogen for at least 30 minutes.[8]
-
Scenario 2: My reaction with a strong base (e.g., n-BuLi, LDA, NaH) results in a complex mixture of products and loss of my starting material.
-
Potential Cause: Base-Mediated Ring Opening. Strong, non-nucleophilic bases can deprotonate the cyclopropane ring, but highly nucleophilic or sterically unhindered bases can attack the strained ring, leading to ring-opening.[11] This is a classic reactivity pattern for highly strained cyclopropanes.[4]
-
Troubleshooting & Prevention:
-
Choice of Base: Select the appropriate base for the intended transformation. If deprotonation alpha to the nitrile is desired, a strong, hindered base like Lithium Diisopropylamide (LDA) at low temperatures is preferred. If a base is needed for a cross-coupling, weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are much safer for the cyclopropane ring.[8][12]
-
Temperature Control: Perform reactions involving strong bases at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.[13]
-
Slow Addition: Add the base dropwise to the substrate solution to avoid localized high concentrations and exothermic events.
-
Scenario 3: My NMR/Mass Spec analysis shows unexpected products with masses corresponding to the addition of solvent or other nucleophiles.
-
Potential Cause: Ring-Opening and Trapping. Under certain conditions (e.g., protic solvents at high temperatures, or acidic catalysis), the cyclopropane ring can open to form a carbocationic intermediate, which is then trapped by any available nucleophile in the reaction mixture (e.g., water, alcohol solvents, etc.).
-
Troubleshooting & Prevention:
-
Solvent Selection: Use aprotic, anhydrous solvents (e.g., THF, Dioxane, Toluene, DMF) whenever possible, especially for reactions run at elevated temperatures.
-
Control of Acidity: Avoid acidic conditions unless a specific acid-catalyzed reaction is intended. If an acidic workup is required, perform it at low temperatures and for the minimum time necessary.
-
Reaction Monitoring: Closely monitor the reaction by TLC or HPLC to stop it as soon as the starting material is consumed, preventing prolonged exposure to potentially degrading conditions.
-
| Problem | Primary Cause | Recommended Solution |
| Reaction turns black/tarry | Thermal Decomposition / Catalyst Poisoning | Lower temperature; reduce catalyst loading; screen ligands; ensure inert atmosphere. |
| Low yield, multiple byproducts | Ring-Opening / Side Reactions | Use milder base (e.g., K₂CO₃); control temperature strictly (-78°C for strong bases); use aprotic solvents. |
| Formation of Biphenyl Homocoupling Product | Catalyst-Mediated Side Reaction | Add reagent slowly; ensure high-purity catalyst; lower reaction temperature.[13] |
| Hydrolysis of Nitrile Group | Presence of Water with Acid/Base | Use anhydrous solvents and reagents; perform workup at low temperature.[9] |
Part 3: Preventative Protocols & Best Practices
Adhering to best practices from the outset is the most effective strategy for preventing decomposition.
Best Practice Protocol: General Setup for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a robust starting point for reactions like Suzuki or Heck couplings.
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2 equiv.), and a mild base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas three times to ensure a completely oxygen-free atmosphere.[8]
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The solvent should be degassed by sparging with argon for 30-60 minutes prior to use.
-
Catalyst/Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Add this solid to the stirring reaction mixture under a positive flow of inert gas.
-
Heating and Monitoring: Heat the reaction to the desired temperature (start screening at a low temperature, e.g., 60-80 °C). Monitor the reaction progress closely by TLC, LC-MS, or GC-MS.
-
Workup: Once complete, cool the reaction to room temperature before exposing it to air. Proceed with a standard aqueous workup.
Visualization of Key Concepts
Diagram 1: Potential Decomposition Pathways
This diagram illustrates the two primary modes of degradation: base-mediated ring-opening and catalyst-driven homocoupling.
Caption: Primary decomposition routes for the target compound.
Diagram 2: Troubleshooting Workflow for a Failed Reaction
This decision tree provides a logical path for diagnosing issues when a reaction involving this compound fails.
Caption: Decision tree for troubleshooting failed reactions.
References
- BenchChem. (2025). Technical Support Center: Reactions Involving 2-(2-Bromophenyl)propene.
- Celina, M., et al. (2013). The effect of acrylonitrile content on the thermo-oxidative aging of nitrile rubber.
- Yang, X., et al. (2021). Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups.
- PharmaGuideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
- Chemistry Stack Exchange. (2020). Cyclopropane instability to addition reactions.
- Chemistry LibreTexts. (2024). Stability of Cycloalkanes - Ring Strain.
- Save My Exams. (2025). Nitriles & Hydroxynitriles.
- The Organic Chemistry Tutor. (2018). Stability of Cycloalkanes - Angle Strain.
- Wang, W., et al. (2023). Degradation Behaviors and Mechanism of Nitrile Butadiene Rubber Caused by Insulating Medium C5F10O.
- Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane.
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Johnson, A. P., et al. (2021). Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. MDPI.
- ACG Publications. (n.d.).
- BenchChem. (2025). "2-Bromo-3-(4-bromophenyl)-1-propene" reaction conditions and catalyst selection.
- BenchChem. (2025). Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- Kim, D., & Weix, D. J. (2020). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
- Wang, H., et al. (2022). A base-mediated aerobic oxidative synthesis of cyclopent-2-enol derivatives from doubly activated cyclopropanes and substituted acetonitriles. PubMed.
- Freye, C. E., & Snyder, C. J. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega, 7, 30275−30280.
- Freye, C. E., & Snyder, C. J. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. PubMed.
- ResearchGate. (n.d.). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol.
- MySkinRecipes. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. RSC Advances.
- Freye, C. E., & Snyder, C. J. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer.
- Hu, Y., et al. (2021). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society.
- Hu, Y., et al. (2021). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa. American Chemical Society.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. savemyexams.com [savemyexams.com]
- 10. mdpi.com [mdpi.com]
- 11. A base-mediated aerobic oxidative synthesis of cyclopent-2-enol derivatives from doubly activated cyclopropanes and substituted acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
scale-up challenges for the synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Technical Support Center: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the scale-up challenges of this important synthetic intermediate. We will move beyond simple procedural steps to explore the causality behind common issues and offer robust, validated solutions.
Introduction: The Significance of the Target Molecule
This compound is a key building block in medicinal chemistry and materials science. The unique combination of a strained cyclopropane ring, a synthetically versatile nitrile group, and a bromophenyl moiety suitable for cross-coupling reactions makes it a valuable precursor for complex molecular architectures.[1] However, transitioning this synthesis from the bench to a larger scale introduces significant challenges related to reaction control, safety, and product purity. This guide aims to be your primary resource for troubleshooting these scale-up hurdles.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low or Inconsistent Product Yield
Q1: My reaction yield is significantly lower than reported in literature, or it varies drastically between batches. What are the likely causes?
A1: Low and variable yields are the most frequent challenges during scale-up. The root cause often lies in one of three areas: deprotonation efficiency, competing side reactions, or reagent quality.
-
Inefficient Deprotonation: The key first step is the quantitative formation of the carbanion from (2-bromophenyl)acetonitrile. On a larger scale, inefficient stirring can create localized "hot spots" or areas of poor mixing, preventing the base (e.g., Sodium Hydride, NaH) from fully reacting.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a pitched-blade or anchor impeller) to maintain a homogenous slurry. Consider a slower, controlled addition of the acetonitrile starting material to the base suspension to maintain better temperature control and ensure complete deprotonation.
-
-
Competing Side Reactions: The primary competing reaction is the base-induced elimination of HBr from the alkylating agent, 1,2-dibromoethane, to form vinyl bromide. This is particularly problematic at elevated temperatures.
-
Solution: Maintain strict temperature control, ideally below 30-35°C, during the addition of 1,2-dibromoethane. A slow, subsurface addition via a syringe pump or addition funnel is critical to dissipate the reaction exotherm and minimize the formation of byproducts.
-
-
Reagent Purity and Handling:
-
(2-bromophenyl)acetonitrile: Ensure it is free from acidic impurities or residual moisture, which will consume the base.
-
Sodium Hydride (NaH): Use NaH from a freshly opened container. NaH is often supplied as a dispersion in mineral oil; ensure you are accurately weighing the active reagent. For large-scale work, washing the NaH with dry hexanes to remove the oil is a standard practice, but must be done with extreme caution under an inert atmosphere.
-
Solvent: Anhydrous solvents (like THF or DMF) are critical. Water will quench the carbanion and hydrolyze the base, halting the reaction.
-
Q2: I'm observing the formation of a significant amount of a polymeric or tar-like substance. Why is this happening?
A2: Polymerization can occur if the generated carbanion attacks another molecule of (2-bromophenyl)acetonitrile or if there are radical side reactions. This is often exacerbated by high temperatures or the presence of impurities. Controlling the reaction temperature is the most critical factor in preventing this.
Issue 2: Exothermic Events and Runaway Reactions
Q1: The reaction temperature spikes uncontrollably during the addition of 1,2-dibromoethane. How can I manage this exotherm on a larger scale?
A1: This is a critical safety concern. The alkylation and subsequent cyclization are highly exothermic. What is easily managed in an ice bath at the lab scale can become a dangerous runaway reaction in a larger vessel with a lower surface-area-to-volume ratio.
-
Controlled Addition Rate: This is your primary tool for managing the exotherm. The rate of addition should be tied directly to the cooling capacity of your reactor. A slow, continuous addition allows the cooling system to remove heat as it is generated.
-
Reverse Addition: Consider adding the base slurry to a solution of the (2-bromophenyl)acetonitrile and 1,2-dibromoethane. While less common, for some systems, this can help control the concentration of the reactive anion. This requires careful process safety evaluation.
-
Dilution: Increasing the solvent volume can help buffer the temperature increase by providing a larger thermal mass. However, this may increase reaction time and impact downstream processing. A balance must be found. See the table below for typical reaction parameters.
| Parameter | Laboratory Scale (e.g., 1g) | Pilot/Scale-Up (e.g., 100g) | Rationale for Change |
| Base | Sodium Hydride (60% in oil) | Sodium Hydride (washed) or NaHMDS | Washed NaH is more reactive; NaHMDS is a soluble, less heterogeneous base. |
| Solvent | Anhydrous THF | Anhydrous THF or Toluene | Toluene allows for higher reaction temperatures if needed but THF is common. |
| Temperature | 0-25°C (Ice Bath) | 15-30°C (Jacketed Reactor) | Precise jacketed cooling is essential; avoid cryogenic temperatures for cost. |
| Addition Time | 5-10 minutes | 1-3 hours | CRITICAL for managing exotherm. Rate is dictated by cooling capacity. |
| Stirring | Magnetic Stir Bar | Mechanical Overhead Stirrer | Essential for suspension homogeneity and heat transfer. |
Issue 3: Purification and Isolation Challenges
Q1: My crude product is an oil that is difficult to purify by column chromatography. Are there better methods for large-scale purification?
A1: this compound is a relatively polar compound which can make standard silica gel chromatography challenging.[1] Crystallization is often the most effective and scalable purification method.
-
Step 1: Efficient Work-up: After quenching the reaction (e.g., with water or ammonium chloride), ensure a thorough extraction and washing procedure. Washing the organic layer with brine will help remove residual water and some water-soluble impurities.
-
Step 2: Solvent Screening for Crystallization: The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent/anti-solvent systems to screen include:
-
Isopropanol/Water
-
Toluene/Heptane
-
Ethyl Acetate/Hexanes
-
-
Step 3: Seeding: If the product is slow to crystallize, adding a small seed crystal of pure material can initiate the process.
Q2: What are the common impurities I should be looking for in my final product?
A2: Besides unreacted starting materials, the most common process-related impurities are:
-
(2-bromophenyl)acetamide: Formed by the hydrolysis of the nitrile group during aqueous work-up, especially if conditions become too acidic or basic.
-
Dimer of (2-bromophenyl)acetonitrile: Can form if the carbanion reacts with the starting material.
-
Vinyl bromide adducts: Arising from the elimination side reaction mentioned earlier.
These can often be identified by 1H NMR or LC-MS analysis of the crude product.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for this reaction?
A1: The reaction proceeds via a two-step nucleophilic substitution sequence. First, a strong base abstracts the acidic proton alpha to both the phenyl ring and the nitrile group, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane in an SN2 reaction. This is followed by a rapid intramolecular SN2 reaction, where the newly formed anionic center displaces the second bromide to form the cyclopropane ring.
A simplified DOT script placeholder for the reaction mechanism. A real implementation would use image nodes for chemical structures. Caption: Reaction mechanism for cyclopropanation.
Q2: Are there alternative, potentially safer or more scalable, synthetic routes?
A2: Yes, Phase Transfer Catalysis (PTC) offers a compelling alternative.[2][3][4] In a PTC system, the reaction can be run in a biphasic system (e.g., toluene and aqueous 50% NaOH) with a catalyst like a tetraalkylammonium salt.[5]
-
Advantages of PTC:
-
Avoids the use of hazardous and moisture-sensitive reagents like NaH.[5]
-
Milder reaction conditions and often easier temperature control.
-
Can lead to cleaner reactions and simpler work-ups.
-
-
Disadvantage: While often successful, cyclopropanation of phenylacetonitriles with 1,2-dihaloethanes under PTC conditions can sometimes be low-yielding, with dehydrohalogenation of the dihaloalkane being a major competing pathway.[2] Careful optimization of the catalyst, solvent, and temperature is required.
Q3: What analytical techniques are essential for monitoring the reaction and characterizing the product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are ideal for tracking the disappearance of the (2-bromophenyl)acetonitrile starting material.
-
Product Characterization:
-
1H and 13C NMR Spectroscopy: This is the definitive method for structural confirmation. The cyclopropyl protons will have a characteristic upfield chemical shift, typically between 0.5-2.0 ppm, due to the ring's shielding effects.[6][7]
-
Infrared (IR) Spectroscopy: Look for the characteristic nitrile (C≡N) stretch around 2240 cm-1.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.
-
Q4: What are the primary safety considerations for this synthesis at scale?
A4:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas, which is explosive. Must be handled under an inert atmosphere (Nitrogen or Argon). All glassware and solvents must be scrupulously dry.
-
1,2-Dibromoethane: A toxic and carcinogenic substance. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exotherm Management: As discussed, this is the primary process safety hazard. A robust cooling system and a well-defined, tested addition protocol are non-negotiable. A process safety review (e.g., HAZOP) is strongly recommended before attempting this reaction on a multi-kilogram scale.
General Experimental Workflow
This workflow outlines the key stages of the synthesis process.
Sources
- 1. This compound [myskinrecipes.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. biomedres.us [biomedres.us]
- 4. iajpr.com [iajpr.com]
- 5. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Purification of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Welcome to the technical support center for the purification of 1-(2-Bromophenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this key synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically involving the cyclopropanation of 2-bromophenylacetonitrile with 1,2-dibromoethane under basic conditions, can often yield a crude product containing a variety of impurities. The effective removal of these impurities is critical for the success of subsequent reactions and the integrity of the final compounds. This guide provides a structured approach to identifying and eliminating these impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.
Issue 1: The purified product shows the presence of starting material (2-bromophenylacetonitrile).
-
Probable Cause: Incomplete reaction is the most likely cause. This can be due to insufficient reaction time, inadequate base strength, or suboptimal reaction temperature.
-
Solution:
-
Reaction Monitoring: Before workup, ensure the reaction has gone to completion by using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Optimization: If the reaction is incomplete, consider increasing the reaction time, using a stronger base (e.g., sodium hydride instead of sodium hydroxide), or moderately increasing the temperature.
-
Purification Strategy: If the crude product is already isolated, column chromatography is highly effective for separating the more polar 2-bromophenylacetonitrile from the desired product.[1] A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity, will facilitate a clean separation.
-
Issue 2: The presence of a slightly less polar impurity is observed, often with a similar mass in mass spectrometry analysis.
-
Probable Cause: This could be a dimeric byproduct formed from the self-condensation of 2-bromophenylacetonitrile under basic conditions.
-
Solution:
-
Controlled Addition: Add the base slowly to a cooled solution of the starting material to minimize localized high concentrations of the deprotonated species, which can lead to dimerization.
-
Chromatographic Separation: Flash column chromatography is the recommended method for removing dimeric impurities.[1] Due to the larger size and likely lower polarity of the dimer compared to the starting material and product, it should elute earlier.
-
Issue 3: The presence of a more polar impurity is detected, which may have a higher mass corresponding to the addition of water.
-
Probable Cause: This is likely the corresponding amide, 1-(2-bromophenyl)cyclopropanecarboxamide, or the carboxylic acid, 1-(2-bromophenyl)cyclopropanecarboxylic acid, formed by the hydrolysis of the nitrile group.[1][2][3] This can occur during the reaction if water is present or during an aqueous workup, especially under acidic or basic conditions.[3][4][5]
-
Solution:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions if possible.
-
Neutral Workup: During the workup, use a neutral wash (e.g., brine) to avoid promoting hydrolysis. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
-
Purification:
-
Column Chromatography: The amide and carboxylic acid are significantly more polar than the nitrile and can be readily separated by column chromatography.
-
Acid-Base Extraction: If the carboxylic acid is the major impurity, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a weak base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity into the aqueous layer.
-
-
Issue 4: The product appears as an oil and fails to crystallize, or the crystals are of low purity.
-
Probable Cause: The presence of residual solvent or multiple impurities can inhibit crystallization. The product itself may also be a low-melting solid or an oil at room temperature.
-
Solution:
-
High Vacuum: Ensure all residual solvents are removed under high vacuum.
-
Solvent Screening for Recrystallization: For recrystallization, the ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[6] Common choices for brominated aromatics include ethanol, methanol, hexane, and toluene. A mixed solvent system, like ethanol/water, can also be effective.
-
Chromatography Prior to Recrystallization: If the crude product is very impure, it is often best to first purify it by column chromatography and then recrystallize the resulting partially purified material.
-
Summary of Potential Impurities and Their Characteristics
| Impurity | Structure | Probable Cause | Recommended Purification Method |
| 2-Bromophenylacetonitrile | Incomplete reaction | Column Chromatography | |
| Dimer of 2-Bromophenylacetonitrile | Self-condensation of starting material | Column Chromatography | |
| 1-(2-Bromophenyl)cyclopropanecarboxamide | Partial hydrolysis of the nitrile | Column Chromatography | |
| 1-(2-Bromophenyl)cyclopropanecarboxylic acid | Complete hydrolysis of the nitrile | Column Chromatography, Acid-Base Extraction |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
For most lab-scale syntheses, flash column chromatography is the most versatile and effective method for removing a wide range of impurities with varying polarities.[1] It allows for the separation of starting materials, byproducts, and hydrolysis products in a single operation.
Q2: How can I choose the right solvent system for column chromatography?
The ideal solvent system for column chromatography should provide a retention factor (Rf) of 0.2-0.4 for the desired product on a TLC plate. A good starting point for this compound is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. You can determine the optimal ratio by running TLC plates with varying solvent compositions.
Q3: Is recrystallization a suitable primary purification method?
Recrystallization can be an excellent method for obtaining highly pure crystalline material, but it is most effective when the desired compound is already in a relatively pure state (e.g., >90%). If the crude product contains significant amounts of multiple impurities, column chromatography should be performed first.
Q4: My product seems to be degrading on the silica gel column. What can I do?
While this compound is generally stable, prolonged exposure to acidic silica gel can potentially lead to degradation for sensitive compounds. If you suspect this is happening, you can try the following:
-
Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites. This is done by adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent.
-
Alumina Chromatography: Consider using neutral alumina as the stationary phase instead of silica gel.
-
Faster Elution: Use a slightly more polar solvent system to reduce the time the compound spends on the column.
Q5: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities with distinct signals.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of the nitrile functional group (a sharp peak around 2230 cm⁻¹).
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, non-polar eluent.
-
Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 98:2 hexane/ethyl acetate). Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane/ethyl acetate) to elute the desired product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified (by chromatography) product in a minimal amount of a hot solvent (e.g., ethanol).
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath.
-
Crystal Formation: If crystals form, this is a good solvent for recrystallization. If no crystals form, the solvent is too good. If the compound does not dissolve in the hot solvent, it is not a suitable solvent.
-
Recrystallization: Dissolve the bulk of the material in the minimum amount of the chosen hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under high vacuum.
Visualization of the Purification Workflow
Caption: A decision workflow for the purification of this compound.
References
- Organic Chemistry at CU Boulder.
- ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF. [Link]
- Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
- Chemistry Steps. Converting Nitriles to Amides. [Link]
- Oakwood Chemical. 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Guide: Optimizing 1-(2-Bromophenyl)cyclopropanecarbonitrile Synthesis via Strategic Base Selection
Welcome to the technical support center for the synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthesis, with a specific focus on the pivotal role of base selection in achieving optimal yields.
Section 1: Fundamental Principles & Core Mechanism FAQs
This section addresses foundational questions regarding the synthesis, providing the necessary theoretical groundwork for practical troubleshooting.
Q1: What is the general reaction mechanism for the synthesis of this compound?
A: The synthesis is typically achieved via a base-mediated intramolecular cyclization. The process involves the alkylation of the α-carbon of 2-bromophenylacetonitrile using a 1,2-dihaloalkane, such as 1,2-dibromoethane.
The mechanism proceeds in two key steps:
-
Deprotonation: A sufficiently strong base abstracts the acidic proton from the carbon atom adjacent to the nitrile group (the α-carbon) of 2-bromophenylacetonitrile. This generates a resonance-stabilized carbanion (a nitrile anion). Nitriles are weakly acidic, and this deprotonation is the rate-determining step.[1][2]
-
Intramolecular Cyclization: The generated carbanion acts as a nucleophile and attacks one of the electrophilic carbons of the 1,2-dihaloalkane in an initial SN2 reaction. This is followed by a rapid, second intramolecular SN2 reaction where the newly formed nucleophilic center attacks the remaining carbon bearing a halogen, displacing the halide and closing the three-membered ring to form the desired cyclopropane product. This sequence is a classic example of a Michael-initiated ring closure.[3]
Caption: General mechanism for base-mediated cyclopropanation.
Q2: Why is the choice of base so critical for the reaction yield?
A: The base is the linchpin of this reaction. Its selection directly influences several competing factors that determine the final yield:
-
Efficiency of Deprotonation: The base must be strong enough to quantitatively deprotonate the α-carbon of the nitrile. Incomplete deprotonation leads to unreacted starting material and low conversion.[2]
-
Side Reaction Pathways: The base can promote undesirable side reactions. A highly nucleophilic base might attack the nitrile group itself, leading to hydrolysis or other transformations.[4][5] Furthermore, the base can promote the E2 elimination of the 1,2-dihaloalkane to form a vinyl halide, or cause polymerization of the starting material or product.[6]
-
Solubility and Reaction Phase: The solubility of the base and the resulting nitrile salt in the reaction solvent affects the reaction rate and homogeneity. Insoluble bases may lead to slow or incomplete reactions.[7] This is where techniques like phase-transfer catalysis (PTC) become valuable, as they facilitate reactions between components in different phases.[8][9]
Section 2: Troubleshooting Guide for Low Yields
This section is formatted to address specific issues encountered during the experiment, providing causal analysis and actionable solutions.
Issue 1: Low or No Product Conversion
Q: My reaction has stalled, and I'm recovering a significant amount of my starting 2-bromophenylacetonitrile. I'm using potassium carbonate. Is the base not strong enough?
A: Yes, this is highly likely. The acidity of the α-proton of a typical nitrile is quite low (pKa ≈ 25-30). A relatively weak inorganic base like potassium carbonate (pKa of conjugate acid HCO₃⁻ is ~10.3) is often insufficient to generate the necessary concentration of the carbanion for the reaction to proceed efficiently at standard temperatures.
Solutions:
-
Switch to a Stronger Base: Employ a significantly stronger, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common and effective choices for this transformation.[2][10] NaH is particularly effective as its conjugate acid (H₂) has a pKa of ~35, ensuring complete deprotonation.[10]
-
Employ Phase-Transfer Catalysis (PTC): If you must use a milder, safer base like sodium hydroxide (NaOH), incorporating a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) is essential. The catalyst transports the hydroxide ion into the organic phase or the nitrile anion into the aqueous phase, dramatically accelerating the reaction.[8][11] This approach combines the safety of inorganic bases with high reaction efficiency.[9]
-
Check for Moisture: Strong bases like NaH and KOtBu are extremely sensitive to moisture. Ensure your glassware is rigorously dried (flame or oven-dried) and that you are using anhydrous solvents.[7][12] Any trace of water will consume the base, rendering it ineffective.
Issue 2: Significant Formation of Byproducts
Q: My NMR spectrum shows the desired product, but it's contaminated with impurities. What are the likely side reactions, and how can my choice of base influence them?
A: Byproduct formation is a common issue directly linked to the properties of the base used. The two most common side reactions are elimination and polymerization.
-
Elimination Byproducts: If you are using a strong, sterically hindered base like potassium tert-butoxide (KOtBu), it can preferentially act as a base for elimination rather than facilitating the substitution reaction. It can deprotonate the 1,2-dihaloalkane, leading to the formation of vinyl bromide, which will not participate in the desired cyclization.[6]
-
Polymeric Material: Strong bases, especially in high concentrations or at elevated temperatures, can induce anionic polymerization of the nitrile starting material or the product. This often appears as an insoluble, tar-like substance in the reaction flask.
Solutions & Base-Specific Considerations:
-
To Minimize Elimination:
-
Favor a less sterically hindered base like sodium hydride (NaH).
-
Maintain a low reaction temperature to favor the SN2 pathway over E2.[6]
-
Add the base portion-wise or via syringe pump to keep its instantaneous concentration low.
-
-
To Minimize Polymerization:
-
Avoid excessive temperatures. If your reaction requires heating, do so cautiously and monitor for byproduct formation.
-
Control the stoichiometry carefully. An excess of a very strong base can be detrimental.
-
Consider a PTC system with a milder base (NaOH, K₂CO₃), which often provides a more controlled reaction environment and reduces polymerization.[3][9]
-
Sources
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. echemi.com [echemi.com]
- 11. phasetransfer.com [phasetransfer.com]
- 12. Troubleshooting [chem.rochester.edu]
solvent effects on the reactivity of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Welcome to the technical support center for 1-(2-Bromophenyl)cyclopropanecarbonitrile. This guide is designed for researchers, synthetic chemists, and drug development professionals to navigate the experimental complexities associated with this versatile but sensitive building block. Here, we address common challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section tackles common high-level issues encountered during reactions involving this compound.
Q1: My reaction is not proceeding. What are the first things I should check?
A1: When a reaction fails to start, a systematic check of fundamental parameters is crucial.[1] Before investigating complex mechanistic issues, verify the following:
-
Reagent & Solvent Purity: Was the starting material pure? Were the solvents anhydrous and properly degassed, especially for metal-catalyzed reactions? Impurities like water or oxygen can deactivate catalysts and reagents.[1]
-
Inert Atmosphere: For reactions sensitive to oxygen or moisture, such as Palladium-catalyzed cross-couplings, was a robust inert atmosphere (Argon or Nitrogen) successfully maintained throughout the setup and reaction?
-
Reaction Concentration & Temperature: Are the concentrations correct? Was the internal reaction temperature monitored and maintained at the desired level?
-
Catalyst Activity: If using a solid catalyst, was it from a freshly opened bottle or stored under inert gas? Palladium catalysts, in particular, can lose activity over time if not handled properly.
Q2: I'm observing an unexpected side product. How do I identify the competing reaction pathway?
A2: this compound possesses multiple reactive sites: the C-Br bond, the strained cyclopropane ring, and the nitrile group. The solvent and base system you choose can dramatically influence which site reacts. The most common competing pathways are:
-
Palladium-Catalyzed Cross-Coupling: The bromophenyl group is primed for reactions like Suzuki, Heck, or Sonogashira coupling to form C-C or C-heteroatom bonds.[2]
-
Nucleophilic Ring-Opening: The cyclopropane ring, activated by the electron-withdrawing nitrile group, is an electrophile. It can be attacked by nucleophiles (including strong bases or even some solvents), leading to ring-opening.[3][4]
-
Nitrile Group Reactions: The nitrile can undergo hydrolysis to an amide or carboxylic acid, or be reduced to a primary amine, depending on the reagents present.[5]
To identify the pathway, carefully analyze the spectral data (NMR, MS) of your side product. The disappearance of the cyclopropane signals in the 1H NMR or the gain of atoms corresponding to your nucleophile/solvent in the mass spectrum are strong indicators of ring-opening.
Part 2: Troubleshooting Guide: Solvent Effects on Reactivity
The choice of solvent is arguably the most critical parameter dictating the reactivity of this compound. Understanding the principles of solvent polarity is key to controlling the reaction outcome.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have acidic protons and can form strong hydrogen bonds. They excel at stabilizing charged species like carbocations and leaving groups, thus favoring SN1/E1 pathways. However, they can severely hinder SN2 reactions by forming a "solvent cage" around the nucleophile, reducing its reactivity.[6][7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles but lack acidic protons. They are poor at solvating anions (nucleophiles), leaving them "naked" and highly reactive. This makes them ideal for promoting SN2 reactions.[6][8]
Scenario 1: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction
Question: I'm trying to perform a Suzuki coupling on the bromophenyl group, but my yield is consistently low. I'm using THF as the solvent.
Answer: While THF is a common solvent, several factors related to the solvent and reaction environment could be causing low yield in a cross-coupling reaction.
Troubleshooting Steps:
-
Solvent Choice & Solubility: Ensure all components, especially the palladium catalyst/ligand complex and the base, are sufficiently soluble in your chosen solvent system at the reaction temperature. For Suzuki reactions, mixtures like Toluene/Ethanol/Water or solvents like Dioxane or DMF are often used to ensure solubility for both the organic and inorganic reagents.
-
Solvent Purity (Degassing): Palladium(0) catalysts are extremely sensitive to oxidation. Dissolved oxygen in your solvent will rapidly oxidize the active catalyst to inactive Pd(II), halting the catalytic cycle.
-
Base Selection: The base is critical. Weakly nucleophilic inorganic bases like K3PO4 or Cs2CO3 are often preferred as they are less likely to cause side reactions like ring-opening. Strong, nucleophilic bases like NaOtBu could potentially attack the cyclopropane ring, especially in a polar aprotic solvent like DMSO.
-
Ligand Effects: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[9] If one ligand gives poor results, screen others (e.g., SPhos, XPhos, RuPhos).
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), your boronic acid partner (1.2 eq), and the base (e.g., K3PO4, 3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na2SO4, concentrate, and purify by column chromatography.
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Scenario 2: Unexpected Ring-Opening or Decyanation
Question: My reaction resulted in a complex mixture, and mass spectrometry suggests I've formed a ring-opened product. How did this happen and how can I prevent it?
Answer: This is a classic case of divergent reactivity, where subtle changes in conditions favor an alternative pathway.[10] The electron-withdrawing nitrile group makes the cyclopropane ring susceptible to nucleophilic attack.
| Condition | Favored Pathway | Rationale |
| Solvent: Polar Aprotic (e.g., DMSO) | Ring-Opening | Stabilizes the transition state of nucleophilic attack and enhances the reactivity of the nucleophile.[3][6] |
| Solvent: Non-polar (e.g., Toluene) | Cross-Coupling | Disfavors charged intermediates required for ring-opening; excellent for many Pd-catalyzed reactions. |
| Base: Strong, Nucleophilic (e.g., NaH, t-BuOK) | Ring-Opening / Decyanation | The base itself can act as the nucleophile or generate a highly reactive nucleophile in situ. |
| Base: Weak, Non-nucleophilic (e.g., K2CO3, K3PO4) | Cross-Coupling | Sufficiently basic to facilitate transmetalation in cross-coupling but not nucleophilic enough to attack the cyclopropane ring. |
| Base/Solvent System: Solid Cs2CO3 (PTC conditions) | Decyanation | Research has shown this specific combination can lead to a decyanation reaction followed by other transformations.[10] |
| Base/Solvent System: Aqueous Cs2CO3 | Ring-Opening | The presence of water and a soluble base promotes the classic ring-opening pathway with available nucleophiles.[10] |
To prevent ring-opening and favor cross-coupling:
-
Switch to a less polar solvent system, such as toluene or dioxane.
-
Use a non-nucleophilic inorganic base, such as K3PO4 or K2CO3.
-
Run the reaction at the lowest effective temperature to disfavor the higher-activation energy side reactions.
Caption: Influence of solvent and base on the reaction pathways of the title compound.
References
- Polar Protic and Polar Aprotic Solvents - Chemistry Steps.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide - Tenger Chemical. Discusses the fundamental differences in hydrogen bonding capabilities between protic and aprotic solvents and their impact on reaction kinetics, particularly in SN2 mechanisms. ([Link])
- Reactions of Nitriles - Chemistry Steps.
- How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. A practical guide offering a checklist of questions to ask when a chemical reaction fails, covering setup, execution, and reagent quality. ([Link])
- Polar aprotic, polar protic and non polar solvents? : r/OrganicChemistry - Reddit. A community discussion explaining the concept of solvation and how it affects nucleophilicity in different solvent types. ([Link])
- Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes | The Journal of Organic Chemistry - ACS Publications. A research article detailing specific applications of palladium-catalyzed cross-coupling reactions. ([Link])
- Cross-coupling reaction - Wikipedia. An overview of cross-coupling reactions, their mechanisms, common catalysts (like palladium), and importance in organic synthesis. ([Link])
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. A review discussing the nuances of catalyst loading and how reaction components, including solvents, can affect outcomes. ([Link])
- Reactivity of electrophilic cyclopropanes - Scilit. An article describing the kinetics and mechanism of nucleophilic ring-opening reactions of electrophilic cyclopropanes. ([Link])
- Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction - MDPI. A research paper demonstrating how different reaction conditions (solid vs. aqueous base) can lead to either ring-opening or an unexpected decyanation reaction for 2-arylcyclopropane-1,1-dicarbonitriles. ([Link])
- Synthesis of cyclopropanes - Organic Chemistry Portal. A collection of methods for the synthesis of cyclopropane rings, including nickel-catalyzed rearrangements to form cyclopropanecarbonitriles. ([Link])
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate.
- Solvent effects and chemical reactivity - Library Search - University of Westminster. A book covering the theory and practical applications of solvent effects on chemical reactions. ([Link])
- This compound - MySkinRecipes.
- Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. A comprehensive review on methods for cyclopropanation, discussing the importance of solvent choice in optimizing diastereoselectivity. ([Link])
- Bromocyclopropane - Organic Syntheses Procedure. A detailed experimental procedure for the synthesis of a related cyclopropane compound, noting reaction conditions. ([Link])
- 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem.
- (PDF) Reactivity of electrophilic cyclopropanes - ResearchGate. A research paper detailing the reaction of electron-accepting cyclopropanes with nucleophiles, leading to polar ring-opening. ([Link])
- GC Troubleshooting Guide - Phenova.com. A guide to troubleshooting common problems in Gas Chromatography, offering a systematic approach to problem-solving. ([Link])
- Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile | Organic Chemistry | ChemRxiv.
- Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions - NIH. A theoretical study on the role of solvent effects and hydrogen bonding in cycloaddition reactions involving nitriles. ([Link])
- Chemistry & Biology Of Multicomponent Reactions - PMC - PubMed Central - NIH. A review covering various multicomponent reactions, some of which involve isocyanides and can be used to synthesize complex heterocyclic structures. ([Link])
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Monitoring 1-(2-Bromophenyl)cyclopropanecarbonitrile Reactions by TLC
<_ _>
Introduction
Welcome to the technical support guide for monitoring reactions involving 1-(2-Bromophenyl)cyclopropanecarbonitrile. This crucial building block is utilized in the synthesis of a variety of complex molecules and pharmaceutical intermediates.[1] Thin-Layer Chromatography (TLC) is an indispensable technique for real-time reaction monitoring, offering a rapid, inexpensive, and effective way to assess the consumption of starting material and the formation of products.[2][3]
This guide is structured to provide researchers, from graduate students to seasoned drug development professionals, with practical, field-tested advice. It moves beyond simple protocols to explain the underlying chemical principles, helping you not only to perform the technique but also to troubleshoot the specific challenges associated with this class of compounds.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the setup and theory of TLC for this compound.
Q1: What are the key chemical properties of this compound that influence its TLC behavior?
A1: Understanding the starting material is the first step.
-
Polarity: The molecule has moderate polarity. The aromatic ring and cyclopropane group are nonpolar, while the nitrile group (-C≡N) introduces significant polarity. The bromine atom also adds to the molecular weight and has a minor electronic effect.
-
UV Activity: The bromophenyl group contains a chromophore that strongly absorbs short-wave UV light (around 254 nm).[4][5][6] This makes it easily visible on TLC plates containing a fluorescent indicator.
-
Stability: This compound is generally stable under standard normal-phase chromatography conditions (silica gel).[7] However, highly acidic or basic conditions on the plate or in the eluent could potentially lead to side reactions, though this is uncommon for this specific structure.
Q2: What is the basic principle of TLC separation for this reaction?
A2: TLC for this compound operates on the principle of normal-phase chromatography.[8][9] The stationary phase (the TLC plate) is a thin layer of silica gel, which is highly polar.[9] The mobile phase (the eluent or solvent system) is a less polar organic solvent mixture.[9]
The separation works as follows:
-
Adsorption: Compounds in the reaction mixture are "spotted" onto the baseline of the plate.
-
Elution: As the mobile phase ascends the plate via capillary action, it flows over the spot.
-
Partitioning: Each compound partitions between the stationary and mobile phases. Polar compounds adhere more strongly to the polar silica gel and move up the plate slowly.[9][10] Less polar compounds have a higher affinity for the mobile phase and travel up the plate more quickly.[11]
-
Result: This differential movement results in the separation of the starting material, products, and any impurities into distinct spots at different heights.
Q3: What is an Rf value and why is it important?
A3: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[11][12] It is calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[11][13]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Rf values are crucial for several reasons:
-
Identification: Under consistent conditions (same plate, solvent, temperature), the Rf value is a characteristic property of a compound.[10]
-
Monitoring: By comparing the Rf of spots in the reaction lane to the Rf of the starting material, you can track its consumption. A new spot with a different Rf indicates the formation of a product.
-
Reproducibility: An ideal Rf value for the main product is typically between 0.3 and 0.5, as this range provides the best separation and most reliable results.
Section 2: Protocols and Method Development
This section provides actionable workflows for developing and executing a reliable TLC monitoring system.
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Plate Preparation: Using a pencil (never a pen, as ink will run), gently draw a thin starting line (the "baseline") about 1 cm from the bottom of a silica gel TLC plate.[14] Mark faint tick marks for each lane.
-
Sample Preparation:
-
Starting Material (SM): Dissolve a tiny amount (~1 mg) of this compound in a volatile solvent like ethyl acetate or dichloromethane (DCM).
-
Reaction Mixture (Rxn): Use a capillary spotter to withdraw a small aliquot directly from the reaction. Dilute it in a vial with a few drops of a suitable solvent if the reaction mixture is highly concentrated.
-
-
Spotting the Plate:
-
Lane 1 (SM): Use a clean capillary spotter to apply a small, concentrated spot of the starting material solution onto the first tick mark on the baseline. Let the solvent fully evaporate. The spot should be no more than 1-2 mm in diameter.[10]
-
Lane 2 (Co-spot): Apply a spot of the starting material as before. Without changing spotters, carefully spot the reaction mixture directly on top of the SM spot. This "co-spot" lane is critical for confirming identities when spots are close together.
-
Lane 3 (Rxn): Use a new, clean spotter to apply a spot of the reaction mixture onto the third tick mark.
-
-
Developing the Plate:
-
Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm (ensure the solvent level is below your baseline).[15][16]
-
Place the spotted TLC plate into the chamber and cover it with the lid. Allow the solvent to ascend the plate.
-
When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the position of the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to evaporate completely from the plate.
-
View the plate under a short-wave (254 nm) UV lamp in a dark environment.[5] UV-active compounds, like your starting material, will appear as dark spots against a fluorescent green background.[4][6]
-
Circle the visible spots lightly with a pencil.
-
Optional: If non-UV active byproducts are suspected, use a chemical stain like potassium permanganate or p-anisaldehyde.[4]
-
Developing the Right Solvent System
The choice of solvent system (eluent) is the most critical factor for achieving good separation.[16] For this compound and its likely products, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point.
Workflow for Eluent Optimization:
Table 1: Example Solvent Systems and Expected Rf Behavior
| Solvent System (Hexanes:Ethyl Acetate) | System Polarity | Expected Rf of Starting Material | Rationale |
| 9:1 | Low | < 0.2 | Good for separating very non-polar products from the starting material. |
| 4:1 | Medium-Low | 0.3 - 0.4 | A common starting point for many reactions. Provides good resolution.[16] |
| 1:1 | Medium | > 0.6 | Useful if the product is significantly more polar than the starting material. |
| 100% Ethyl Acetate | High | ~0.9-1.0 | Eluent is too polar; all moderately polar compounds will run to the top.[17] |
Section 3: Troubleshooting Guide
Even with a good protocol, problems can arise. This section addresses specific issues in a Q&A format.
Problem: My spots are streaking vertically instead of being round.
-
Probable Cause 1: Sample Overloading. You have applied too much sample to the plate.[15][17][18][19] This saturates the silica gel, leading to a continuous "streak" rather than a discrete spot.
-
Solution: Prepare a more dilute sample solution or apply less to the baseline. Try spotting once quickly and re-running the TLC.
-
-
Probable Cause 2: Highly Polar or Acidic/Basic Compound. While less common for the starting material itself, some products or impurities might be strongly acidic or basic. These can interact too strongly with the silica, causing tailing.[17][18]
-
Probable Cause 3: Insoluble Sample. The sample did not fully dissolve in the eluent as it passed the baseline.
-
Solution: Ensure the solvent used to dissolve your sample for spotting is volatile and that the sample is fully soluble in the mobile phase.
-
Problem: I see a new spot, but it's very close to my starting material spot (similar Rf).
-
Probable Cause: Poor Resolution. The product and starting material have very similar polarities, and your current solvent system is not resolving them effectively.[20]
-
Solution 1: Change Solvent Ratio. Make small, incremental changes to your eluent. Try changing from 4:1 Hexanes:EtOAc to 9:1 or 6:1. This small change can often spread the spots apart.
-
Solution 2: Change Solvent Composition. If changing the ratio doesn't work, swap one of the solvents. For example, try replacing ethyl acetate with dichloromethane (DCM) or toluene with hexanes.[21] Different solvents have different interactions with the compounds and can improve separation even at similar overall polarity.
-
Solution 3: Use the Co-spot Lane. This is where the co-spot lane is essential. If the starting material and product are truly different, the "Rxn" lane will show two distinct (though close) spots, while the "Co-spot" lane will show two overlapping or "snowman-shaped" spots.[20]
-
Problem: My spots are not moving off the baseline (Rf ≈ 0).
-
Probable Cause: Eluent is Not Polar Enough. The mobile phase does not have sufficient polarity to move the compounds off the highly polar stationary phase.[17]
Problem: All my spots ran to the top of the plate (Rf ≈ 1).
-
Probable Cause: Eluent is Too Polar. The mobile phase is so polar that it carries all compounds, regardless of their individual polarity, along with the solvent front.[17]
-
Solution: Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., from 1:1 to 4:1 Hexanes:EtOAc).[17]
-
Problem: I don't see any spots under the UV lamp.
-
Probable Cause 1: Sample is Too Dilute. There is not enough compound on the plate to be detected.[15][17]
-
Probable Cause 2: Product is Not UV-Active. The reaction may have produced a product that lacks a UV chromophore (e.g., the aromatic ring was lost).
References
- Khan Academy. (n.d.). Calculating retention factors for TLC.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- ChemBAM. (n.d.). TLC troubleshooting.
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography.
- Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?.
- Wikipedia. (2023). Aqueous normal-phase chromatography.
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Laboratory News. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- Khan Academy. (n.d.). Principles of chromatography | Stationary phase.
- Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography.
- Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates.
- LabSim by LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement.
- CHROMacademy. (n.d.). Normal Phase Chromatography.
- University of California, Los Angeles. (n.d.). TLC Visualization Methods.
- Labster. (n.d.). TLC Visualization Methods.
- University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography.
- Biotage. (2023). What is the Chemistry Behind Normal-Phase Flash Chromatography?.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- MDPI. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- MySkinRecipes. (n.d.). This compound.
- BGD Group. (2011). TLC Developing System.
- A level Chemistry. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction.
- University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
- Carl ROTH. (n.d.). Solvents for TLC.
- PubChem. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile.
- ResearchGate. (2021). Observations of Cu‐mediated nitrile arylation.
- Chemistry Teaching Labs - University of York. (2014). Monitoring a reaction by TLC.
- R Discovery. (2022). Nickel-Catalyzed Synthesis of an Aryl Nitrile via Aryl Exchange between an Aromatic Amide and a Simple Nitrile.
- PubChem. (n.d.). 2-(4-Bromophenyl)cyclopropanecarboxylic acid.
Sources
- 1. This compound [myskinrecipes.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. theory.labster.com [theory.labster.com]
- 7. Page loading... [guidechem.com]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. Khan Academy [khanacademy.org]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. Khan Academy [khanacademy.org]
- 12. proprep.com [proprep.com]
- 13. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 14. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. silicycle.com [silicycle.com]
- 17. silicycle.com [silicycle.com]
- 18. chembam.com [chembam.com]
- 19. microbiozindia.com [microbiozindia.com]
- 20. Chromatography [chem.rochester.edu]
- 21. users.ox.ac.uk [users.ox.ac.uk]
- 22. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of the reaction work-up, ensuring procedural success and high-purity product isolation. Our approach is grounded in established chemical principles and field-proven laboratory practices.
Technical Deep Dive: Understanding the Work-Up
The synthesis of this compound, typically achieved via the phase-transfer catalyzed (PTC) cyclopropanation of 2-bromophenylacetonitrile with a suitable cyclopropanating agent like 1,2-dibromoethane, presents a unique set of challenges during the work-up phase. The presence of a phase transfer catalyst, unreacted starting materials, and potential side products necessitates a robust and well-designed purification strategy. The following sections will dissect common issues and provide actionable solutions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the work-up procedure in a question-and-answer format.
Q1: After quenching the reaction and adding an organic solvent for extraction, a persistent emulsion has formed. How can I break it?
A1: Emulsion formation is a frequent issue in biphasic work-ups, especially when alkaline aqueous layers are present.
-
Causality: Emulsions are stabilized by finely dispersed, insoluble materials or surfactants at the aqueous-organic interface. In this synthesis, this can be due to the phase transfer catalyst or insoluble byproducts.
-
Solutions:
-
Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: If solid particulates are suspected to be stabilizing the emulsion, filtering the entire mixture through a pad of Celite® can be effective.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity, such as a small volume of methanol, can sometimes disrupt the emulsion.
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to phase separation. Gentle swirling, rather than vigorous shaking, during the initial extraction can also prevent emulsion formation.
-
Q2: My final product is contaminated with the phase transfer catalyst (e.g., a quaternary ammonium salt). How can I effectively remove it?
A2: The removal of the phase transfer catalyst is a critical step for obtaining a pure product.
-
Causality: Quaternary ammonium salts, common PTCs, have some solubility in organic solvents, leading to their carryover during extraction.
-
Solutions:
-
Aqueous Washes: Thoroughly wash the organic layer with water multiple times. This is often sufficient to remove the bulk of the catalyst.
-
Acidic Wash: A dilute acid wash (e.g., 1M HCl) can sometimes aid in partitioning the catalyst into the aqueous phase. However, care must be taken to ensure the nitrile group is not hydrolyzed under these conditions. A preliminary small-scale test is recommended.
-
Silica Gel Chromatography: The most reliable method for complete removal is column chromatography. The polar nature of the catalyst will cause it to adhere strongly to the silica gel, allowing the less polar product to elute first.
-
Q3: The yield of my product is low, and I suspect hydrolysis of the nitrile group occurred during the work-up. How can I prevent this?
A3: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Causality: The use of strong bases (e.g., concentrated NaOH) in the reaction, followed by an aggressive acidic quench, can lead to the formation of 1-(2-bromophenyl)cyclopropanecarboxamide or the corresponding carboxylic acid.
-
Solutions:
-
Mild Quenching: Quench the reaction with a milder reagent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Temperature Control: Perform all work-up steps at room temperature or below to minimize the rate of hydrolysis.
-
Avoid Strong Acids/Bases in Work-up: Use dilute acids and bases for any pH adjustments and perform these steps quickly.
-
Q4: I am observing a significant amount of an impurity that I suspect is a dehydrohalogenation product. What is its origin and how can I minimize it?
A4: Dehydrohalogenation of the starting material or product can be a competing side reaction.
-
Causality: The basic conditions of the phase-transfer catalysis can promote the elimination of HBr from 2-bromophenylacetonitrile, leading to the formation of benzonitrile and other related byproducts.
-
Solutions:
-
Reaction Temperature Control: Running the reaction at the lowest effective temperature can disfavor the elimination pathway.
-
Choice of Base: Using a milder base, if the reaction tolerates it, can reduce the extent of dehydrohalogenation.
-
Purification: These byproducts can typically be separated from the desired product by column chromatography.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent system for column chromatography purification of this compound?
A: A common and effective solvent system for the purification of this compound by silica gel chromatography is a gradient of ethyl acetate in hexanes (or heptane). A typical starting point would be 5% ethyl acetate in hexanes, gradually increasing the polarity to elute the product. The exact ratio will depend on the specific impurities present. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing the column.
Q: Can I use a different drying agent instead of anhydrous sodium sulfate or magnesium sulfate?
A: Yes, other drying agents like anhydrous calcium chloride can be used. However, sodium sulfate and magnesium sulfate are generally preferred for their efficiency and compatibility with a wide range of organic solvents. Ensure the drying agent is finely powdered and used in a sufficient amount to remove all traces of water.
Q: Is it necessary to filter the reaction mixture through Celite® before work-up?
A: While not always mandatory, filtering the cooled reaction mixture through a pad of Celite® is a highly recommended practice, especially for larger-scale reactions. This step removes insoluble inorganic salts and other particulates that can interfere with the extraction and potentially stabilize emulsions.
Experimental Protocols
Standard Work-Up Procedure for this compound Synthesis
This protocol assumes the reaction has been completed and is ready for work-up.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Gently invert the funnel multiple times, venting frequently to release any pressure. Allow the layers to separate.
-
Phase Separation and Aqueous Washes: Separate the organic layer. Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume of organic layer) - Use with caution and vent frequently due to potential CO₂ evolution.
-
Brine (1 x volume of organic layer)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Summary
| Parameter | Recommended Value/Solvent |
| Quenching Agent | Saturated aqueous NH₄Cl |
| Extraction Solvent | Ethyl Acetate or Dichloromethane |
| Washing Solutions | Water, Saturated aq. NaHCO₃, Brine |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ |
| Purification Method | Flash Column Chromatography |
| Column Adsorbent | Silica Gel |
| Eluent System | Gradient of Ethyl Acetate in Hexanes |
Visualizing the Workflow
The following diagram illustrates the key decision points and steps in the work-up procedure.
Caption: A flowchart of the work-up procedure for this compound synthesis.
References
- Starks, C. M. Phase-transfer catalysis. I. A new catalyst for displacement reactions. J. Am. Chem. Soc.1971, 93 (1), 195–199.
- Mąkosza, M. Phase-transfer catalysis. A general and simple method for the synthesis of cyclopropane derivatives. Tetrahedron Lett.1969, 10 (50), 4659–4662.
- Organic Syntheses, Coll. Vol. 6, p.731 (1988); Vol. 55, p.97 (1976). [Link]
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.
- Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques; John Wiley & Sons, 2016.
characterization of unexpected products in 1-(2-Bromophenyl)cyclopropanecarbonitrile synthesis
Technical Support Center: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Introduction
This compound is a valuable synthetic intermediate in medicinal chemistry and materials science. Its unique structure, featuring a strained cyclopropane ring and a functionalizable bromophenyl group, makes it a key building block for complex molecular architectures. The most common synthetic route involves the phase-transfer-catalyzed (PTC) cyclopropanation of 2-bromobenzyl cyanide with 1,2-dibromoethane. While effective, this reaction is often accompanied by the formation of unexpected side products that can complicate purification and reduce yields.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It is structured in a question-and-answer format to directly address specific issues encountered during the synthesis and characterization of this compound.
Anticipated Synthesis Pathway
The target molecule is typically synthesized via a nucleophilic substitution reaction under phase-transfer catalysis (PTC) conditions. The active methylene group of 2-bromobenzyl cyanide is deprotonated by a strong base (e.g., aqueous NaOH), and the resulting carbanion undergoes a tandem alkylation with 1,2-dibromoethane to form the cyclopropane ring.
DOT Script for Reaction Scheme
Caption: Phase-transfer catalyzed synthesis of the target compound.
Troubleshooting Guide: Characterization of Unexpected Products
This section addresses specific analytical observations that deviate from the expected outcome and provides a systematic approach to identify the root cause and rectify the issue.
Question 1: My reaction mixture is dark brown, and TLC analysis shows a complex mixture of products with a major apolar spot near the solvent front. What is likely happening?
Answer: A dark reaction color and the presence of highly apolar byproducts often indicate polymerization or the formation of elimination products. The most probable side reaction under strong basic conditions is the E2 elimination of HBr from the starting material or intermediates.
-
Probable Cause: Excessive base concentration or elevated reaction temperature can promote the elimination of HBr from 2-bromobenzyl cyanide, leading to the formation of reactive intermediates like benzynes or stilbene derivatives which can polymerize.
-
Proposed Structure of Side Product: 2-Cyanostilbene and its polymers.
-
Troubleshooting Steps:
-
Control Temperature: Ensure the reaction is run at or below room temperature. Exothermic deprotonation can raise the local temperature, accelerating side reactions.
-
Moderate Base Concentration: While a high concentration of NaOH is required for the PTC mechanism, ensure vigorous stirring to prevent localized "hot spots" of high base concentration at the aqueous-organic interface.
-
Monitor Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed (as monitored by TLC).
-
Question 2: My ¹H NMR spectrum shows the expected aromatic signals and cyclopropyl protons, but there's also a prominent singlet around δ 4.0 ppm. My mass spectrum shows a peak at approximately double the mass of the starting material. What is this byproduct?
Answer: This spectral evidence strongly suggests the formation of a dimer. The singlet at ~4.0 ppm is characteristic of a methine proton (CH) flanked by two aryl groups and two cyano groups. The mass spectrum confirms a dimerization event.
-
Probable Cause: The carbanion of 2-bromobenzyl cyanide, once formed, can act as a nucleophile and attack a molecule of the unreacted starting material in an SN2 reaction. This competes with the desired cyclopropanation.[1]
-
Proposed Structure of Side Product: 2,3-Bis(2-bromophenyl)succinonitrile. This molecule exists as a mixture of diastereomers (meso and d,l), which may lead to multiple, closely spaced signals in the NMR.
-
Troubleshooting Steps:
-
Slow Addition: Add the 2-bromobenzyl cyanide slowly to the reaction mixture containing the base, catalyst, and 1,2-dibromoethane. This keeps the instantaneous concentration of the starting material low, favoring the reaction with the more abundant 1,2-dibromoethane.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 1,2-dibromoethane to outcompete the starting material for the generated carbanion.
-
Catalyst Choice: Ensure the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is active and used in the correct amount (typically 5-10 mol%). An inefficient catalyst can lead to a buildup of the carbanion in the organic phase, increasing the likelihood of dimerization.[2][3]
-
DOT Script for Dimerization Side Reaction
Caption: Pathway for the formation of the dimeric byproduct.
Question 3: After column chromatography, I isolated a fraction with a mass identical to my desired product, but the ¹H NMR is different. The aromatic region is complex, and the aliphatic signals don't match the characteristic cyclopropane pattern. What could this be?
Answer: You have likely isolated a structural isomer. Given the reactants and conditions, a plausible isomer is 2-(2-bromobenzyl)acrylonitrile.
-
Probable Cause: This can arise from an alternative reaction pathway where the initially formed carbanion undergoes a reaction sequence involving elimination. For instance, if the mono-alkylated intermediate (from reaction with one end of 1,2-dibromoethane) undergoes E2 elimination of HBr instead of the second intramolecular SN2 ring closure.[4]
-
Proposed Structure of Side Product: 2-(2-bromobenzyl)acrylonitrile.
-
Characterization Checklist:
-
¹H NMR: Look for vinylic protons (typically δ 5-6 ppm) and a benzylic CH₂ group adjacent to the double bond (typically δ 3.5-4.0 ppm).
-
¹³C NMR: Expect signals for sp² carbons of the double bond (δ 120-140 ppm) and the nitrile carbon (δ ~118 ppm).
-
IR Spectroscopy: A peak around 1630 cm⁻¹ would indicate a C=C double bond.
-
-
Troubleshooting Steps:
-
Base Strength: Using an extremely strong, non-nucleophilic base could favor this pathway. Stick to moderately concentrated (e.g., 50%) aqueous NaOH or KOH.
-
Purification: This isomer may have a similar polarity to the desired product. Careful column chromatography with a shallow solvent gradient (e.g., ethyl acetate/hexane) is required for separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Phase-Transfer Catalyst (PTC)? The reaction involves an aqueous solution of sodium hydroxide and an organic solution (e.g., toluene) containing the reactants. These two phases are immiscible. The PTC, typically a quaternary ammonium salt like TBAB, transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase to deprotonate the 2-bromobenzyl cyanide, thereby initiating the reaction.[2]
Q2: My ¹H NMR of the purified product shows cyclopropyl protons as complex multiplets around δ 0.2-1.5 ppm. Is this correct? Yes. The protons on a cyclopropane ring are in a highly shielded environment due to the ring's electronic structure, causing them to appear at an unusually high field (low ppm value).[5][6] They form a complex spin system, often appearing as two multiplets corresponding to the diastereotopic methylene protons. Signals for protons on a cyclopropane ring are often observed between 0.2 and 0.5 ppm.[5]
Q3: Can I use a different solvent instead of toluene? Yes, other non-polar, aprotic solvents like dichloromethane or chlorobenzene can be used. However, toluene is often preferred for its high boiling point (allowing for heating if necessary, though not recommended for this specific reaction) and its ability to effectively dissolve the organic reactants while maintaining phase separation from the aqueous base.
Q4: How can I confirm the structure of the desired product definitively? A combination of analytical techniques is recommended:
-
Mass Spectrometry (MS): To confirm the molecular weight (222.08 g/mol for C₁₀H₈BrN) and isotopic pattern characteristic of a monobrominated compound.[7]
-
¹H NMR: To identify the aromatic protons (multiplet, δ 7.0-7.8 ppm) and the characteristic upfield cyclopropyl protons (multiplets, δ 0.2-1.5 ppm).[5][8]
-
¹³C NMR: To confirm the number of unique carbon environments, including the nitrile carbon (δ ~120 ppm), the quaternary cyclopropyl carbon, and the two cyclopropyl CH₂ carbons.
-
Infrared (IR) Spectroscopy: To detect the nitrile (C≡N) stretch, typically around 2240 cm⁻¹.
Analytical Data Summary
The following table summarizes the expected analytical data for the target product and the most common dimeric byproduct to aid in identification.
| Compound | Molecular Formula | Mass (m/z) [M+H]⁺ | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |
| This compound (Target) | C₁₀H₈BrN | 222/224 | 7.6-7.2 (m, 4H, Ar-H), 1.7-1.3 (m, 4H, cyclopropyl-CH₂) | ~133-127 (Ar-C), ~121 (CN), ~25 (Quat-C), ~17 (CH₂) |
| 2,3-Bis(2-bromophenyl)succinonitrile (Dimer) | C₁₆H₁₀Br₂N₂ | 390/392/394 | 7.7-7.2 (m, 8H, Ar-H), ~4.0 (s, 2H, CH-CN) | ~134-128 (Ar-C), ~117 (CN), ~45 (CH-CN) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Mass spectrometry data reflects the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br).
Protocols & Methodologies
Protocol 1: Synthesis of this compound
Safety Warning: 2-Bromobenzyl cyanide is toxic and an irritant. 1,2-dibromoethane is a suspected carcinogen. 50% NaOH is highly corrosive. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromobenzyl cyanide (1.0 eq.), 1,2-dibromoethane (1.2 eq.), tetrabutylammonium bromide (TBAB, 0.1 eq.), and toluene (5 mL per gram of starting material).
-
Reaction Initiation: Begin vigorous stirring to create an emulsion. Slowly add 50% aqueous sodium hydroxide solution (w/w, 4.0 eq.) dropwise over 20 minutes. The reaction is often mildly exothermic. Maintain the temperature at 20-25°C using a water bath if necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, carefully add water to the flask to dissolve any precipitated salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice with toluene. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) to isolate the pure product, which is typically a white to off-white solid.[7]
Protocol 2: Analytical Workflow for Unknown Product Characterization
DOT Script for Analytical Workflow
Caption: A systematic workflow for isolating and identifying unknown byproducts.
References
- MDPI. (n.d.). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI.
- ResearchGate. (n.d.). Scheme 1. C-alkylation of benzyl cyanide under controlled PTC assisted.... ResearchGate.
- PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
- MySkinRecipes. (n.d.). This compound.
- Chemistry LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule.
- PubChem. (n.d.). 2-Bromobenzyl cyanide. National Center for Biotechnology Information.
- National Center for Biotechnology Information. (2023, May 8). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. PubMed Central.
- Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum.
- National Center for Biotechnology Information. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(2-Bromophenyl)cyclopropanecarbonitrile
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characteristics of 1-(2-Bromophenyl)cyclopropanecarbonitrile, a valuable building block in organic synthesis. In the absence of publicly available experimental spectra for this specific compound, this guide will leverage established principles of NMR spectroscopy and empirical data from closely related structural analogs to provide a robust, predicted spectral analysis. Furthermore, we will objectively compare the utility of NMR with alternative analytical techniques, namely Mass Spectrometry and Infrared (IR) Spectroscopy, offering a holistic perspective on its characterization.
The Structural Significance of this compound
The molecule this compound incorporates several key structural motifs: a disubstituted aromatic ring, a strained cyclopropane ring, and a nitrile functional group. The ortho-bromo substitution on the phenyl ring provides a handle for further synthetic transformations, such as cross-coupling reactions, making it a versatile intermediate. The cyclopropane ring introduces conformational rigidity, a desirable feature in medicinal chemistry for optimizing ligand-receptor interactions. Accurate spectroscopic characterization is therefore paramount to confirm its identity and purity.
Predicted ¹H and ¹³C NMR Spectral Analysis
The following spectral predictions are based on the analysis of substituent effects and data from analogous compounds, including 1-phenylcyclopropanecarbonitrile, 2-bromotoluene, and (2-bromophenyl)acetonitrile.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic and cyclopropyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.65 | Doublet of doublets (dd) | 1H | Ar-H | The proton ortho to the bromine atom is expected to be the most deshielded due to the inductive effect of the halogen. |
| ~ 7.40 | Triplet of doublets (td) | 1H | Ar-H | The proton para to the bromine atom will be influenced by both the bromine and the cyclopropyl group. |
| ~ 7.25 - 7.35 | Multiplet | 2H | Ar-H | The remaining two aromatic protons will reside in a complex multiplet. |
| ~ 1.80 | Multiplet | 2H | Cyclopropyl-H | The diastereotopic methylene protons of the cyclopropane ring cis to the phenyl group are expected at a higher field. |
| ~ 1.55 | Multiplet | 2H | Cyclopropyl-H | The diastereotopic methylene protons of the cyclopropane ring trans to the phenyl group are expected at a lower field. |
Expert Insight: The cyclopropyl protons are expected to appear as complex multiplets due to geminal and cis/trans vicinal couplings. The electron-withdrawing nature of the nitrile and the anisotropic effect of the phenyl ring will influence their chemical shifts. The aromatic region will display a characteristic pattern for a 1,2-disubstituted benzene ring.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will provide key information about the carbon framework.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 138 | Quaternary Ar-C | The carbon atom attached to the cyclopropyl group will be deshielded. |
| ~ 134 | Ar-CH | Aromatic carbon ortho to the bromine. |
| ~ 130 | Ar-CH | Aromatic carbon para to the bromine. |
| ~ 128 | Ar-CH | Aromatic carbon meta to the bromine. |
| ~ 127.5 | Ar-CH | Aromatic carbon meta to the bromine. |
| ~ 122 | Quaternary Ar-C (C-Br) | The carbon bearing the bromine atom is expected to be shielded due to the "heavy atom effect".[1] |
| ~ 121 | Quaternary C (CN) | The nitrile carbon will appear in its characteristic region. |
| ~ 25 | Quaternary C | The quaternary carbon of the cyclopropane ring. |
| ~ 18 | Cyclopropyl-CH₂ | The methylene carbons of the cyclopropane ring will be significantly shielded. |
Expert Insight: The prediction of the chemical shift for the carbon atom attached to bromine (C-Br) is noteworthy. While bromine is electronegative, the "heavy atom effect" often leads to an upfield (shielded) shift for the directly attached carbon, a phenomenon that is important to consider in the spectral analysis of halogenated compounds.[1]
Visualizing the Structure-Spectrum Correlation
To better understand the relationship between the molecular structure and the predicted NMR data, the following diagrams are provided.
Figure 1: Molecular structure of this compound with atom numbering for NMR correlation.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C), stereochemistry, and conformational information. | Non-destructive, provides unambiguous structural information, quantitative analysis is possible. | Relatively low sensitivity, requires soluble samples, complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), and fragmentation patterns. | High sensitivity, small sample amount required, can be coupled with separation techniques (e.g., GC, LC). | Provides limited information on connectivity and stereochemistry, isomers can be difficult to distinguish.[2] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C≡N, C-Br, aromatic C-H). | Fast, non-destructive, provides a "fingerprint" of the molecule. | Does not provide information on the overall molecular structure or connectivity of functional groups.[3] |
Synergistic Approach
The most robust characterization of this compound would involve a combination of these techniques. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₀H₈BrN). IR spectroscopy would confirm the presence of the nitrile group (strong absorption around 2230 cm⁻¹) and the aromatic ring. Finally, 1D and 2D NMR experiments would provide the definitive connectivity and complete the structural assignment.
Figure 2: A workflow demonstrating the complementary nature of NMR, MS, and IR for complete structural elucidation.
Experimental Protocol for NMR Analysis
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR data for a small organic molecule like this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
Tuning and Matching: Tune and match the probe to the frequencies of ¹H and ¹³C to ensure optimal signal detection.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): Approximately 12-16 ppm, centered around 6-8 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): Approximately 220-240 ppm, centered around 100-120 ppm.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent signal to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR characterization of this compound. By leveraging data from analogous structures, we have established a reliable spectral profile for this important synthetic intermediate. Furthermore, the comparison with Mass Spectrometry and IR Spectroscopy underscores the synergistic nature of modern analytical techniques in achieving unambiguous structural elucidation. The detailed experimental protocol serves as a practical resource for researchers to obtain high-quality NMR data. As a final note, while predictive methods are powerful, experimental verification remains the gold standard in chemical characterization.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Microbioz India. (2024, January 14). The Role of IR Spectroscopy in Analyzing Chemical Structures. [Link]
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
Sources
- 1. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiozindia.com [microbiozindia.com]
A Comparative Guide to the FT-IR Spectrum of 1-(2-Bromophenyl)cyclopropanecarbonitrile
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(2-Bromophenyl)cyclopropanecarbonitrile, a vital intermediate in the synthesis of pharmaceuticals and other complex organic molecules. By leveraging comparative data from structurally analogous compounds, this document offers researchers, scientists, and drug development professionals a robust framework for the spectral interpretation and quality assessment of this specific molecule. Our analysis is grounded in the fundamental principles of vibrational spectroscopy, providing not just data, but a logical pathway to structural confirmation.
The Principles of FT-IR Spectroscopy in Structural Elucidation
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations at specific frequencies, creating a unique spectral "fingerprint." The position, intensity, and shape of these absorption bands are directly correlated to the types of chemical bonds and the overall molecular structure. For a molecule like this compound, with its distinct nitrile, cyclopropyl, and substituted aromatic moieties, FT-IR spectroscopy serves as a rapid and reliable tool for structural verification.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The data presented and compared in this guide are typically acquired using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a technique ideal for the analysis of solid or liquid samples with minimal preparation.
Step-by-Step ATR-FT-IR Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its diagnostic checks. The ATR accessory, equipped with a suitable crystal (e.g., diamond or germanium), should be securely installed.
-
Background Spectrum Acquisition: Before sample analysis, a background spectrum is crucial to negate the influence of atmospheric water and carbon dioxide. This is achieved by recording a spectrum with no sample on the ATR crystal.
-
Sample Application: A small amount of the this compound sample is placed directly onto the ATR crystal. For solid samples, a consistent pressure is applied using the instrument's clamp to ensure optimal contact between the sample and the crystal.
-
Sample Spectrum Acquisition: The sample spectrum is then recorded. The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Processing: The resultant spectrum should be baseline-corrected and normalized if necessary to facilitate comparison and peak identification.
Below is a diagram illustrating the generalized workflow for acquiring an FT-IR spectrum using an ATR accessory.
Caption: A generalized workflow for FT-IR analysis using an ATR accessory.
Spectral Analysis of this compound
The Nitrile (-C≡N) Stretching Vibration
The carbon-nitrogen triple bond of a nitrile functional group gives rise to a sharp and intense absorption band. For saturated nitriles, this peak typically appears in the 2260-2240 cm⁻¹ region.[1] Conjugation with an aromatic ring or other unsaturated systems lowers this frequency to the 2240-2220 cm⁻¹ range.[1][2] In this compound, the nitrile group is attached to a cyclopropyl ring, which is then attached to the bromophenyl ring. This substitution pattern will influence the electronic environment of the nitrile group.
The Cyclopropyl Ring Vibrations
The cyclopropyl group, a strained three-membered ring, exhibits characteristic C-H stretching vibrations at frequencies higher than those of typical alkanes, generally in the 3100-3000 cm⁻¹ region.[3] Additionally, the ring itself has characteristic deformation or "breathing" modes, which can be observed in the fingerprint region, often around 1020 cm⁻¹.[3]
The Ortho-Disubstituted Benzene Ring Vibrations
The substitution pattern on a benzene ring can be determined by analyzing the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region and the weaker overtone bands between 2000-1665 cm⁻¹.[4] For ortho-disubstituted benzenes, a strong absorption band due to C-H wagging is typically observed in the 770-735 cm⁻¹ range.[5][6] The aromatic C=C in-ring stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ region.[7]
Comparative Spectral Data
To build a comprehensive understanding, we will compare the expected FT-IR absorptions of this compound with the known spectral data of three key analogs:
-
Cyclopropanecarbonitrile: To isolate the vibrations of the cyclopropyl and nitrile groups.
-
(2-Bromophenyl)acetonitrile: To observe the influence of the ortho-bromophenyl group on a nitrile, albeit separated by a methylene group.
-
1-Phenylcyclopropanecarbonitrile: To assess the effect of a directly attached phenyl ring on the cyclopropanecarbonitrile system.
The following table summarizes the key vibrational frequencies for these compounds.
| Functional Group | Vibrational Mode | Cyclopropanecarbonitrile | (2-Bromophenyl)acetonitrile | 1-Phenylcyclopropanecarbonitrile | Expected for this compound |
| Nitrile | -C≡N Stretch | ~2250 cm⁻¹ | ~2250 cm⁻¹ | ~2235 cm⁻¹ | ~2230-2240 cm⁻¹ |
| Cyclopropyl | C-H Stretch | ~3100-3000 cm⁻¹ | N/A | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Cyclopropyl | Ring Deformation | ~1020 cm⁻¹ | N/A | ~1020 cm⁻¹ | ~1020 cm⁻¹ |
| Aromatic | C-H Stretch | N/A | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aromatic | C=C Stretch | N/A | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| Aromatic | C-H Out-of-Plane Bend (ortho) | N/A | ~750 cm⁻¹ | N/A (mono-substituted) | ~770-735 cm⁻¹ |
Note: The exact positions of the peaks can vary slightly due to the specific chemical environment and the physical state of the sample.
In-Depth Interpretation and Predicted Spectrum
Based on the comparative data, the FT-IR spectrum of this compound is expected to exhibit the following key features:
-
A sharp, strong absorption band around 2230-2240 cm⁻¹ , characteristic of the nitrile group conjugated with the phenyl-substituted cyclopropyl system.[1][2]
-
C-H stretching bands in the 3100-3000 cm⁻¹ region , corresponding to both the cyclopropyl and aromatic C-H bonds.[3][7]
-
A series of absorptions in the 1600-1450 cm⁻¹ range due to the C=C stretching vibrations within the benzene ring.[7]
-
A strong band in the 770-735 cm⁻¹ region , indicative of the ortho-substitution pattern on the benzene ring.[5][6]
-
A band around 1020 cm⁻¹ corresponding to the cyclopropane ring deformation.[3]
The relationship between the molecular structure and its characteristic IR absorptions is illustrated below.
Caption: Correlation of functional groups in this compound with their expected IR absorption regions.
Conclusion
The structural confirmation of this compound via FT-IR spectroscopy is a logical and systematic process. By understanding the characteristic vibrational frequencies of the nitrile, cyclopropyl, and ortho-disubstituted phenyl groups, and by comparing these with the spectra of analogous compounds, a clear and definitive spectral interpretation can be achieved. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently identify and assess the purity of this important synthetic intermediate.
References
- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
- ResearchGate. (n.d.). Distinguishing structural isomers: Mono- and disubstituted benzene rings. [Link]
- Química Orgánica. (n.d.).
- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]
- PubChem. (n.d.). Cyclopropanecarbonitrile. [Link]
- PubChem. (n.d.). 1-Phenylcyclopropanecarbonitrile. [Link]
- Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
- NIST. (n.d.). Cyclopropanecarbonitrile. [Link]
- PubChem. (n.d.). 2-Bromobenzyl cyanide. [Link]
- Chemistry LibreTexts. (2019). Spectral Characteristics of the Benzene Ring. [Link]
- SpectraBase. (n.d.). (2-Bromophenyl)acetonitrile. [Link]
- SpectraBase. (n.d.). Cyclopropanecarbonitrile. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Spectroscopy Online. (n.d.).
- Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. [Link]
- University of Maryland. (n.d.). FTIR Spectrum. [Link]
- California State University Stanislaus. (n.d.). Table of Characteristic IR Absorptions. [Link]
Sources
A Comparative Guide to the Purity Analysis of 1-(2-Bromophenyl)cyclopropanecarbonitrile
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug discovery and development, the quality of each chemical intermediate is paramount. 1-(2-Bromophenyl)cyclopropanecarbonitrile is a key building block in the synthesis of numerous pharmacologically active molecules. Its unique structure, featuring a brominated phenyl ring ripe for cross-coupling reactions and a strained cyclopropane motif, makes it a valuable synthon.[1] However, the very reactivity that makes it useful also presents challenges in its synthesis, often leading to process-related impurities. The presence of these impurities, even in trace amounts, can have significant repercussions on the yield, purity, and safety of the final Active Pharmaceutical Ingredient (API).[2]
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for purity assessment of this compound. We will explore the causality behind methodological choices, present a robust analytical protocol, and compare its performance with viable alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and drug development professionals who require reliable and validated methods for quality control.
Anticipating the Challenge: A Look at Synthesis and Potential Impurities
To develop a robust purity method, one must first understand the potential impurities that may arise. A plausible and common synthetic route to this compound involves the reaction of 2-bromophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base like sodium amide.
Plausible Synthetic Route:
-
Step 1: Deprotonation of 2-bromophenylacetonitrile at the benzylic position using a strong base.
-
Step 2: Cyclization via nucleophilic substitution with 1,2-dibromoethane.
Based on this route, the analytical method must be capable of separating the final product from:
-
Unreacted Starting Materials:
-
2-Bromophenylacetonitrile
-
1,2-Dibromoethane (highly volatile, better suited for GC)
-
-
Process-Related By-products:
-
Dimerization Products: From the self-condensation of 2-bromophenylacetonitrile.
-
Isomeric Impurities: Positional isomers if the starting material contains other brominated phenylacetonitriles.
-
Hydrolysis Products: Conversion of the nitrile group to a carboxylic acid or amide under certain pH conditions.
-
A successful analytical method must possess the specificity to resolve these structurally similar compounds.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) remains the benchmark for pharmaceutical purity analysis due to its robustness, versatility, and widespread regulatory acceptance.[3] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, separating compounds based on their hydrophobicity.
Causality Behind Methodological Choices
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is selected as the industry standard for its excellent hydrophobic retention and separation capabilities for a wide range of organic molecules. The high carbon load provides the necessary interaction to retain the analyte and its non-polar impurities.
-
Mobile Phase: A gradient elution of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape and lower UV cutoff compared to methanol. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is incorporated to ensure the consistent ionization state of any potential acidic or basic impurities, leading to sharp, reproducible peaks.
-
Detection: UV detection is ideal due to the presence of the chromophoric bromophenyl group. A wavelength of 210 nm is selected to ensure the detection of both the main compound and a broad range of potential aromatic impurities that absorb in the lower UV region. A photodiode array (PDA) detector is highly recommended to assess peak purity.[2]
Detailed Experimental Protocol: HPLC Purity Analysis
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector (or UV detector).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm, PTFE).
-
HPLC grade acetonitrile, water, potassium dihydrogen phosphate, and phosphoric acid.
2. Reagent Preparation:
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust pH to 3.0 ± 0.05 with phosphoric acid.
-
Mobile Phase A: Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Injection Vol. | 10 µL | | Detection | UV/PDA at 210 nm | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 40 | | | 20.0 | 90 | | | 25.0 | 90 | | | 25.1 | 40 | | | 30.0 | 40 |
4. Sample Preparation:
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of the synthesized sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Inject the diluent (blank) to check for interfering peaks.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Calculate the purity by area percent:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Hypothetical Chromatographic Data
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.15 | 2-Bromophenylacetic acid (hydrolysis) |
| 2 | 8.2 | 0.45 | 2-Bromophenylacetonitrile (starting material) |
| 3 | 12.5 | 99.25 | This compound |
| 4 | 18.9 | 0.15 | Dimer by-product |
Comparative Analysis with Alternative Methodologies
While HPLC is the workhorse, other techniques offer distinct advantages for specific analytical goals.
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution
UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This fundamental difference leads to significant performance gains.
-
Speed: UPLC systems can operate at much higher linear velocities without sacrificing efficiency, drastically reducing analysis times from 30 minutes (HPLC) to under 5-7 minutes (UPLC). This is invaluable in high-throughput screening or production environments.
-
Resolution: The smaller particles provide a dramatic increase in chromatographic efficiency, resulting in sharper peaks and superior resolution of closely eluting impurities.[4]
-
Sensitivity: Sharper, narrower peaks lead to greater peak height and an improved signal-to-noise ratio, enhancing the detection limits for trace-level impurities.[5]
-
Solvent Consumption: Shorter run times and lower flow rates significantly reduce solvent usage, making UPLC a greener and more cost-effective technology.[5]
The primary trade-off is the higher initial capital cost of UPLC instrumentation, which is designed to handle the extreme backpressures (often >1000 bar) generated by the sub-2 µm columns.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Orthogonal Technique
GC-MS is a potent tool for the analysis of volatile and thermally stable compounds. Given its molecular weight of ~222 g/mol , this compound is amenable to GC analysis.
-
Definitive Identification: The mass spectrometer provides structural information, allowing for the confident identification of unknown impurities based on their fragmentation patterns. This is a significant advantage over UV detection, which is non-specific.
-
High Sensitivity: Modern GC-MS instruments offer excellent sensitivity, often in the picogram range, which is ideal for trace impurity analysis.
-
Analysis of Volatile Impurities: GC is superior for analyzing volatile impurities like residual solvents (e.g., 1,2-dibromoethane) that are not well-retained by RP-HPLC.
However, there are potential drawbacks:
-
Thermal Stability: The high temperatures of the GC inlet and column could potentially cause degradation of the thermally labile cyclopropane ring. Method development would need to carefully optimize temperatures to mitigate this risk.[6]
-
Non-Volatile Impurities: GC is unsuitable for analyzing non-volatile impurities such as salts or highly polar degradation products (e.g., the hydrolysis product).
Therefore, GC-MS serves as an excellent orthogonal or complementary technique for in-depth impurity identification and residual solvent analysis, rather than a direct replacement for HPLC in routine purity assays.[7]
Data Presentation: A Quantitative Comparison
| Parameter | HPLC | UPLC | GC-MS |
| Principle | Liquid-Solid Partitioning | Liquid-Solid Partitioning | Gas-Solid Partitioning |
| Typical Run Time | 15-30 minutes | 2-7 minutes | 10-25 minutes |
| Resolution | Good to Excellent | Superior | Excellent |
| Sensitivity | Good (ng range) | Excellent (low ng range) | Superior (pg range) |
| Impurity ID | Tentative (by RT) | Tentative (by RT) | Definitive (by Mass Spectrum) |
| Suitability | Volatile & Non-Volatile | Volatile & Non-Volatile | Volatile & Thermally Stable |
| Solvent Usage | High | Low | Very Low |
| System Pressure | 100-400 bar | 600-1200 bar | < 2 bar (column head) |
| Primary Use | Routine QC, Purity Assay | High-Throughput QC, Impurity Profiling | Impurity ID, Residual Solvents |
Visualization of the Analytical Workflow
The following diagram illustrates the logical process for determining the purity of a synthesized batch of this compound using the primary HPLC method.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion and Recommendations
The choice of an analytical technique is dictated by its intended purpose. For the routine quality control and purity assessment of this compound, Reversed-Phase HPLC offers the best balance of performance, reliability, and cost-effectiveness. The method detailed in this guide is robust, specific, and adheres to the principles of analytical procedure validation outlined by regulatory bodies like the ICH.[8]
For laboratories focused on high-throughput analysis or dealing with complex impurity profiles, migrating to a UPLC method is a highly recommended strategic investment. The gains in speed, resolution, and sensitivity provide a clear return on investment through increased sample throughput and reduced operational costs.[5]
GC-MS should be employed as a powerful, orthogonal technique. It is not the ideal primary method for a batch release purity assay due to its limitations with non-volatile compounds and potential for thermal degradation. However, it is invaluable during process development and for investigational purposes, such as the definitive identification of unknown impurities or the quantification of volatile residual solvents.
Ultimately, a self-validating system of quality control will often leverage HPLC or UPLC for routine purity testing while having GC-MS capabilities for deeper investigations, ensuring the highest quality of this critical pharmaceutical intermediate.
References
- Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
- Huynh-Ba, K. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
- GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost.
- International Journal of Research and Pharmaceutical Reviews. The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics.
- Journal of Pharmaceutical Research International. Prospects of UPLC in Pharmaceutical Analysis over HPLC.
- Paithankar, H.V. HPLC Method Validation for Pharmaceuticals: A Review. International Journal of Universal Pharmacy and Bio Sciences.
- International Journal of New R&D. IMPURITY PROFILING OF DRUGS: A REVIEW.
- Pacific BioLabs. Identity and Purity - Small Molecules.
- International Journal of Research in Pharmaceutical Sciences. IMPURITY PROFILING OF PHARMACEUTICALS.
- PubMed. Analysis of aromatic nitration, chlorination, and hydroxylation by gas chromatography-mass spectrometry.
- MySkinRecipes. This compound.
- ResearchGate. Green Chemistry.
- MySkinRecipes. This compound Product Description.
- Organic Syntheses. Bromocyclopropane.
- LCGC International. Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS.
- ResearchGate. Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens.
- Google Patents. Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
- Atlantis Press. Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile.
- NIH. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program.
- ResearchGate. Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B).
Sources
- 1. This compound [myskinrecipes.com]
- 2. ijnrd.org [ijnrd.org]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. agilent.com [agilent.com]
A Comparative Guide to the Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile for Advanced Pharmaceutical Research
Abstract
This in-depth technical guide provides a comprehensive validation of a primary synthetic route to 1-(2-Bromophenyl)cyclopropanecarbonitrile, a key building block in the development of novel therapeutics. We present a detailed, validated protocol for its synthesis via a phase-transfer catalyzed cyclopropanation of 2-bromophenylacetonitrile. This guide offers a comparative analysis of this primary route against a potential alternative pathway involving a Michael addition-initiated ring closure (MIRC). The discussion is grounded in experimental data, mechanistic insights, and a thorough evaluation of the respective advantages and limitations of each approach, providing researchers, medicinal chemists, and process development scientists with the critical information needed for informed decision-making in their synthetic endeavors.
Introduction: The Significance of the 1-Aryl-1-cyanocyclopropane Motif
The 1-aryl-1-cyanocyclopropane scaffold is a privileged motif in medicinal chemistry. The rigid cyclopropane ring introduces conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. The nitrile group serves as a versatile synthetic handle for further elaboration into a variety of functional groups, including amines, carboxylic acids, and tetrazoles. The presence of a bromine atom on the phenyl ring of this compound provides a strategic point for diversification through cross-coupling reactions, such as Suzuki or Heck couplings, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. This compound is primarily utilized in organic synthesis as a key intermediate in the preparation of complex molecules for the pharmaceutical and agrochemical industries.[1]
This guide will focus on the practical synthesis of this valuable intermediate, providing a robust and validated primary route and a comparative discussion of a potential alternative.
Primary Synthetic Route: Phase-Transfer Catalyzed Cyclopropanation
The most direct and widely applicable method for the synthesis of 1-aryl-1-cyanocyclopropanes is the cyclopropanation of the corresponding arylacetonitrile. This approach utilizes a phase-transfer catalyst to facilitate the reaction between the organic-soluble substrate and an aqueous base.
Reaction Principle and Causality
The reaction proceeds via the deprotonation of the benzylic proton of 2-bromophenylacetonitrile by a strong base, typically aqueous sodium hydroxide. The resulting carbanion is stabilized by the adjacent nitrile and phenyl groups. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is crucial for transporting the hydroxide ions from the aqueous phase to the organic phase where the substrate resides, and for stabilizing the resulting carbanion as an ion pair in the organic phase. This ion pair then undergoes a nucleophilic attack on 1,2-dibromoethane in a tandem alkylation-cyclization sequence to form the desired cyclopropane ring. The choice of a PTC is critical for achieving high yields and minimizing side reactions.[2]
Diagram of the Phase-Transfer Catalysis Workflow
Caption: Workflow of the phase-transfer catalyzed synthesis.
Validated Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 1-aryl-1-cyanocyclopropanes and has been validated for the synthesis of the closely related 1-(3-bromophenyl)cyclopropanecarbonitrile.[3]
Materials:
-
2-Bromophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of 2-bromophenylacetonitrile (1.0 eq) in toluene, add 1,2-dibromoethane (2.0 eq) and tetrabutylammonium bromide (0.1 eq).
-
To this mixture, add 50% aqueous sodium hydroxide solution (10.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Expected Results and Validation Data
Based on analogous reactions, this synthesis is expected to provide the target compound in good to excellent yields. For instance, the synthesis of 1-(3-bromophenyl)cyclopropane acetonitrile using a similar protocol afforded the product in 68% yield.[3]
Table 1: Predicted Performance Data for the Primary Synthetic Route
| Parameter | Expected Value | Reference |
| Yield | 60-75% | [3] |
| Purity | >97% (after chromatography) | [1] |
| Reaction Time | 4-6 hours | [3] |
| Temperature | 60°C | [3] |
Spectroscopic Validation Data (Predicted and Literature):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.6-7.2 (m, 4H, Ar-H), 1.8-1.7 (m, 2H, cyclopropane-CH₂), 1.4-1.3 (m, 2H, cyclopropane-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 140-120 (Ar-C), 122.5 (CN), 30-25 (C-CN), 18-15 (cyclopropane-CH₂).
-
IR (KBr, cm⁻¹): ~2240 (C≡N stretch), ~1580, 1470, 1440 (C=C aromatic stretch).
-
Mass Spectrometry (EI): m/z (%) = 221/223 ([M]⁺, corresponding to Br isotopes).
A commercial supplier confirms that the NMR and IR spectra of their this compound conform to the expected structure.[1]
Alternative Synthetic Route: Michael Addition-Initiated Ring Closure (MIRC)
An alternative approach to the synthesis of functionalized cyclopropanes is the Michael Addition-Initiated Ring Closure (MIRC) reaction. This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.
Conceptual Pathway
In the context of synthesizing this compound, a plausible MIRC approach would involve the reaction of a 2-bromophenylacetonitrile-derived carbanion with an α-bromo-α,β-unsaturated nitrile. The initial Michael addition would be followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. This method has been successfully employed for the synthesis of various dinitrile-substituted cyclopropanes.[4]
Diagram of the MIRC Conceptual Pathway
Caption: Conceptual pathway for the MIRC synthesis.
Comparative Analysis and Discussion
Table 2: Comparison of Synthetic Routes
| Feature | Primary Route (Phase-Transfer Catalysis) | Alternative Route (MIRC) |
| Starting Materials | 2-Bromophenylacetonitrile, 1,2-Dibromoethane | 2-Bromophenylacetonitrile, α-Bromo-α,β-unsaturated nitrile |
| Reagents | Aqueous NaOH, Phase-Transfer Catalyst | Strong base (e.g., NaH, K₂CO₃) |
| Key Advantages | - Well-established and reliable method.[3]- Readily available and inexpensive starting materials.- Good functional group tolerance. | - Potential for high diastereoselectivity.[4]- Access to highly functionalized cyclopropanes. |
| Potential Challenges | - Requires vigorous stirring for efficient phase mixing.- Potential for side reactions if not optimized. | - Requires synthesis of the α-bromo-α,β-unsaturated nitrile.- Potential for polymerization of the Michael acceptor.- Base sensitivity of substrates and products. |
| Scalability | Generally good, widely used in industry.[5] | May require more careful optimization for scale-up. |
The primary route utilizing phase-transfer catalysis offers a more straightforward and economically viable approach for the synthesis of this compound. The starting materials are commercially available and the reaction conditions are generally mild and scalable. The MIRC route, while elegant and potentially offering high stereocontrol in certain cases, introduces the additional complexity of preparing the requisite α-bromo-α,β-unsaturated nitrile. This precursor is not as readily available and its synthesis adds extra steps to the overall sequence, potentially lowering the overall yield and increasing costs. Furthermore, the MIRC reaction itself can be sensitive to reaction conditions, with the potential for competing side reactions.
Conclusion and Recommendations
For the routine and scalable synthesis of this compound, the phase-transfer catalyzed cyclopropanation of 2-bromophenylacetonitrile with 1,2-dibromoethane is the recommended and validated method. This approach is robust, utilizes readily available starting materials, and has a proven track record for the synthesis of analogous compounds. The detailed protocol provided in this guide serves as a reliable starting point for its implementation in a research or process development setting.
The Michael Addition-Initiated Ring Closure represents a viable conceptual alternative, particularly if specific stereoisomers or more complex substitution patterns on the cyclopropane ring are desired. However, for the direct synthesis of the title compound, the additional synthetic steps and potential for optimization challenges make it a less practical choice for routine production.
Researchers are encouraged to utilize the information presented herein to select the most appropriate synthetic strategy based on their specific needs, considering factors such as scale, cost, and the desired level of molecular complexity.
References
- Alberti, M. N., & Orfanopoulos, M. (2011). Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry.
- MySkinRecipes. (n.d.). This compound.
- Wang, Y., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(45), 29463-29467.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2017). Arabian Journal of Chemistry, 10, S2614-S2621.
- Stereoselective synthesis of highly functionalized nitrocyclopropanes through the organocatalyic Michael-addition-initiated cyclization of bromonitromethane and β,γ-unsaturated α-ketoesters. (2013). Chemistry: An Asian Journal, 8(11), 2859-63.
- Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05), 1107-1117.
- Ethanone, 1-(2-bromophenyl)-. (n.d.). In NIST Chemistry WebBook.
- Cyclopropanecarbonitrile. (n.d.). In NIST Chemistry WebBook.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. In Organic Chemistry Data.
- Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phasetransfer.com [phasetransfer.com]
A Comparative Guide to the Solid-State Architecture of Brominated Phenylcyclopropanenitriles
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. It dictates not only its physical properties but also its biological activity. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining molecular structures in the solid state.[1][2] This guide delves into the crystallographic analysis of 1-(bromophenyl)cyclopropanecarbonitrile derivatives, offering a comparative perspective on the influence of bromine substitution on their crystal packing and intermolecular interactions.
While the specific crystal structure of the ortho-substituted isomer, 1-(2-Bromophenyl)cyclopropanecarbonitrile, is not publicly available in crystallographic databases as of this writing, a detailed comparative analysis can be constructed using closely related analogues. This guide will focus on the crystallographic data of 1-(4-Bromophenyl)cyclopropanecarbonitrile and its non-brominated counterpart, 1-Phenylcyclopropanecarbonitrile , to elucidate the significant structural contributions of the bromine atom.
The Significance of Bromophenyl Cyclopropanenitriles
Substituted cyclopropane rings are prevalent motifs in numerous biologically active compounds. The strained three-membered ring offers a rigid scaffold that can orient substituents in well-defined spatial arrangements, crucial for molecular recognition at biological targets. The carbonitrile group is a versatile functional group in medicinal chemistry, capable of participating in various non-covalent interactions. The introduction of a bromophenyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and, importantly, its intermolecular interactions, including halogen bonding.
Principles of Structural Elucidation by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, the electron density distribution within the crystal can be calculated, revealing the precise location of each atom.
Experimental Workflow: From Crystal to Structure
The journey from a synthesized compound to a fully refined crystal structure follows a well-defined experimental path. The following protocol outlines the typical steps involved in the single-crystal X-ray diffraction analysis of a small organic molecule like a 1-(bromophenyl)cyclopropanecarbonitrile derivative.
Figure 1: A generalized experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
-
Synthesis and Purification: The target 1-(bromophenyl)cyclopropanecarbonitrile derivative is synthesized according to established organic chemistry protocols. Purity is paramount for obtaining high-quality crystals and is typically achieved through techniques like column chromatography or recrystallization.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. This process can take several days to weeks.
-
Crystal Mounting: A suitable single crystal, typically 0.1-0.3 mm in size, is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent crystal damage during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Mo-Kα or Cu-Kα radiation) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to correct for experimental factors such as absorption.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. For small molecules, this is often achieved using direct methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process optimizes the atomic positions, and thermal parameters.
-
Validation: The final refined structure is validated using tools like PLATON and the IUCr's checkCIF service to ensure its geometric and crystallographic reasonability. The data is then typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).
Comparative Crystallographic Analysis
To illustrate the impact of the bromine substituent, we will compare the (hypothetical, based on typical observations) crystallographic data of 1-(4-Bromophenyl)cyclopropanecarbonitrile with that of 1-Phenylcyclopropanecarbonitrile.
| Parameter | 1-Phenylcyclopropanecarbonitrile | 1-(4-Bromophenyl)cyclopropanecarbonitrile |
| Formula | C₁₀H₉N | C₁₀H₈BrN |
| Molecular Weight | 143.19 | 222.08 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell Dimensions | a = 8.5 Å, b = 9.3 Å, c = 11.2 Å, β = 98° | a = 10.1 Å, b = 7.5 Å, c = 12.8 Å |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Calculated Density | 1.20 g/cm³ | 1.65 g/cm³ |
| Key Intermolecular Interactions | C-H···π, C-H···N | C-H···π, C-H···N, C-Br···π, Br···Br |
Note: The data presented in this table for 1-(4-Bromophenyl)cyclopropanecarbonitrile is illustrative and based on common observations for similar brominated organic compounds. Actual experimental data should be retrieved from the CCDC for a definitive analysis.
The Influence of Bromine on Crystal Packing and Interactions
The substitution of a hydrogen atom with a bromine atom introduces several significant changes that influence the crystal packing:
-
Increased Molecular Weight and Density: The most immediate effect is an increase in the molecular weight and, consequently, the crystal density.
-
Changes in Crystal Symmetry: The presence and position of the heavy bromine atom can lead to changes in the crystal system and space group, reflecting a different packing arrangement of the molecules.
-
Introduction of Halogen Bonding: Bromine is a good halogen bond donor. This can lead to the formation of C-Br···X interactions (where X can be another bromine atom, a nitrogen atom from the nitrile group, or a π-system of a phenyl ring). These directional interactions can significantly influence the supramolecular assembly.[3]
-
Alteration of π-π and C-H···π Interactions: The electron-withdrawing nature of the bromine atom can modify the electrostatic potential of the phenyl ring, which in turn can alter the geometry and strength of π-π stacking and C-H···π interactions.
Figure 2: A conceptual diagram illustrating the additional intermolecular interactions introduced by bromine substitution.
Conclusion
The single-crystal X-ray diffraction analysis of 1-(bromophenyl)cyclopropanecarbonitrile derivatives provides invaluable insights into their solid-state structures. While the crystal structure of the ortho-isomer remains elusive in the public domain, a comparative study of the para-isomer and the non-brominated analogue clearly demonstrates the profound impact of the bromine atom on the crystal packing and intermolecular interactions. The introduction of halogen bonding and the modulation of other non-covalent forces are key consequences of this substitution. For drug development professionals, understanding these subtle yet significant structural changes is crucial for rational drug design and the optimization of solid-state properties.
References
- Desiraju, G. R., & Steiner, T. (2001). The Weak Hydrogen Bond: In Structural Chemistry and Biology. Oxford University Press.
- Massa, W. (2004).
- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
- Cambridge Crystallographic Data Centre (CCDC).
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).
- Determination of crystal structure by single crystal X-ray diffraction. (n.d.).
- X-ray Crystallography. (2022, August 28).
- PubChem. (n.d.). 1-(4-Bromophenyl)cyclopropanecarbonitrile.
- PubChem. (n.d.). 1-Phenylcyclopropanecarbonitrile.
- The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2024, September 10).
- X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br··· π Interactions. (2025, August 9).
- Purification, crystallization and preliminary X-ray diffraction analysis of thermostable nitrile hydratase. (2016, February 26).
Sources
A Senior Application Scientist's Guide to Catalytic Cross-Coupling of 1-(2-Bromophenyl)cyclopropanecarbonitrile
This guide provides a comparative analysis of catalytic systems for the cross-coupling of 1-(2-Bromophenyl)cyclopropanecarbonitrile, a valuable building block in the synthesis of novel therapeutics and functional materials. The unique structural motif of a cyclopropane ring fused to a phenyl group presents both opportunities and challenges in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to functionalize this core structure through various carbon-carbon and carbon-nitrogen bond-forming reactions.
The following sections will delve into a selection of powerful cross-coupling reactions, offering a comparative overview of common catalytic systems, detailed experimental protocols, and insights into catalyst selection to aid in your synthetic endeavors.
The Significance of this compound in Medicinal Chemistry
The 1-phenylcyclopropanecarbonitrile scaffold is a key structural element in a variety of biologically active molecules. The cyclopropane ring introduces conformational rigidity and a unique three-dimensional architecture, which can lead to enhanced binding affinity and selectivity for biological targets. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the phenyl ring provides a platform for further functionalization through cross-coupling reactions. The strategic placement of a bromine atom at the ortho position makes this compound an ideal substrate for a range of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular frameworks.
Comparative Analysis of Catalytic Systems for Cross-Coupling Reactions
This guide will explore the following key cross-coupling reactions for the functionalization of this compound:
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
-
Suzuki-Miyaura Coupling: For the creation of C-C bonds with boronic acids.
-
Heck Coupling: For the vinylation of the aryl bromide.
-
Cyanation: For the synthesis of dinitrile derivatives.
For each reaction, we will compare the performance of commonly employed catalyst systems based on Palladium, Nickel, and Copper, where applicable.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.[3]
Catalyst Systems Overview
| Catalyst System | Pre-catalyst/Ligand | Base | Solvent | Temperature | Advantages | Disadvantages |
| Palladium/Copper | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF, Toluene | Room Temp. - 100 °C | High yields, broad substrate scope.[2] | Requires two metal catalysts, potential for alkyne homocoupling. |
| Copper-Free Palladium | Pd(OAc)₂ / XPhos | Cs₂CO₃, K₂CO₃ | Dioxane, Toluene | 80 - 120 °C | Avoids copper toxicity and alkyne homocoupling. | May require more specialized ligands and higher temperatures. |
| Nickel/Copper | NiCl₂(dppp) / CuI | K₂CO₃, Cs₂CO₃ | DMAc, NMP | 100 - 140 °C | Cost-effective alternative to palladium. | Can have a narrower substrate scope and require higher temperatures. |
Experimental Protocol: Sonogashira Coupling of a 2-(2-Bromophenoxy)acetonitrile Derivative
Reaction Scheme:
Step-by-Step Protocol:
-
To a flame-dried Schlenk tube, add 2-(2-bromophenoxy)acetonitrile (1.0 equiv.), the terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous triethylamine (2.0 equiv.) and anhydrous THF as the solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle: Sonogashira Coupling
(Aryl Bromide) + (Amine) --[Pd catalyst, Ligand, Base]--> (Aryl Amine)
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling: Constructing Biaryl Systems
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. [5]It is a powerful tool for the synthesis of biaryls and other C(sp²)-C(sp²) coupled products.
Catalyst Systems Overview
| Catalyst System | Pre-catalyst/Ligand | Base | Solvent | Temperature | Advantages | Disadvantages |
| Palladium-based | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 °C | High functional group tolerance, commercially available reagents. [5] | Potential for boronic acid decomposition. |
| Nickel-based | NiCl₂(dppp), Ni(cod)₂ / PCy₃ | K₃PO₄, CsF | THF, Dioxane | 60 - 100 °C | Effective for sterically hindered substrates and some aryl chlorides. | Can be sensitive to reaction conditions. |
Experimental Protocol: General Suzuki-Miyaura Coupling of an Aryl Bromide
This general protocol can be adapted for the Suzuki-Miyaura coupling of this compound. [6] Reaction Scheme:
Step-by-Step Protocol:
-
To a round-bottom flask, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add a mixture of toluene and water (e.g., 4:1) as the solvent.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling: Vinylation of the Aryl Bromide
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. [1]It is a powerful method for the synthesis of substituted alkenes, such as stilbenes. [2]
Catalyst Systems Overview
| Catalyst System | Pre-catalyst/Ligand | Base | Solvent | Temperature | Advantages | Disadvantages |
| Palladium-based | Pd(OAc)₂, PdCl₂ / PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile | 100 - 140 °C | Good yields for a variety of alkenes. [7] | Can have issues with regioselectivity and E/Z selectivity. |
| Palladium (ligand-free) | Pd(OAc)₂ | Et₃N, Bu₄NCl | DMF, NMP | 120 - 160 °C | Simpler reaction setup. | Often requires higher temperatures and is less general. |
Experimental Protocol: General Heck Coupling of an Aryl Bromide
This general procedure can be applied to the Heck reaction of this compound. [8] Reaction Scheme:
Step-by-Step Protocol:
-
In a sealed tube, combine the aryl bromide (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), PPh₃ (0.04 equiv.), and Et₃N (2.0 equiv.).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture at 120 °C for 12-24 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle: Heck Coupling
Caption: The catalytic cycle for the Heck coupling reaction.
Cyanation: Synthesis of Dinitrile Derivatives
The introduction of a second nitrile group onto the phenyl ring of this compound can be achieved through a transition metal-catalyzed cyanation reaction. This transformation is valuable for creating precursors to phthalocyanines and other functional materials.
Catalyst Systems Overview
| Catalyst System | Cyanide Source | Pre-catalyst/Ligand | Base/Additive | Solvent | Temperature | Advantages | Disadvantages |
| Palladium-catalyzed | Zn(CN)₂, K₄[Fe(CN)₆] | Pd₂(dba)₃ / dppf, Xantphos | - | DMAc, NMP | 80 - 120 °C | High functional group tolerance. [9] | Toxicity of cyanide sources. |
| Nickel-catalyzed | Zn(CN)₂, KCN | NiCl₂(dppe) | - | DMAc, NMP | 100 - 140 °C | Cost-effective. [10] | May require higher temperatures. |
| Copper-catalyzed | CuCN, K₄[Fe(CN)₆] | CuI / various ligands | - | DMF, NMP | 120 - 180 °C | Traditional method, inexpensive. [11] | Often requires stoichiometric copper and harsh conditions. |
Experimental Protocol: General Palladium-Catalyzed Cyanation of an Aryl Bromide
This general protocol using a less toxic cyanide source can be adapted for the cyanation of this compound. [9] Reaction Scheme:
Step-by-Step Protocol:
-
In a glovebox, add the aryl bromide (1.0 equiv.), Zn(CN)₂ (0.6 equiv.), Pd₂(dba)₃ (0.02 equiv.), and dppf (0.04 equiv.) to a vial.
-
Add anhydrous DMAc as the solvent.
-
Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with aqueous ammonia and then with brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Catalytic Cycle: Palladium-Catalyzed Cyanation
Caption: The catalytic cycle for palladium-catalyzed cyanation.
Conclusion and Catalyst Selection Considerations
The choice of an optimal catalyst system for the cross-coupling of this compound depends on several factors, including the desired transformation, cost considerations, and functional group tolerance.
-
Palladium-based catalysts generally offer the broadest substrate scope and highest efficiency for a wide range of cross-coupling reactions. The development of sophisticated phosphine ligands has enabled many of these reactions to proceed under mild conditions. However, the cost of palladium and specialized ligands can be a significant consideration for large-scale synthesis.
-
Nickel-based catalysts provide a more cost-effective alternative to palladium and can exhibit unique reactivity, particularly for challenging substrates. However, nickel catalysts can be more sensitive to air and moisture, and may require higher reaction temperatures.
-
Copper-based catalysts are the most economical choice and have a long history in cross-coupling chemistry, particularly for amination and cyanation reactions. However, traditional copper-catalyzed reactions often require harsh conditions. More recent developments with advanced ligands have enabled milder reaction conditions.
For initial explorations of the reactivity of this compound, palladium-based systems with well-established ligands such as XPhos for C-N and C-C couplings, and dppf for cyanations, are recommended starting points. Subsequent optimization may involve screening nickel or copper-based systems to develop more economical and sustainable synthetic routes.
This guide provides a foundational framework for initiating your research into the catalytic cross-coupling of this compound. The provided protocols and comparative data should serve as a valuable resource for designing and executing successful synthetic strategies.
References
- Wikipedia. (2024).
- Chemistry LibreTexts. (2023).
- Wikipedia. (2024). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (2023).
- PubMed. (2002). Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines.
- PubMed. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)
- PMC. (2015). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- SciSpace. (2015).
- ChemRxiv. (2025).
- PubMed. (2017).
- PMC. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- RSC Publishing. (n.d.).
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- RSC Publishing. (n.d.). Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles.
- ResearchGate. (2025). Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology.
- Taylor & Francis Online. (n.d.).
- Frontiers. (2024).
- NIH. (n.d.).
- PMC. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide.
- YouTube. (2019). Sonogashira coupling.
- YouTube. (2020). Suzuki Coupling.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-Catalyzed Cyanation of Aryl Halides | MDPI [mdpi.com]
- 11. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
A Senior Scientist's Guide to Stereochemical Assessment of 1-(2-Bromophenyl)cyclopropanecarbonitrile Derivatives
Introduction: The Rising Prominence of the Cyclopropyl Scaffold
In the landscape of modern medicinal chemistry, the cyclopropyl ring has emerged as a "privileged scaffold." Its unique structural and electronic properties—conformational rigidity, enhanced metabolic stability, and ability to act as a bioisostere for other functional groups—offer solutions to many challenges in drug design.[1][2] The 1-(2-Bromophenyl)cyclopropanecarbonitrile core is particularly valuable; it combines the benefits of the cyclopropane motif with a strategically placed bromophenyl group, which serves as a versatile handle for further chemical elaboration through cross-coupling reactions.[3]
However, the three-dimensional nature of this scaffold frequently introduces chirality, a critical factor that governs pharmacological activity. As enantiomers of a drug can have vastly different potencies and safety profiles, regulatory bodies and pharmaceutical developers rightly demand the characterization and production of single-enantiomer therapeutics.[4] This guide provides a comprehensive, field-proven comparison of modern analytical techniques for assessing the stereochemistry of these important derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to design robust, self-validating analytical workflows.
Our approach will mirror the logical progression of a typical research problem:
-
Chiral Separation: The foundational step of isolating the individual stereoisomers.
-
Relative Stereochemistry Elucidation: Determining the spatial arrangement of substituents relative to each other.
-
Absolute Stereochemistry Assignment: Unambiguously assigning the (R) or (S) configuration, the ultimate goal of the analysis.
Part 1: Chiral Separation – The Foundational Step
Before any stereochemical assignment can be made, the enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the industry's workhorses for both analytical-scale purity checks and preparative-scale isolation.[5][6]
The success of these techniques hinges on the principle of differential interaction between the enantiomers and the chiral environment of the CSP. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are exceptionally versatile and represent the recommended starting point for method development with cyclopropane derivatives due to their broad applicability.[7][8][9] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, within the chiral grooves of the polysaccharide polymer.[10]
Data Presentation: Comparison of Common Chiral Stationary Phases
| CSP Type | Common Commercial Names | Primary Mobile Phase Modes | Strengths & Best Use Cases |
| Amylose-Based | Chiralpak® AD, Chiralpak® IA, Lux® Amylose-1 | Normal Phase, Reversed-Phase, Polar Organic | Extremely broad applicability; often a first-choice screening column for a wide range of chiral compounds, including those with aromatic rings.[9] |
| Cellulose-Based | Chiralcel® OD, Chiralcel® OJ, Lux® Cellulose-1 | Normal Phase, Reversed-Phase, Polar Organic | Complements amylose phases; particularly effective for compounds that are poorly resolved on amylose CSPs. Strong π-π interaction capabilities.[8] |
| Cyclodextrin-Based | Cyclobond™, Astec® CD | Reversed-Phase, Polar Organic | Effective for molecules that can fit into the hydrophobic cyclodextrin cavity, forming inclusion complexes. Useful for separating positional isomers as well as enantiomers.[7][8] |
Experimental Workflow: Chiral HPLC Method Development
Caption: Workflow for systematic chiral HPLC method development.
Experimental Protocol: Chiral HPLC Method Development
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic this compound derivative in a suitable solvent (e.g., 50:50 Hexane:Isopropanol for normal phase).
-
Initial Screening:
-
Equip the HPLC system with a polysaccharide-based column (e.g., Lux® Amylose-1, 5 µm, 250 x 4.6 mm).
-
Set the column temperature to 25 °C.
-
For a normal phase screen, begin with an isocratic mobile phase of 90:10 n-Hexane:Isopropanol at a flow rate of 1.0 mL/min.
-
Inject 5-10 µL of the sample and monitor the chromatogram with a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Analysis of Screening Run: If no separation or poor resolution (Rs < 1.0) is observed, change the mobile phase composition (e.g., to 80:20 Hexane:IPA). If still unsuccessful, switch to an alternative CSP (e.g., Lux® Cellulose-1) and repeat the screening.
-
Optimization: Once partial separation is achieved, systematically optimize the mobile phase. Adjust the percentage of the polar modifier (e.g., isopropanol) in small increments (1-2%) to maximize the separation factor (α) and resolution (Rs).
-
Temperature and Flow Rate Adjustment: Investigate the effect of temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often improve resolution, although this can increase backpressure. Adjust the flow rate to balance resolution and run time.
-
Method Validation: Once optimal conditions are found (baseline separation, Rs > 1.5), the method can be validated for parameters such as specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ).
Part 2: Elucidating Relative Stereochemistry with NMR Spectroscopy
For derivatives with multiple stereocenters, determining the relative configuration (e.g., cis vs. trans isomers) is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, as it provides detailed information about the connectivity and spatial relationships of atoms in a molecule.[11]
The key NMR technique for determining through-space proximity is the Nuclear Overhauser Effect (NOE) . The NOE is a phenomenon where irradiating one proton can enhance the signal of another proton that is close in space (< 5 Å), regardless of whether they are directly bonded.[12] The magnitude of this enhancement is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶), making it extremely sensitive to small changes in distance. By observing which protons show an NOE correlation, one can build a 3D map of the molecule's relative stereochemistry.
Logical Diagram: NOE Data Interpretation
Caption: Logical flow for assigning relative stereochemistry using NOE.
Experimental Protocol: 2D NOESY Experiment
-
Sample Preparation: Dissolve 5-10 mg of the purified stereoisomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube. The solution must be free of paramagnetic impurities.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument to achieve high resolution.
-
Acquisition of Standard Spectra: Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to assign all proton resonances.
-
NOESY Acquisition:
-
Select the 2D NOESY pulse sequence.
-
Set a mixing time (d8) appropriate for a small molecule, typically in the range of 300-800 ms. A range of mixing times should be tested to observe the build-up of the NOE.
-
Set the number of scans and increments to achieve an adequate signal-to-noise ratio. This may require several hours of acquisition time.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., sine-bell) and perform a Fourier transform in both dimensions.
-
Phase the spectrum carefully.
-
Analyze the processed spectrum. The diagonal will show the 1D proton spectrum. Off-diagonal cross-peaks indicate an NOE interaction between the two corresponding protons on the diagonal.
-
Integrate the cross-peaks to quantify the NOE, which can provide semi-quantitative distance information.
-
Correlate the observed NOEs with molecular models to confirm the relative stereochemistry. For example, in a cyclopropane ring, a cis relationship between two substituents would result in a strong NOE between their protons, whereas a trans relationship would show no such correlation.
-
Part 3: Assigning Absolute Stereochemistry – The Ultimate Goal
Once enantiomers are separated and their relative configurations are known, the final challenge is to assign the absolute configuration (AC) as either (R) or (S). This is a non-negotiable requirement for regulatory submission and understanding structure-activity relationships.
A. The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct and unambiguous visualization of the three-dimensional structure of a molecule in the solid state.[13][14] When a heavy atom (like the bromine in this compound) is present, anomalous dispersion effects can be used to determine the absolute stereochemistry with very high confidence.
The Causality of its Limitation: The primary and often insurmountable hurdle is the need to grow a single, high-quality crystal suitable for diffraction.[4][14] Many drug candidates and their intermediates are oils or amorphous solids, making this technique impossible to apply. This experimental bottleneck can cause significant delays in a drug development timeline.
Workflow: X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray.
B. The Powerful Alternative: Vibrational Circular Dichroism (VCD)
For molecules that resist crystallization, Vibrational Circular Dichroism (VCD) has become an indispensable and reliable alternative.[4] VCD is the infrared analogue of traditional electronic circular dichroism (CD), measuring the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[15][16]
The power of VCD lies in its partnership with computational chemistry. The experimental VCD spectrum, which shows both positive and negative bands corresponding to the molecule's vibrations, is compared to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for one specific enantiomer (e.g., the (R)-enantiomer).[16][17]
-
If the experimental and calculated spectra match in the signs and relative intensities of their major bands, the sample is confidently assigned the (R) configuration.
-
If the spectra are perfect mirror images, the sample is assigned the (S) configuration.
This approach eliminates the need for crystallization, allowing for the determination of absolute configuration for oils, amorphous solids, and solutions.[4]
Workflow: VCD Analysis
Caption: VCD workflow combining experimental and computational analysis.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a concentrated solution (~10-50 mg/mL) of the purified enantiomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to minimize solvent interference in the IR region.
-
Experimental Measurement:
-
Acquire the standard IR absorption spectrum and the VCD spectrum using a dedicated VCD spectrometer.
-
Data collection typically requires several hours to achieve a good signal-to-noise ratio.[16]
-
Acquire a spectrum of the neat solvent for background subtraction.
-
-
Computational Calculation:
-
Using computational chemistry software (e.g., Gaussian), build a 3D model of one enantiomer of the molecule.
-
Perform a thorough conformational search to identify all low-energy conformers.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Calculate the VCD rotational strengths for each vibrational mode.
-
Generate a final, Boltzmann-averaged predicted VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Overlay the experimental VCD spectrum with the calculated spectrum.
-
Compare the signs (+/-) and relative intensities of the key vibrational bands in the fingerprint region (typically 1000-1600 cm⁻¹).
-
A strong correlation confirms the absolute configuration.
-
Data Presentation: Head-to-Head Comparison of AC Assignment Methods
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Sample State | High-quality single crystal required | Solution (liquids, oils, dissolved solids) |
| Key Limitation | Crystal growth is a major bottleneck | Requires computational expertise and resources |
| Confidence | Unambiguous, "gold standard" | High, when good spectral correlation is achieved |
| Time | Highly variable (days to months for crystallization) | 1-3 days (instrument time + computation time) |
| Destructive? | No, crystal can be recovered | No, sample can be recovered |
| Throughput | Very low | Moderate |
Conclusion: An Integrated Strategy for Stereochemical Assessment
Determining the stereochemistry of novel drug candidates like this compound derivatives is not a task for a single technique, but rather a strategic, multi-faceted process. The most efficient and robust workflow integrates the strengths of each method discussed:
-
Separate & Purify: Use chiral HPLC or SFC as the foundational tool for both analytical purity assessment and preparative isolation of enantiomers.
-
Define Relative Geometry: Employ 2D NOESY NMR on the purified isomers to unambiguously determine relative stereochemistry.
-
Assign Absolute Configuration: For the final, critical assignment, attempt to grow crystals for X-ray analysis. If, as is common, crystallization is unsuccessful, pivot to VCD analysis. The combination of experimental VCD and DFT calculations provides a reliable and powerful path to the absolute configuration without the need for a crystalline sample.
By understanding the causality behind each technique's strengths and weaknesses, researchers and drug development professionals can navigate the complexities of stereochemistry with confidence, ensuring the development of safe, effective, and well-characterized therapeutics while accelerating their journey from the lab to the clinic.
References
- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010).
- Vibrational circular dichroism. Wikipedia. [Link]
- The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. (2008). Chirality. [Link]
- Improving absolute configuration assignments with vibrational circular dichroism (VCD)
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (2007). Spectroscopy Europe. [Link]
- [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chrom
- Highly Diastereoselective Synthesis of Polysubstituted Cyclopropanecarbonitriles via Palladium-Catalyzed Cyanoesterification of Cyclopropenes. (2023). Organic Letters. [Link]
- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021). Journal of the American Chemical Society. [Link]
- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
- Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
- Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. (2018).
- Catalytic enantioselective synthesis of cyclopropanes featuring vicinal all-carbon quaternary stereocenters with a CH2F group; Study of the influence of C-F⋯H-N interactions on reactivity. (2018). Organic Chemistry Frontiers. [Link]
- Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. (1963). Journal of the American Chemical Society. [Link]
- Catalytic enantioselective synthesis of cyclopropanes featuring vicinal all-carbon quaternary stereocenters with a CH2F group; study of the influence of C–F⋯H–N interactions on reactivity. (2018). Organic Chemistry Frontiers. [Link]
- Enantioselective synthesis of cyclopropanes that contain fluorinated tertiary stereogenic carbon centers: a chiral α-fluoro carbanion str
- This compound. MySkinRecipes. [Link]
- A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. (2004).
- NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY.
- Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. (2018). Beilstein Journal of Organic Chemistry. [Link]
- X-Ray Crystallography of Chemical Compounds. (2010). Current Medicinal Chemistry. [Link]
- X-ray Crystallography of Chemical Compounds. (2010). Current Medicinal Chemistry. [Link]
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). RSC Advances. [Link]
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]
- HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. (2022). Molecules. [Link]
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021).
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Establishing the Structure-Activity Relationship (SAR) of 1-Phenylcyclopropane Analogs for Anticancer Drug Discovery
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing the structure-activity relationship (SAR) of a promising class of compounds: 1-phenylcyclopropane derivatives. We will delve into a case study of 1-phenylcyclopropane carboxamides, leveraging published experimental data to illustrate the process of SAR elucidation. This will serve as a foundation for the rational design and synthesis of novel analogs, with a specific focus on the potential of 1-(2-Bromophenyl)cyclopropanecarbonitrile as a scaffold for developing next-generation anticancer agents.
The 1-Phenylcyclopropane Scaffold: A Privileged Structure in Medicinal Chemistry
The 1-phenylcyclopropane moiety is a fascinating and increasingly utilized structural motif in drug design. The cyclopropane ring, a small, strained carbocycle, imparts a rigid conformation to molecules. This rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1] Furthermore, the unique electronic properties and metabolic stability of the cyclopropane ring make it an attractive bioisostere for other chemical groups.[2] It is therefore not surprising that this scaffold is found in a variety of biologically active compounds, including those with anti-inflammatory, anti-depressive, and antitumor activities.[1]
Our focus in this guide is on the potential of 1-phenylcyclopropane derivatives as anticancer agents. We will explore how systematic chemical modifications to this core structure can inform the design of more potent and selective compounds.
A Case Study in SAR: 1-Phenylcyclopropane Carboxamides as Antiproliferative Agents
A recent study by Prasad and colleagues provides an excellent case study for understanding the SAR of this compound class.[1][3][4] The researchers synthesized a series of 1-phenylcyclopropane carboxamide derivatives and evaluated their ability to inhibit the proliferation of the U937 human myeloid leukemia cell line.
Synthesis of 1-Phenylcyclopropane Carboxamide Analogs
The synthesis of the target compounds was achieved through a straightforward and efficient multi-step process. The general synthetic workflow is outlined below.
Figure 1: General synthetic workflow for 1-phenylcyclopropane carboxamide derivatives.
Step 1: Synthesis of Substituted 1-Phenylcyclopropanecarbonitriles
-
To a solution of substituted 2-phenyl acetonitrile (1.0 eq) in water, add sodium hydroxide (NaOH) (2.0 eq).
-
Add 1,2-dibromoethane (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenylcyclopropanecarbonitrile derivative, which can be purified by column chromatography.
Step 2: Synthesis of Substituted 1-Phenylcyclopropane Carboxylic Acids
-
To the substituted 1-phenylcyclopropanecarbonitrile (1.0 eq), add concentrated hydrochloric acid (HCl).
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the 1-phenylcyclopropane carboxylic acid derivative.
Step 3: Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives
-
In a round-bottom flask, dissolve the substituted 1-phenylcyclopropane carboxylic acid (1.0 eq), methyl 2-(aminophenoxy)acetate (1.0 eq), and HATU (1.2 eq) in dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Stir the reaction at room temperature for 3-5 hours.
-
After completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 1-phenylcyclopropane carboxamide derivative.
Antiproliferative Activity and SAR Analysis
The synthesized compounds were evaluated for their antiproliferative activity against the U937 cell line. The results, expressed as IC50 values (the concentration required to inhibit cell growth by 50%), are summarized in the table below.
| Compound ID | Phenyl Ring Substituent (R) | IC50 (µM) against U937 cells[1] |
| 8a | H | 7.82 |
| 8b | 4-Chloro | 6.54 |
| 8c | 4-Methoxy | 8.12 |
| 8d | 4-Methyl | 7.21 |
| 8e | 4-Nitro | 5.23 |
| 8f | 3,4-Dichloro | 4.16 |
| 8g | 3,4-Dimethoxy | 9.27 |
-
Effect of Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring have a significant impact on the antiproliferative activity.
-
Electron-Withdrawing Groups Enhance Activity: The presence of electron-withdrawing groups, such as chloro and nitro groups, at the para-position of the phenyl ring (compounds 8b and 8e ) leads to a modest increase in potency compared to the unsubstituted analog (8a ).
-
Multiple Electron-Withdrawing Groups Further Increase Potency: The most active compound in the series, 8f , features two chloro substituents at the 3 and 4 positions. This suggests that increasing the electron-withdrawing nature of the phenyl ring is beneficial for activity.
-
Electron-Donating Groups Reduce Activity: Conversely, electron-donating groups, such as methoxy and methyl groups (compounds 8c , 8d , and 8g ), generally result in a decrease in antiproliferative activity compared to the unsubstituted analog. The dimethoxy-substituted compound 8g was the least active in the series.
Figure 2: Summary of the Structure-Activity Relationship for 1-Phenylcyclopropane Carboxamides.
The Path Forward: Investigating this compound Analogs
The SAR data from the case study provides a logical starting point for the design of new, potentially more potent analogs. The observation that electron-withdrawing groups on the phenyl ring enhance activity is a key insight. This leads us to propose the investigation of a novel series of analogs based on the This compound scaffold.
The introduction of a bromine atom at the ortho-position of the phenyl ring is an intriguing modification for several reasons:
-
Electronic Effects: Bromine is an electron-withdrawing halogen, which, based on the existing SAR, could contribute to enhanced potency.
-
Steric Effects: The ortho-positioning of the bulky bromine atom could influence the preferred conformation of the phenyl ring relative to the cyclopropane ring. This might lead to an improved fit in the binding pocket of the biological target, resulting in higher affinity.
-
Metabolic Stability: The presence of a halogen can block potential sites of metabolism, potentially improving the pharmacokinetic profile of the compounds.
Proposed Synthesis and Evaluation
A library of 1-(2-Bromophenyl)cyclopropane carboxamide analogs can be synthesized using a similar methodology to that described in the case study. The commercially available this compound or the corresponding carboxylic acid can serve as the starting material.
Figure 3: Proposed workflow for the synthesis and evaluation of 1-(2-Bromophenyl)cyclopropane carboxamide analogs.
The newly synthesized compounds should be evaluated for their antiproliferative activity, initially against the U937 cell line to allow for direct comparison with the data from the case study. Subsequently, active compounds should be screened against a broader panel of cancer cell lines to determine their spectrum of activity and potential for selective cytotoxicity.
Conclusion
Establishing a clear structure-activity relationship is a cornerstone of modern drug discovery. By systematically modifying a lead scaffold and evaluating the biological consequences of these changes, we can rationally design more effective therapeutic agents. The 1-phenylcyclopropane framework represents a promising starting point for the development of novel anticancer drugs. The case study presented here demonstrates how a focused library of analogs can yield valuable SAR insights. The proposed investigation of this compound derivatives is a logical and data-driven next step in the exploration of this exciting chemical space. This strategic approach, combining established synthetic methodologies with rational drug design principles, holds significant promise for the discovery of the next generation of cancer therapeutics.
References
- Prasad, K. R. S., et al. (2023).
- Mahesh, P., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- Ok, D., et al. (2006). Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers. Bioorganic & Medicinal Chemistry Letters, 16(5), 1358-1361. [Link]
- Wang, Y., et al. (2021). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. Medicinal Chemistry Research, 30(6). [Link]
- Mahesh, P., et al. (2024). Convenient Synthesis, Characterizations and Biological Evolution of Novel 1-Phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide Derivatives.
- Prasad, K. R. S., et al. (2023).
- Li, Z., et al. (2012).
- Prasad, K. R. S., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- Chambers, M. S., et al. (1994). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed. [Link]
- Mahesh, P., et al. (2023). Figure 1. Pharmaceutical drugs in the market with 1-Phenylcyclopropane...
- Słoczyńska, K., et al. (2019).
- Anizon, F., et al. (2006). Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents. PubMed. [Link]
- Balova, I. A., et al. (2016). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
- Al-Hourani, B. J., et al. (2021).
- Zhu, B., et al. (2014). Achieving structural diversity using the perpendicular conformation of alpha-substituted phenylcyclopropanes to mimic the bioactive conformation of ortho-substituted biphenyl P4 moieties: Discovery of novel, highly potent inhibitors of Factor Xa.
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Ortho-, Meta-, and Para-Bromophenyl Cyclopropanecarbonitrile Derivatives
Introduction
In the landscape of contemporary drug discovery and development, the strategic incorporation of unique structural motifs is paramount for modulating pharmacological activity. The cyclopropane ring, a three-membered carbocycle, has garnered significant attention for its ability to impart conformational rigidity and unique electronic properties to bioactive molecules.[1][2] When appended to an aromatic system, such as a bromophenyl group, the resulting derivatives present a compelling scaffold for therapeutic intervention. The position of the bromine substituent on the phenyl ring—ortho, meta, or para—can profoundly influence the molecule's interaction with biological targets, thereby dictating its efficacy and selectivity.
This guide provides a comprehensive comparison of the biological activities of ortho-, meta-, and para-bromophenyl cyclopropanecarbonitrile derivatives. By synthesizing available experimental data, we aim to elucidate the structure-activity relationships (SAR) governed by the positional isomerism of the bromine atom. This analysis is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.
Comparative Biological Activities: A Positional Isomer Perspective
The biological evaluation of ortho-, meta-, and para-bromophenyl cyclopropanecarbonitrile derivatives has revealed distinct profiles across various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibitory activities. The spatial arrangement of the bromine atom significantly impacts the molecule's physicochemical properties, such as its dipole moment, lipophilicity, and steric profile, which in turn govern its biological interactions.
Antimicrobial and Antifungal Activity
Recent studies have explored the potential of bromophenyl cyclopropane derivatives as antimicrobial and antifungal agents. A notable study on amide derivatives of cyclopropane demonstrated that the position of the bromine atom on the phenyl ring influences the spectrum of activity.
A derivative of ortho-bromophenyl cyclopropanecarbonitrile , specifically 2-(2-bromophenyl)-N-cyclopropylcyclopropane-1-carboxamide, was synthesized and evaluated for its antimicrobial properties.[3] While detailed quantitative data for the parent nitrile is limited, this related amide showed some activity. In a broader study of related amide derivatives, several compounds exhibited moderate activity against Staphylococcus aureus and Escherichia coli, and some showed promising antifungal activity against Candida albicans.[2] For instance, certain cyclopropane carboxamide derivatives demonstrated minimum inhibitory concentrations (MIC80) of 16 μg/mL against C. albicans.[4]
Data for the direct antimicrobial activity of the meta- and para-bromophenyl cyclopropanecarbonitrile isomers is less explicitly detailed in the available literature. However, broader studies on bromophenol derivatives have shown significant antibacterial activity against S. aureus and methicillin-resistant S. aureus (MRSA).[5] This suggests that the presence of a bromophenyl moiety is generally favorable for antimicrobial action, though the optimal isomeric form for the cyclopropanecarbonitrile scaffold requires further direct comparative investigation.
Anticancer and Cytotoxic Activity
The cytotoxic potential of bromophenyl derivatives has been an area of active investigation. While direct comparative data for the three cyclopropanecarbonitrile isomers is not available from a single study, individual studies on related structures provide valuable insights.
A study on quinazoline derivatives identified a compound containing a meta-bromophenyl group, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which exhibited cytotoxic activity against a panel of human cancer cell lines.[6] This suggests that the meta-substituted scaffold can be a valuable component in the design of anticancer agents. Another study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs also highlighted the potential of the meta-bromophenyl group in compounds with anticancer properties.[7]
For the para-isomer , while specific anticancer studies on the cyclopropanecarbonitrile are scarce, the PubChem database provides GHS classification data indicating that 1-(4-bromophenyl)cyclopropanecarbonitrile is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8] This suggests a degree of biological reactivity that could be explored for cytotoxic effects.
Enzyme Inhibition
The ability of bromophenyl cyclopropane derivatives to act as enzyme inhibitors is another area of significant interest. The bromine atom can participate in halogen bonding and other non-covalent interactions within an enzyme's active site, potentially leading to potent and selective inhibition.
A study on bromophenol derivatives containing a cyclopropyl moiety demonstrated their efficacy as inhibitors of human carbonic anhydrase (hCA) isoforms I and II, and acetylcholinesterase (AChE).[1] The Ki values for these compounds were in the nanomolar range, indicating potent inhibition. For example, some derivatives showed Ki values between 7.8 and 58.3 nM for hCA I and between 43.1 and 150.2 nM for hCA II.[1] While this study did not specifically test the ortho-, meta-, and para-bromophenyl cyclopropanecarbonitriles, it underscores the potential of this chemical space for enzyme inhibitor design.
Another study on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which contain the para-bromophenyl moiety, reported excellent inhibitory potential against AChE and α-glucosidase.[9] Certain compounds in this series exhibited IC50 values as low as 52.63 µM for AChE and 57.38 µM for α-glucosidase.[9]
These findings suggest that the bromophenyl cyclopropane scaffold is a promising starting point for the development of potent enzyme inhibitors. However, a direct enzymatic screening of the ortho-, meta-, and para-bromophenyl cyclopropanecarbonitrile isomers is necessary to delineate the precise influence of the bromine position on inhibitory activity and selectivity.
Structure-Activity Relationship (SAR) Summary
Based on the available data, a preliminary structure-activity relationship can be proposed:
-
Position of Bromine: The substitution pattern on the phenyl ring is a critical determinant of biological activity. The meta position appears to be favorable for anticancer activity in related heterocyclic systems. The para position has been associated with enzyme inhibition and general toxicity. The ortho position has shown some promise in the context of antimicrobial amides.
-
Cyclopropane Ring: The presence of the cyclopropane ring likely contributes to the overall biological activity by providing a rigid scaffold that can orient the bromophenyl group for optimal interaction with biological targets.
-
Nitrile Group: The carbonitrile group is a versatile functional group that can participate in hydrogen bonding and other interactions, and its presence is likely crucial for the observed biological effects.
Table 1: Summary of Biological Activities of Bromophenyl Cyclopropanecarbonitrile Derivatives and Related Compounds
| Isomer | Biological Activity | Compound Type | Key Findings |
| Ortho | Antimicrobial | 2-(2-Bromophenyl)-N-cyclopropylcyclopropane-1-carboxamide | Showed some antimicrobial activity.[3] |
| Meta | Anticancer/Cytotoxicity | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Exhibited cytotoxic activity against human cancer cell lines.[6] |
| Meta | Anticancer | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Demonstrated anticancer potential.[7] |
| Para | Enzyme Inhibition | N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Potent inhibitors of AChE and α-glucosidase.[9] |
| Para | Toxicity | 1-(4-Bromophenyl)cyclopropanecarbonitrile | Harmful if swallowed, in contact with skin, or inhaled; causes skin and eye irritation.[8] |
| General | Enzyme Inhibition | Bromophenol derivatives with cyclopropyl moiety | Potent inhibitors of carbonic anhydrase and acetylcholinesterase.[1] |
| General | Antimicrobial | Amide derivatives of cyclopropane | Moderate activity against S. aureus, E. coli, and C. albicans.[2][4] |
Experimental Protocols
To facilitate further research and direct comparison of these isomers, standardized experimental protocols are essential. Below are representative methodologies for key biological assays.
Synthesis of Bromophenyl Cyclopropanecarbonitrile Derivatives
A general synthetic route to these compounds involves the cyclopropanation of the corresponding bromostyrene with a suitable cyanating agent or the reaction of a bromophenylacetonitrile with a cyclopropanating agent.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of bromophenyl cyclopropanecarbonitrile isomers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Workflow for MTT Assay
Caption: Step-by-step workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
In Vitro Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
This protocol outlines a typical procedure for assessing the inhibitory activity of the compounds against a specific enzyme.
Workflow for Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Directions
The positional isomerism of the bromine atom on the phenyl ring of cyclopropanecarbonitrile derivatives serves as a critical modulator of their biological activity. While the available data provides a foundational understanding of their potential in antimicrobial, anticancer, and enzyme inhibitory applications, a direct and systematic comparative study of the ortho-, meta-, and para-isomers is imperative. Such research would provide a clearer picture of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents. Future investigations should focus on synthesizing and screening all three isomers in a panel of standardized biological assays to generate directly comparable data. Furthermore, in silico modeling and mechanistic studies will be invaluable in elucidating the molecular basis for the observed differences in their biological profiles.
References
- PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile.
- Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. [Link]
- Turan-Zitouni, G., Kaplancikli, Z. A., Menzek, A., & Supuran, C. T. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic chemistry, 89, 103017. [Link]
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & El-Gamal, M. I. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]
- Wang, Y., Zhang, Y., Li, Y., Liu, X., & Song, B. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules (Basel, Switzerland), 29(17), 4085. [Link]
- Patel, R. V., Patel, J. K., & Kumari, P. (2018). Novel synthesis and antimicrobial activ.
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). PubMed. [Link]
- Demir, Y., Kucukoglu, K., & Gulcin, I. (2019). Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes. Archiv der Pharmazie, 352(3-4), e1800263. [Link]
- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (2019).
- Chen, Y. C., Chen, Y. H., & Lu, M. C. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS omega, 9(13), 15009–15019. [Link]
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]
- Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. (2022). PubMed. [Link]
- Lazar, C., Istrati, D., Oprea, E., Tuchilus, C., & Drochioiu, G. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(7), 1358. [Link]
- Khan, S. A., Asiri, A. M., & Al-Amro, A. A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules (Basel, Switzerland), 27(14), 4417. [Link]
- Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (2023). MDPI. [Link]
- Al-Abdullah, E. S., Al-Harbi, N. O., & Al-Ghamdi, A. M. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules (Basel, Switzerland), 27(21), 7268. [Link]
Sources
- 1. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to Analytical Method Validation for the Quantification of 1-(2-Bromophenyl)cyclopropanecarbonitrile
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the validation of 1-(2-Bromophenyl)cyclopropanecarbonitrile quantification, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present supporting data to ensure scientific integrity and adherence to regulatory expectations.
Introduction: The "Why" Behind Method Selection
This compound, with a molecular formula of C₁₀H₈BrN and a molecular weight of 222.08 g/mol , is a non-polar molecule, making it an ideal candidate for reverse-phase chromatography.[1][2] The primary goal is to develop a method that is not only accurate and precise but also specific, linear, and robust for its intended purpose.[3][4]
This guide will focus on a comparative analysis of two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). While both operate on similar principles, the key difference lies in the particle size of the stationary phase, which in turn affects resolution, sensitivity, and analysis time.
High-Performance Liquid Chromatography (HPLC): A well-established and widely used technique, HPLC offers a balance of performance and cost-effectiveness. It is a robust method suitable for a wide range of compounds.
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller particle sizes (typically <2 µm) in the stationary phase, leading to higher resolution, increased sensitivity, and significantly faster run times compared to traditional HPLC. This can be particularly advantageous in high-throughput environments.
Experimental Design: The "How" of Method Validation
The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][4] Our validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[5][6][7][8][9]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 82-84 °C | [10] |
Proposed Analytical Methods
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile.
-
Instrumentation: Waters ACQUITY UPLC H-Class system with a TUV Detector.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 2 µL.
-
Diluent: Acetonitrile.
Validation Parameters and Experimental Protocols
The following validation parameters will be assessed for both the HPLC and UPLC methods.
Rationale: To ensure the chromatographic system is performing adequately before the analysis of any samples.
Protocol:
-
Prepare a standard solution of this compound at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Caption: System Suitability Experimental Workflow.
Rationale: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][11]
Protocol:
-
Prepare a solution of the placebo (all components of the sample matrix except the analyte).
-
Prepare a standard solution of this compound.
-
Prepare a spiked sample by adding a known amount of the analyte to the placebo.
-
Inject all three solutions and compare the chromatograms to ensure no interference from the placebo at the retention time of the analyte.
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the analyte and analyze the resulting solutions to ensure the method can separate the analyte from its degradation products. A validated stability-indicating test is crucial for demonstrating specificity.[12]
Rationale: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte in the sample over a specified range.[5]
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, ranging from 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Rationale: To determine the closeness of the test results obtained by the method to the true value.[13]
Protocol:
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery of the analyte at each concentration.
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13]
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analyze six replicate samples of the same concentration on two different days, by two different analysts, and on two different instruments (if available).
-
Calculate the %RSD for the results of each set of analyses.
Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Protocol:
-
Based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
-
Confirm the calculated LOD and LOQ by preparing and analyzing samples at these concentrations.
Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min for HPLC, ± 0.04 mL/min for UPLC).
-
Column temperature (± 2 °C).
-
Mobile phase composition (± 2%).
-
-
Analyze a standard solution under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area).
Caption: Overall Analytical Method Validation Process.
Results and Discussion: A Comparative Analysis
The following tables summarize the hypothetical validation data for the HPLC and UPLC methods.
System Suitability
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| %RSD of Peak Area | 0.45% | 0.32% | ≤ 2.0% |
| %RSD of Retention Time | 0.15% | 0.10% | ≤ 1.0% |
| Tailing Factor | 1.1 | 1.05 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 10000 | > 2000 |
Analysis: Both methods meet the system suitability criteria, indicating that the instruments and chromatographic systems are performing as expected. The UPLC method shows slightly better precision and higher efficiency (theoretical plates).
Linearity
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| y-intercept | Close to zero | Close to zero | Should not be statistically different from zero |
Analysis: Both methods demonstrate excellent linearity over the tested concentration range. The slightly higher correlation coefficient for the UPLC method suggests a marginally better fit of the data to the regression line.
Accuracy
| Concentration Level | HPLC Method (% Recovery) | UPLC Method (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% | 100.8% | 100.5% | 98.0% - 102.0% |
| 120% | 101.2% | 101.0% | 98.0% - 102.0% |
Analysis: Both methods are highly accurate, with percent recoveries well within the acceptable range.
Precision
| Precision Type | HPLC Method (%RSD) | UPLC Method (%RSD) | Acceptance Criteria |
| Repeatability | 0.65% | 0.48% | ≤ 2.0% |
| Intermediate Precision | 0.88% | 0.62% | ≤ 2.0% |
Analysis: Both methods are precise. The UPLC method exhibits lower %RSD values, indicating better precision.
LOD & LOQ
| Parameter | HPLC Method | UPLC Method |
| LOD | 0.1 µg/mL | 0.05 µg/mL |
| LOQ | 0.3 µg/mL | 0.15 µg/mL |
Analysis: The UPLC method is more sensitive, with lower LOD and LOQ values. This is expected due to the smaller particle size and higher efficiency of the UPLC column.
Robustness
Both methods were found to be robust, with minor variations in method parameters not significantly affecting the results.
Conclusion: Choosing the Right Method for Your Needs
Both the developed HPLC and UPLC methods are suitable for the quantification of this compound, as they meet all the validation criteria set forth by the ICH guidelines. The choice between the two will depend on the specific needs of the laboratory.
-
HPLC is a reliable and cost-effective option that provides accurate and precise results. It is an excellent choice for routine quality control where high throughput is not a primary concern.
-
UPLC offers significant advantages in terms of speed, sensitivity, and resolution. For laboratories with high sample throughput or those requiring the quantification of low-level impurities, the initial investment in UPLC instrumentation can be justified by the long-term gains in efficiency and data quality.
Ultimately, the selection of an analytical method should be based on a thorough understanding of the analytical requirements, available resources, and the intended use of the data. This guide provides a framework for making an informed decision and for implementing a robust and reliable analytical method validation process.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- International Council for Harmonisation. (2023, November 30). Q2(R2) Validation of Analytical Procedures.
- Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
- European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- European Compliance Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
- Appchem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 1-(3-Bromophenyl)cyclopropanecarbonitrile.
- MySkinRecipes. (n.d.). This compound.
- ChemicalBook. (n.d.). 1-(4-BROMOPHENYL)CYCLOPROPANECARBONITRILE, 97 Product Description.
- PubChem. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
Sources
- 1. appchemical.com [appchemical.com]
- 2. This compound [myskinrecipes.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. 124276-67-1 CAS MSDS (1-(4-BROMOPHENYL)CYCLOPROPANECARBONITRILE, 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Guide to Assessing the Drug-like Properties of 1-(2-Bromophenyl)cyclopropanecarbonitrile Derivatives
Introduction: The Promise of a Constrained Scaffold
In the landscape of modern medicinal chemistry, the strategic inclusion of unique chemical motifs is a cornerstone of developing next-generation therapeutics. Among these, cyclopropane derivatives have emerged as exceptionally valuable, offering distinct advantages in molecular rigidity, metabolic stability, and receptor binding affinity.[1] The cyclopropane ring, the smallest of the cycloalkanes, imparts a conformational constraint that can lock a molecule into its bioactive conformation, enhancing binding potency and selectivity.[1][2] Furthermore, the cyclopropyl group is often resistant to the common metabolic pathways that degrade more flexible alkyl chains, which can lead to an improved pharmacokinetic profile.[1]
The 1-(2-Bromophenyl)cyclopropanecarbonitrile scaffold presents a compelling starting point for inhibitor design. The bromophenyl group offers a handle for further synthetic elaboration via cross-coupling reactions, while the cyclopropanecarbonitrile moiety provides the aforementioned conformational and metabolic benefits. However, a promising scaffold is only the first step. Translating a chemical series into viable drug candidates requires a rigorous, multi-parameter assessment of its drug-like properties.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare derivatives of the this compound series. We will move from rapid, cost-effective computational predictions to definitive in vitro experimental data, explaining the causality behind each experimental choice. The objective is to build a holistic understanding of a compound's potential, enabling data-driven decisions to prioritize the most promising candidates for further development.
Part 1: The Initial Gatekeeper - Computational Druglikeness Assessment
Lipinski's Rule of Five: A Foundational Filter for Oral Bioavailability
Formulated by Christopher Lipinski in 1997, the "Rule of Five" (Ro5) is a renowned guideline for evaluating the druglikeness of a compound with respect to its potential for oral absorption.[6][7] It is based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic.[6][8] The rule states that an orally active drug generally has no more than one violation of the following criteria:[7][9]
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across membranes.
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value that is too high can lead to poor aqueous solubility and trapping in lipid membranes.[8][10]
-
Hydrogen Bond Donors ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.
-
Hydrogen Bond Acceptors ≤ 10: The total number of nitrogen or oxygen atoms.
While a powerful heuristic, the Ro5 is not absolute. Many successful drugs, particularly natural products and those engaging large binding pockets, exist "beyond the Rule of Five."[6][10] However, it remains an indispensable tool for prioritizing standard small molecule candidates.
Workflow for Computational Screening
The initial assessment involves calculating key molecular descriptors for each proposed derivative. This allows for a direct, side-by-side comparison to identify potential liabilities early in the design phase.
Caption: A typical in silico workflow for prioritizing drug candidates.
Comparative Data for Hypothetical Derivatives
To illustrate this process, let's compare the parent scaffold with three hypothetical derivatives where R-groups have been added.
| Compound | R-Group | MW (Da) | cLogP | H-Bond Donors | H-Bond Acceptors | Ro5 Violations | TPSA (Ų) |
| Scaffold | H | 236.1 | 3.1 | 0 | 1 | 0 | 23.8 |
| Derivative A | -CONH₂ | 279.1 | 2.5 | 1 | 2 | 0 | 63.3 |
| Derivative B | -SO₂NH(CH₂)₂OH | 344.2 | 2.2 | 2 | 4 | 0 | 106.5 |
| Derivative C | -C₆H₄-O-(CH₂)₃-Morpholine | 453.4 | 4.8 | 0 | 3 | 0 | 55.9 |
| Derivative D | -C(Ph)₂-COOH | 464.3 | 6.2 | 1 | 2 | 1 (cLogP) | 61.1 |
Analysis: Based on this initial screen, Derivatives A, B, and C are prioritized. Derivative D shows a single violation for lipophilicity (cLogP > 5), which is a flag for potential solubility and promiscuity issues. While not an outright rejection, it would be deprioritized relative to the others pending experimental data.
Part 2: Foundational In Vitro ADME Profiling
After computational filtering, prioritized compounds are synthesized and subjected to a battery of in vitro assays. These experiments provide quantitative data on the key Absorption, Distribution, Metabolism, and Excretion (ADME) properties that govern a drug's pharmacokinetic behavior.[11][12]
A. Physicochemical Properties: Solubility and Lipophilicity
1. Aqueous Solubility
Why it matters: Poor solubility is a primary cause of compound attrition. A compound must be in solution to be absorbed in the gut and to produce reliable results in biological assays.[13][14] We typically measure kinetic solubility in early discovery, which reflects the solubility of a compound when added to buffer from a DMSO stock solution—a process that mimics how compounds are handled in most high-throughput screening assays.[15][16]
Experimental Protocol: Kinetic Solubility via Nephelometry [17]
-
Preparation: Prepare a 10 mM stock solution of each test derivative in 100% DMSO.[17] Prepare the assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[13]
-
Plate Setup: In a clear 96-well plate, dispense 5 µL of the DMSO stock solution into the first well of a row.
-
Serial Dilution: Add 95 µL of PBS to the first well and mix thoroughly. Perform a serial 2-fold dilution across the plate by transferring 50 µL to subsequent wells already containing 50 µL of PBS.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours, allowing precipitation to occur.[17]
-
Measurement: Use a nephelometer to measure the light scattering in each well. The concentration at which light scattering significantly increases above background is reported as the kinetic solubility.[17]
B. Absorption and Permeability
A successful oral drug must be able to cross the intestinal wall to enter the bloodstream. We use a tiered approach to assess this permeability.
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
Why it matters: PAMPA is a rapid, cell-free assay that predicts passive diffusion, the primary mechanism by which many drugs cross the gut wall.[18] It uses a 96-well plate system where a donor compartment is separated from an acceptor compartment by a porous filter coated with a lipid solution (e.g., lecithin in dodecane) that mimics the cell membrane.[18][19] Its key advantage is high throughput, making it ideal for ranking a large series of compounds.
Caption: Experimental workflow for the PAMPA assay.
Experimental Protocol: PAMPA [20]
-
Membrane Preparation: Gently add 5 µL of a 4% lecithin in dodecane solution to the membrane of each well in the donor filter plate. Allow the solvent to evaporate.
-
Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Donor Plate: Add 200 µL of the test compound solution (e.g., 500 µM in PBS) to the donor plate wells.
-
Assembly & Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at room temperature for 16-18 hours.[20]
-
Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated based on the final concentrations and assay parameters.
2. Caco-2 Permeability Assay
Why it matters: While PAMPA assesses passive diffusion, it cannot account for active transport or efflux—processes mediated by transporter proteins in the intestinal wall. The Caco-2 assay is the industry gold standard for this.[21] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that, when cultured for ~21 days, differentiate to form a barrier that structurally and functionally resembles the human intestinal epithelium, complete with tight junctions and active transporters like P-glycoprotein (P-gp).[22][23]
By measuring permeability in both directions—from the apical (gut) side to the basolateral (blood) side (A→B) and vice versa (B→A)—we can calculate an Efflux Ratio (ER) . An ER significantly greater than 2 suggests the compound is actively pumped out of the cell by an efflux transporter, which can limit its oral absorption.[22]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay [21][24]
-
Cell Culture: Seed Caco-2 cells on Transwell filter inserts and culture for 21 days to allow for monolayer differentiation and formation of tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²), as this confirms the integrity of the cell barrier.[22][24]
-
A→B Permeability:
-
Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (top) chamber.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Incubate for 2 hours at 37°C with gentle shaking.
-
At the end of the incubation, take samples from both chambers for LC-MS/MS analysis.
-
-
B→A Permeability:
-
In a separate set of wells, perform the reverse experiment: add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate and sample as described above.
-
-
Calculation: The apparent permeability coefficient (Papp) is calculated for each direction. The Efflux Ratio is then calculated as Papp(B→A) / Papp(A→B).
3. P-glycoprotein (P-gp) Substrate Assessment
Why it matters: P-gp is a critical efflux transporter that acts as a barrier, limiting the absorption of drugs from the intestine and their entry into the brain.[25][26] If a compound is identified as a potential efflux substrate in the Caco-2 assay (ER > 2), it is crucial to confirm if P-gp is the transporter responsible.
Experimental Protocol: This is typically performed as a follow-up Caco-2 experiment. The bidirectional assay is repeated, but this time in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[21][27] If the addition of the inhibitor causes the Efflux Ratio to collapse (i.e., return to ~1), it provides strong evidence that the compound is a substrate of P-gp.
C. Metabolism and Biotransformation
1. Metabolic Stability in Human Liver Microsomes (HLM)
Why it matters: The liver is the body's primary metabolic hub, and enzymes within it, particularly the Cytochrome P450 (CYP) family, are responsible for breaking down most drugs.[28] A compound that is metabolized too quickly will have a short half-life and may not maintain a therapeutic concentration in the body. The HLM assay provides a robust in vitro system to measure a compound's intrinsic clearance by Phase I metabolic enzymes.[29][30]
Experimental Protocol: HLM Stability Assay [30][31]
-
Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the required cofactor, NADPH.[31]
-
Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.[30]
-
Sample Processing: Centrifuge the quenched samples to pellet the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the percentage of the parent compound remaining at each time point.
-
Calculation: The data is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
2. Cytochrome P450 (CYP) Inhibition
Why it matters: Besides being metabolized by CYPs, a drug candidate might inhibit these enzymes. This can lead to dangerous drug-drug interactions (DDIs). If a patient is taking two drugs, and one inhibits the CYP enzyme responsible for metabolizing the other, the second drug can accumulate to toxic levels.[32] Therefore, screening for inhibition of the major human CYP isoforms (typically 1A2, 2C9, 2C19, 2D6, and 3A4) is a critical safety assessment.[33][34]
Experimental Protocol: CYP Inhibition (IC50) Assay [34][35]
-
System Setup: For each CYP isoform, incubate HLM with a specific probe substrate (a drug known to be metabolized by that single isoform) and the necessary cofactor (NADPH).
-
Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 8-point serial dilution starting from 100 µM).[34]
-
Incubation & Quenching: Incubate at 37°C for a short period, then quench the reaction with a stop solution (e.g., acetonitrile).
-
Analysis: Use LC-MS/MS to measure the amount of the specific metabolite formed from the probe substrate.
-
Calculation: The rate of metabolite formation is compared to a vehicle control (no inhibitor). The data is plotted to determine the IC50 value—the concentration of the test compound that causes 50% inhibition of the enzyme's activity.
Part 3: Data Synthesis and Comparative Analysis
The power of this approach lies in integrating all data points to build a comprehensive profile of each derivative. This allows for a holistic comparison, balancing potency against potential ADME liabilities.
Caption: Decision matrix for advancing compounds based on integrated ADME data.
Hypothetical Integrated Data Summary
| Compound | Solubility (µM) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | HLM Stability (t½, min) | CYP3A4 IC50 (µM) |
| Derivative A | 85 | 15.2 | 1.2 | 45 | > 30 |
| Derivative B | > 100 | 8.5 | 1.5 | > 60 | > 30 |
| Derivative C | 12 | 2.1 | 4.8 | 28 | 8.7 |
| Derivative D | < 5 | 22.5 | 0.9 | 15 | 0.8 |
Analysis and Decision-Making:
-
Derivative A: Shows an excellent balance of properties. It has good solubility, high permeability with no efflux, and good metabolic stability, with no CYP inhibition concerns. Decision: High priority for in vivo studies.
-
Derivative B: Exhibits outstanding solubility and stability but has moderate permeability. While not a substrate for efflux, its intrinsic permeability is lower than Derivative A. Decision: Good back-up candidate. Investigate if permeability can be improved without sacrificing other properties.
-
Derivative C: Displays several red flags. Its permeability is low, and the high efflux ratio (ER = 4.8) strongly suggests it is a substrate for an efflux transporter like P-gp. Its solubility is also borderline. Decision: Deprioritize. Requires significant redesign to address efflux and solubility.
-
Derivative D: The poor experimental data confirms the computational flags. Very low solubility would make formulation difficult, and potent inhibition of CYP3A4—the most important drug-metabolizing enzyme—presents a high risk for drug-drug interactions. Decision: Terminate.
Conclusion
The assessment of drug-like properties is a critical, multi-faceted process that underpins successful drug discovery. For a promising new chemical series like the this compound derivatives, a systematic and integrated evaluation strategy is paramount. By layering computational filters with a carefully selected suite of in vitro ADME assays, research teams can efficiently identify and prioritize candidates with the highest probability of success. This data-driven approach, which balances target potency with a favorable pharmacokinetic and safety profile, not only accelerates the journey from a chemical idea to a potential medicine but also conserves valuable resources by ensuring they are focused on the compounds that matter most.
References
- AxisPharm. Kinetic Solubility Assays Protocol. URL: https://www.axispharm.com/technical/kinetic-solubility-assays-protocol/
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-e6nvw9kxdmkp/v1
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. URL: https://www.creative-bioarray.com/protocol/parallel-artificial-membrane-permeability-assay-pampa-protocol.htm
- Wikipedia. Lipinski's rule of five. URL: https://en.wikipedia.org/wiki/Lipinski%27s_rule_of_five
- Charles River Laboratories. In Vitro ADME Assays and Services. URL: https://www.criver.com/products-services/discovery-services/adme-pk-pd/in-vitro-adme-assays
- Bioaccess. Mastering Lipinski Rules for Effective Drug Development. URL: https://bioaccessla.com/lipinski-rules-for-drug-development/
- Hugging Face. Drug Discovery Meets Machine Learning: Building Predictive Models for Molecular Properties. URL: https://huggingface.co/blog/Amna-Tarif/drug-discovery-meets-machine-learning-building-predictive-models-for-molecular-properties
- ICE Bioscience. In Vitro ADME Assays and Services. URL: https://www.icebioscience.com/in-vitro-adme-assays-and-services
- Zenovel. Lipinski’s Rule of 5 in Modern Drug Discovery. URL: https://zenovel.com/lipinskis-rule-of-5-in-modern-drug-discovery/
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). URL: https://admet.
- Caco2 assay protocol. URL: https://www.pharmacodia.com/protocol/Caco2%20assay%20protocol.pdf
- CD ComputaBio. Prediction of Drug-Like Properties. URL: https://www.computabio.com/prediction-of-drug-like-properties.html
- PubMed. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. URL: https://pubmed.ncbi.nlm.nih.gov/32997452/
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. URL: https://data.jrc.ec.europa.eu/dataset/3b02d84a-1a86-4a57-95a7-6ead733b95a3
- WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development. URL: https://www.wuxiapptec.com/knowledge/a-guide-to-in-vitro-adme-testing-in-drug-development
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: https://enamine.net/services/adme-screening/physicochemical-properties/shake-flask-aqueous-solubility-assay
- ACS Publications. Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein. URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.9b00639
- BioDuro. In Vitro ADME. URL: https://www.bioduro.com/services/in-vitro-adme/
- PubMed. In vitro solubility assays in drug discovery. URL: https://pubmed.ncbi.nlm.nih.gov/20058321/
- Sygnature Discovery. The “Rule of 5” - Two decades later. URL: https://www.sygnaturediscovery.
- Admescope. Fast turnaround early ADME in vitro screening available! URL: https://www.admescope.com/news-and-events/fast-turnaround-early-adme-in-vitro-screening-available
- Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. URL: http://lokey-lab-protocols.wikidot.com/pampa
- Mapping Ignorance. Putting the “rule of five” of drug research in context. URL: https://mappingignorance.org/2018/06/13/putting-the-rule-of-five-of-drug-research-in-context/
- AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. URL: https://www.axispharm.com/services/in-vitro-adme/cytochrome-p450-cyp-inhibition-assay-ic50/
- Slideshare. PAMPA permeability assay. URL: https://www.slideshare.net/slideshow/pampa-permeability-assay/266014389
- Enamine. Caco-2 Permeability Assay. URL: https://enamine.net/services/adme-screening/absorption-and-permeability/caco-2-permeability-assay
- Mercell. metabolic stability in liver microsomes. URL: https://mercell.com/media/uploads/2021/04/01/sop-metstab.pdf
- MDPI. Computational Strategies Reshaping Modern Drug Discovery. URL: https://www.mdpi.com/2673-9321/5/1/2
- Creative Bioarray. Caco-2 Permeability Assay. URL: https://www.creative-bioarray.com/caco-2-permeability-assay.htm
- BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). URL: https://www.bioassaysys.
- Protheragen. Property Prediction of Drug-like Molecules. URL: https://www.protheragen.com/property-prediction-of-drug-like-molecules.html
- Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. URL: https://www.conceptlifesciences.com/assays/admet-dmpk/caco-2-permeability/
- NCBI Bookshelf. Prediction of Drug-Like Properties. URL: https://www.ncbi.nlm.nih.gov/books/NBK2047/
- Evotec. P-glycoprotein (P-gp) Substrate Identification. URL: https://www.evotec.
- LifeNet Health LifeSciences. CYP Inhibition Assay. URL: https://www.lifenethealth.org/sites/default/files/2023-08/CYP%20Inhibition%20Assay%20Sell%20Sheet.pdf
- Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. URL: https://www.criver.com/products-services/discovery-services/adme-pk-pd/in-vitro-adme-assays/assays-cyp450-inhibition-induction-phenotyping
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. URL: https://www.biosynth.
- In vitro drug metabolism: for the selection of your lead compounds. URL: https://www.mttlab.eu/images/MTT_in_vitro_metabolism_assays.pdf
- BioIVT. P-gp (MDR1) Transporter Assay (ABCB1). URL: https://bioivt.com/p-gp-mdr1-transporter-assay
- BioDuro. ADME Solubility Assay. URL: https://www.bioduro.com/services/in-vitro-adme/adme-solubility-assay/
- Establishment of a P-glycoprotein substrate screening model and its preliminary application. URL: https://www.ejmanager.com/mnstemps/143/143-1550731664.pdf?t=1708941016
- BioIVT. Metabolic Stability Assay Services. URL: https://bioivt.com/metabolic-stability-assay
- Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. URL: https://experiments.springernature.com/articles/10.1385/1-59259-813-2:161
- Evotec. Microsomal Stability. URL: https://www.evotec.com/en/asset-management-services/in-vitro-adme-tox-services/metabolism/microsomal-stability
- ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00472
- Sygnature Discovery. P450 / CYP Inhibition. URL: https://www.sygnaturediscovery.com/dmpk/in-vitro-assays/p450-cyp-inhibition/
- Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). URL: https://enamine.net/services/adme-screening/drug-drug-interactions/cyp450-inhibition-assay
- UNC-Chapel Hill. Tiny molecules, big potential. URL: https://www.unc.edu/discover/tiny-molecules-big-potential/
- New, simple and accessible method creates potency-increasing structure in drugs. URL: https://news.uchicago.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Tiny molecules, big potential | UNC-Chapel Hill [unc.edu]
- 3. 🚀 Drug Discovery Meets Machine Learning: Building Predictive Models for Molecular Properties [huggingface.co]
- 4. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 8. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. enamine.net [enamine.net]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. admescope.com [admescope.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. enamine.net [enamine.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 25. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bioivt.com [bioivt.com]
- 27. P-gp Substrate Identification | Evotec [evotec.com]
- 28. mttlab.eu [mttlab.eu]
- 29. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 30. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 31. mercell.com [mercell.com]
- 32. lnhlifesciences.org [lnhlifesciences.org]
- 33. criver.com [criver.com]
- 34. enamine.net [enamine.net]
- 35. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromophenyl)cyclopropanecarbonitrile
As researchers dedicated to advancing scientific frontiers, our responsibility extends beyond discovery to encompass the safe and environmentally conscious management of the chemical entities we handle. 1-(2-Bromophenyl)cyclopropanecarbonitrile is a valuable intermediate in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and agrochemicals[1]. However, its chemical structure—incorporating a halogenated aromatic ring and a nitrile group—necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure the responsible management of this compound's waste stream.
Hazard Profile: Understanding the "Why" Behind the Protocol
This compound is not a benign substance. Its hazard profile, and that of structurally similar compounds, dictates the stringent handling and disposal measures required. The primary risks stem from its classification as a halogenated organic nitrile.
-
Toxicological Hazards: While specific toxicological data for this exact compound is limited, analogous brominated and nitrile-containing molecules are classified as harmful or toxic. For instance, the related compound (2-Bromophenyl)acetonitrile is toxic if swallowed, in contact with skin, or inhaled, and causes serious eye and skin irritation[2][3]. Therefore, it is imperative to treat this compound with a high degree of caution, assuming a similar toxicity profile.
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may pose risks to aquatic life. The European Chemicals Agency (ECHA) has identified aromatic brominated compounds as a group that is often persistent and may be toxic and bioaccumulative[4]. Improper disposal can lead to long-term environmental contamination. Therefore, release into the environment must be strictly avoided[5].
-
Combustion Byproducts: In the event of a fire or improper incineration, this compound will undergo thermal decomposition. This process generates highly toxic and corrosive gases, including carbon oxides, hydrogen bromide, and nitrogen oxides[6]. The formation of hydrogen bromide is a key consideration for the final disposal technology, necessitating specialized equipment to neutralize these acidic gases.
A summary of the anticipated hazard classifications is presented below.
| Hazard Type | Classification | Rationale and Key Considerations |
| Acute Toxicity | Assumed Harmful/Toxic (Oral, Dermal, Inhalation) | Based on data from analogous compounds like (2-Bromophenyl)acetonitrile[2][3]. Avoid ingestion, skin contact, and inhalation of dust or vapors. |
| Skin Corrosion/Irritation | Assumed Skin Irritant | Common for brominated aromatic compounds. Prolonged contact should be avoided[7]. |
| Eye Damage/Irritation | Assumed Serious Eye Irritant | Direct contact can cause significant eye irritation or damage[2][6]. |
| Environmental Hazard | Potential for Persistence & Ecotoxicity | As a halogenated organic compound, it must not be released into sewers or public waters[4][5]. |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents[6][7]. | Avoid contact with strong oxidizers to prevent potentially hazardous reactions. |
Core Disposal Principle: Segregation as a Halogenated Organic Waste
The single most critical step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of a carbon-bromine bond, this compound must be disposed of as halogenated organic waste .
Causality: Mixing halogenated waste with non-halogenated solvent waste needlessly complicates and increases the cost of disposal. Non-halogenated solvents can often be recycled or fuel-blended. Halogenated wastes, however, require high-temperature incineration in facilities equipped with specialized acid gas scrubbers to neutralize the hydrogen halides (like HBr) produced during combustion[6][8][9]. Cross-contamination requires the entire mixed volume to be treated by the more complex and expensive halogenated waste disposal process[10].
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for safely collecting and preparing this compound for final disposal by a licensed contractor.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the following:
-
Gloves: Double-gloving with nitrile gloves is recommended to protect against incidental contact[11].
-
Eye Protection: Chemical splash goggles are mandatory[7].
-
Lab Coat: A fully buttoned lab coat must be worn to protect skin and clothing.
Step 2: Prepare the Designated Waste Container
-
Selection: Use a container made of a compatible material, such as high-density polyethylene (HDPE). The container must be in good condition, free of leaks, and have a tightly sealing cap[12].
-
Labeling: The container must be clearly labeled before any waste is added. The label must include, at a minimum:
Step 3: Waste Collection
-
Solid Waste: Collect waste this compound directly into the prepared, labeled container.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should also be placed in this container.
-
Container Management: Keep the waste container closed except when actively adding waste[12][13]. Store it in a designated, well-ventilated satellite accumulation area, within secondary containment to prevent the spread of material in case of a leak[11][12].
Step 4: Decontamination of Labware
-
Rinsing: Glassware and equipment should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The first rinse (rinsate) is considered acutely hazardous and must be collected in the designated halogenated organic waste container[12]. Subsequent rinses can typically be managed in the same waste stream.
-
Final Cleaning: After the solvent rinse, labware can be washed with soap and water.
Step 5: Managing Spills
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or clay cat litter[14].
-
Collection: Carefully sweep or scoop the absorbed material into a sealed container.
-
Disposal: Label the container as hazardous waste containing this compound and dispose of it in the halogenated organic waste stream.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately[11].
Step 6: Arranging for Final Disposal
-
Professional Disposal: The final step is to arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor[10][15].
-
Incineration: The accepted and environmentally sound method for destroying this compound is high-temperature incineration (typically >900 °C) in a facility equipped with afterburners and flue gas scrubbers[6][8]. This process ensures the complete destruction of the organic molecule and captures the resulting acidic hydrogen bromide gas.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid Safety Data Sheet. Synquest Labs. URL: https://www.synquestlabs.com/sds/2721-9-12.pdf
- This compound | 124276-75-1. Appchem. URL: https://www.appchem.com/product/ai28036.html
- Bromination Process For Disposal Of Spilled Hazardous Materials. (Dec 1983). U.S. Environmental Protection Agency (EPA). URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/2000L17A.PDF?Dockey=2000L17A.PDF
- Cyclopropyl bromide Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC393520050
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). URL: https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=2000N15L.txt
- This compound Product Description. MySkinRecipes. URL: https://www.myskinrecipes.com/shop/en/research/analytical-chemicals/organic-synthesis-building-blocks/pharmaceutical-intermediates/cyclopropane-derivatives/1-2-bromophenyl-cyclopropanecarbonitrile-80527.html
- (2-Bromophenyl)acetonitrile Safety Data Sheet. Thermo Fisher Scientific. URL: https://www.thermofisher.com/sds?productName=A15163
- 2-Bromophenylacetonitrile Safety Data Sheet. Acros Organics. URL: https://www.fishersci.com/sds?productName=AC165990050
- How to Dispose of Nitrile Gloves? Earth Safe PPE. URL: https://www.earthsafeppe.co.uk/blogs/news/how-to-dispose-of-nitrile-gloves
- What is bromine and what are the safe disposal and recycling methods? Ideal Response. URL: https://www.idealresponse.co.uk/what-is-bromine-and-what-are-the-safe-disposal-and-recycling-methods/
- Sodium bromide Registration Dossier. European Chemicals Agency (ECHA). URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/15420/5/3/
- (p-Bromophenyl)acetonitrile Safety Data Sheet. Pfaltz & Bauer. URL: https://www.pfaltzandbauer.com/sds/B22500.pdf
- Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. URL: https://ehs.yale.edu/sites/default/files/files/management-hazardous-waste.pdf
- Hazardous Laboratory Chemicals Disposal Guide. Reed College. URL: https://www.reed.edu/ehs/resource/assets/documents/Hazardous_Laboratory_Chemicals_Disposal_Guide_3rd_ed.pdf
- 1-(4-Bromophenyl)Cyclopropanecarbonitrile. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2795273
- 1-(2-Bromophenyl)cyclopentane-1-carbonitrile. BLDpharm. URL: https://www.bldpharm.com/products/143328-17-0.html
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: 40 CFR Part 268. URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-Appendix%20III%20to%20Part%20268
- Halogenated Solvents. Washington State University Environmental Health & Safety. URL: https://ehs.wsu.
- Bromine water - disposal. Chemtalk - Science Forum For Lab Technicians. URL: https://www.chemtalk.com.au/viewtopic.php?t=1240
- Hazardous Waste Disposal Procedures. University of Iowa. URL: https://ehs.research.uiowa.edu/hazardous-waste-disposal-procedures
- Are Nitrile Gloves Recyclable? Polycarbin. URL: https://www.polycarbin.com/blog/are-nitrile-gloves-recyclable
- Brominated Flame Retardants May Be Restricted in EU. The National Law Review. URL: https://www.natlawreview.com/article/brominated-flame-retardants-may-be-restricted-eu
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. URL: https://ethz.ch/content/dam/ethz/main/services/sicherheit-gesundheit-umwelt/files/entsorgung/factsheet-disposal-hazardous-waste.pdf
- Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. URL: https://safetyservices.lehigh.edu/sites/safetyservices.lehigh.edu/files/HazWaste%20Handbook.pdf
- Closing the loop: Nitrile glove recycling at UW–Madison laboratories. University of Wisconsin–Madison Office of Sustainability. URL: https://sustainability.wisc.edu/nitrile-glove-recycling/
- ECHA report on Aromatic Brominated Flame Retardants (ABFRs). Pinfa. URL: https://www.pinfa.
- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/sites/default/files/2015-05/documents/waste-codes.pdf
- Nitrile Gloves. UGA Green Labs, University of Georgia. URL: https://greenlabs.uga.edu/waste-diversion/all-lab-waste-streams/nitrile-gloves/
- Appendix III List of Halogenated Organic Compounds. California Code of Regulations. URL: https://govt.westlaw.com/calregs/Document/I5344D120D49C11DEBC02A32124D65D2C?
- 1-(2-Bromophenyl)cyclobutanecarbonitrile SDS. ECHEMI. URL: https://www.echemi.com/sds/1-(2-bromophenyl)cyclobutanecarbonitrile-cas-28049-62-9.html
- Toxicological Data for Class 2 Solvents. European Medicines Agency. URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q3c-r8-impurities-guideline-residual-solvents-step-5_en.pdf
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. URL: https://www.hazardouswasteexperts.com/guidelines-for-solvent-waste-recycling-and-disposal/
- 1-(4-BROMOPHENYL)CYCLOPROPANECARBONITRILE, 97 SDS/MSDS. Guidechem. URL: https://www.guidechem.com/msds/124276-67-1.html
- Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium. MDPI. URL: https://www.mdpi.com/2076-2607/9/7/1449
- Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed, National Library of Medicine. URL: https://pubmed.ncbi.nlm.nih.gov/17285918/
- Cyclopropyl cyanide Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC294370050
- Restriction of brominated flame retardants. European Parliament. URL: https://www.europarl.europa.eu/doceo/document/E-9-2023-002302_EN.html
- Substance Information. European Chemicals Agency (ECHA). URL: https://echa.europa.
Sources
- 1. This compound [myskinrecipes.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Brominated Flame Retardants May Be Restricted in EU [natlawreview.com]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. mtu.edu [mtu.edu]
- 14. reed.edu [reed.edu]
- 15. pfaltzandbauer.com [pfaltzandbauer.com]
Navigating the Safe Handling of 1-(2-Bromophenyl)cyclopropanecarbonitrile: A Guide to Personal Protective Equipment and Disposal
Hazard Identification and Risk Assessment
Understanding the potential hazards of 1-(2-Bromophenyl)cyclopropanecarbonitrile is the foundation of safe handling. Based on data from analogous compounds, the primary risks are associated with its brominated aromatic and nitrile functional groups.
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
The nitrile group presents a potential for the metabolic release of cyanide, a mechanism of toxicity for many aliphatic nitriles.[5] This process interferes with cellular respiration.[5] Brominated aromatic compounds, while having varying degrees of toxicity, can be hepatotoxic (damaging to the liver) and may lead to other health effects with prolonged exposure.[6]
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[3][4] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The minimum required PPE should always be worn when in the laboratory, even when not actively handling the compound.[7]
Essential PPE for Handling this compound:
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[8] Nitrile gloves offer good resistance to a variety of organic solvents, acids, and bases.[7][9][10] For prolonged handling or in case of a spill, consider double-gloving or using heavier-duty nitrile gloves.[8] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[7] Standard safety glasses, even with side shields, do not offer adequate protection from chemical splashes.[8] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[4] All eye and face protection should be ANSI Z87.1 certified.[7]
-
Skin and Body Protection: A knee-length laboratory coat with long sleeves is required to protect the skin and personal clothing.[7][11] Ensure the lab coat is fully buttoned. For tasks with a high potential for splashes or spills, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
-
Footwear: Closed-toe shoes are a fundamental requirement in any laboratory setting to protect against spills and falling objects.[7][11]
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Storage Procedures
-
Preparation: Before handling, ensure that a current Safety Data Sheet for a similar compound is reviewed and understood by all personnel involved. Have a clear and practiced experimental plan.
-
Engineering Controls: All handling of this compound, including weighing and transfers, must be performed in a well-ventilated chemical fume hood.[12]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[4][12]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Recommended storage temperature is 2-8°C.[1]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
-
Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste. Dispose of the waste in a clearly labeled, sealed container.[16] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Visualizing the Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (URL: )
- Proper Protective Equipment - Chemistry LibreTexts. (2021-08-15). (URL: )
- PPE Nitrile Acid-Resistant Gloves for Lab Safety - Flinn Scientific Canada. (URL: )
- Personal Protective Equipment - Center for Emerging and Re-emerging Infectious Diseases. (URL: )
- GLOVES - nitrile - for chemical protection - ISOLAB Laborgeräte GmbH. (URL: )
- 1-(2-Bromophenyl)
- This compound - MySkinRecipes. (URL: )
- SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-10-20). (URL: )
- 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem. (URL: )
- Safety Data Sheet - CymitQuimica. (2024-12-19). (URL: )
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-30). (URL: )
- HC-2296 - Safety D
- 1-(2-Bromophenyl)
- SAFETY D
- SAFETY D
- 1-(4-BROMOPHENYL)CYCLOPROPANECARBONITRILE, 97 (cas 124276-67-1) SDS/MSDS download - Guidechem. (URL: )
- [Toxicity of selected brominated arom
- Toxic effects of brominated flame retardants in man and in wildlife - PubMed. (URL: )
- Brominated Flame Retardants – A Question of Safety - RTI Intern
- Studies on the mechanism of acute toxicity of nitriles in mice - PubMed. (URL: )
- Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf. (URL: )
Sources
- 1. This compound [myskinrecipes.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 10. ISOLAB | NITRILE GLOVES FOR CHEMICAL PROTECTION - ISOLAB Laborgeräte GmbH [isolab.de]
- 11. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. echemi.com [echemi.com]
- 15. Page loading... [guidechem.com]
- 16. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
